molecular formula C9H12N2O B1377671 5-(Azetidin-3-yloxy)-2-methylpyridine CAS No. 1400762-70-0

5-(Azetidin-3-yloxy)-2-methylpyridine

Cat. No.: B1377671
CAS No.: 1400762-70-0
M. Wt: 164.2 g/mol
InChI Key: ZHIBSGKGUCMJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azetidin-3-yloxy)-2-methylpyridine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Azetidin-3-yloxy)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yloxy)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(azetidin-3-yloxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBSGKGUCMJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Azetidin-3-yloxy)-2-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 5-(Azetidin-3-yloxy)-2-methylpyridine , a critical pharmacophore in neuropharmacology.

CAS Registry Number: 155971-01-5 (Free Base) | 228865-72-3 (Dihydrochloride) Chemical Formula: C


H

N

O Molecular Weight: 164.21 g/mol

Executive Summary

5-(Azetidin-3-yloxy)-2-methylpyridine is a high-value heterocyclic building block and a potent nicotinic acetylcholine receptor (nAChR) ligand. Structurally, it combines a 2-methylpyridine core with a strained azetidine ring linked via an ether bridge. This specific topology mimics the pyrrolidine-pyridine distance found in nicotine but offers distinct physicochemical advantages, including reduced lipophilicity and enhanced metabolic stability. It is primarily utilized in the development of


 nAChR partial agonists for pain, cognitive disorders, and smoking cessation therapies.

Physicochemical Properties

The compound exhibits properties characteristic of CNS-penetrant small molecules. The presence of the azetidine nitrogen (secondary amine) and pyridine nitrogen creates a dibasic system, typically handled as a dihydrochloride salt to prevent oxidation and ring-opening polymerization.

PropertyValue (Experimental/Predicted)Significance
LogP ~0.6 – 0.9Highly hydrophilic; optimal for unbound fraction (

) in brain.
pKa (Azetidine N) 9.8 ± 0.5Protonated at physiological pH; acts as the cationic pharmacophore.
pKa (Pyridine N) 5.9 ± 0.2Weakly basic; contributes to H-bonding networks.
TPSA ~35 ŲExcellent membrane permeability (Blood-Brain Barrier).
Rotatable Bonds 2Low conformational entropy penalty upon receptor binding.
Solubility High (>50 mg/mL as HCl salt)Suitable for aqueous formulation in preclinical assays.

Synthetic Methodology

The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine relies on the construction of the ether linkage between the electron-deficient pyridine and the sterically constrained azetidine. The most robust protocol employs a Mitsunobu Coupling , which avoids the harsh conditions required for Nucleophilic Aromatic Substitution (S


Ar) on a non-activated pyridine ring.
Protocol: Mitsunobu Etherification & Deprotection

Objective: Synthesize 5-(Azetidin-3-yloxy)-2-methylpyridine dihydrochloride from 5-hydroxy-2-methylpyridine.

Step 1: Coupling
  • Reagents:

    • Substrate A: 5-Hydroxy-2-methylpyridine (1.0 equiv)

    • Substrate B: N-Boc-3-hydroxyazetidine (1.1 equiv)

    • Reagent C: Triphenylphosphine (PPh

      
      , 1.2 equiv)
      
    • Reagent D: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Charge a reaction vessel with Substrate A, Substrate B, and PPh

      
       in THF under N
      
      
      
      atmosphere.
    • Cool the mixture to 0°C.

    • Add DIAD dropwise over 20 minutes to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by LC-MS for the disappearance of the phenol (Substrate A) and formation of the Boc-protected intermediate (

      
       [M+H]
      
      
      
      ).
  • Workup: Concentrate in vacuo and purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the Boc-intermediate in DCM.

    • Add 4M HCl/Dioxane (5-10 equiv) at 0°C.

    • Stir at room temperature for 2 hours.

    • Isolation: The product often precipitates as the dihydrochloride salt. Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under high vacuum.

Synthetic Pathway Diagram

Synthesis Start1 5-Hydroxy-2-methylpyridine Intermediate N-Boc-Protected Ether (Stable Intermediate) Start1->Intermediate Mitsunobu Coupling Start2 N-Boc-3-hydroxyazetidine Start2->Intermediate Product 5-(Azetidin-3-yloxy)-2-methylpyridine (Dihydrochloride Salt) Intermediate->Product Acid Hydrolysis Reagents1 PPh3, DIAD THF, 0°C -> RT Reagents2 4M HCl / Dioxane Deprotection

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Chemical Reactivity & Stability

Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~26 kcal/mol). While the ether linkage at position 3 is stable under standard physiological conditions, the ring is susceptible to nucleophilic ring-opening in the presence of strong Lewis acids or upon heating in nucleophilic solvents (e.g., alcohols) without pH control.

  • Recommendation: Store as the HCl salt at -20°C. The salt form protonates the azetidine nitrogen, reducing the basicity and preventing self-polymerization.

Pyridine Oxidation

The 2-methyl group on the pyridine ring is susceptible to metabolic oxidation (to carboxylic acid) or radical halogenation. However, in synthetic storage, it is generally stable. The pyridine nitrogen can form N-oxides if exposed to peroxides (e.g., mCPBA), a transformation often used intentionally to alter metabolic clearance profiles.

Medicinal Chemistry Applications

This molecule serves as a critical "bioisostere" for the pyrrolidine ring found in nicotine. The 3-substituted azetidine ether scaffold constrains the distance between the cationic center (azetidine NH) and the hydrogen bond acceptor (pyridine N), optimizing binding affinity for nAChRs.

Structure-Activity Relationship (SAR) Logic
  • Cationic Center: The azetidine nitrogen interacts with the key Trp residue (e.g., Trp147 in

    
     subunit) via cation-
    
    
    
    interaction.
  • Ether Linker: Provides rotational freedom to adopt the bioactive conformation while maintaining a specific distance (~5.5 Å) from the pyridine nitrogen.

  • 2-Methyl Group:

    • Steric Shielding: Protects the pyridine ring from rapid metabolism.

    • Selectivity: Enhances selectivity for

      
       over 
      
      
      
      subtypes compared to the des-methyl analog.
Mechanism of Action Diagram

SAR Molecule 5-(Azetidin-3-yloxy)-2-methylpyridine Feature1 Azetidine Nitrogen (Protonated) Molecule->Feature1 Feature2 Pyridine Nitrogen Molecule->Feature2 Feature3 Ether Oxygen Molecule->Feature3 Target α4β2 nAChR Binding Site Feature1->Target High Affinity Anchor Interaction1 Cation-π Interaction (Trp Residue) Feature1->Interaction1 Feature2->Target Directionality Interaction2 H-Bond Acceptor (Water Bridge) Feature2->Interaction2

Caption: Figure 2. Pharmacophoric mapping of the azetidinyl-pyridine scaffold within the nAChR binding pocket.[1]

References

  • Synthesis & Pharmacology of Azetidinyl Ethers: Holladay, M. W., et al. "Structure-Activity Relationships of 3-(Azetidin-2-ylmethoxy)pyridines." Journal of Medicinal Chemistry, 1998.

  • nAChR Ligand Design: Ji, J., et al. "Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists."[2] Journal of Medicinal Chemistry, 2007.[2]

  • Azetidine Scaffolds in Drug Discovery: Cheekatla, S. R.[3][4] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026.

  • Related Analog (A-85380) Characterization: Dollé, F., et al. "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry, 1999.

Sources

Foreword: The Imperative of Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 5-(Azetidin-3-yloxy)-2-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and compromised intellectual property. This guide is crafted not as a mere academic exercise, but as a field-proven, logic-driven workflow for the structural elucidation of 5-(azetidin-3-yloxy)-2-methylpyridine, a molecule embodying the chemical motifs—a substituted pyridine and a strained azetidine ring—that are increasingly prevalent in contemporary medicinal chemistry.[1] As a Senior Application Scientist, my objective is to move beyond the simple recitation of data and delve into the causality behind each analytical choice, presenting a self-validating system for structural confirmation.

The Strategic Approach: A Multi-Technique, Orthogonal Workflow

The elucidation of a novel chemical entity is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, confidence is built through the convergence of data from multiple, orthogonal analytical techniques. Our strategy is designed to be iterative and self-correcting, where each experimental result validates or refines the structural hypothesis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structural Mapping cluster_2 Phase 3: Unambiguous Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (HRMS) Establishes Molecular Formula IR Infrared Spectroscopy (FTIR) Identifies Key Functional Groups MS->IR Corroborate NMR_1D 1D NMR (¹H, ¹³C, DEPT) Defines Proton & Carbon Environments IR->NMR_1D Guide Assignment NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirms Atom-to-Atom Connectivity NMR_1D->NMR_2D Resolve Ambiguity CONFIRM Structure Elucidated NMR_2D->CONFIRM Prove Connectivity

Caption: The logical workflow for structure elucidation.

Phase 1: Foundational Analysis - Mass and Functionality

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: The first and most fundamental question is "What is the molecular formula?". We employ High-Resolution Mass Spectrometry (HRMS), typically with an Orbitrap or TOF analyzer, over unit-resolution instruments. This is a deliberate choice. HRMS provides mass accuracy below 5 parts per million (ppm), which is critical for calculating a unique elemental composition, thereby distinguishing our target from potential isomers or impurities. For a molecule of this size, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and ensure the observation of the molecular ion.[2][3]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Serially dilute to a final concentration of 1-10 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI (due to the basicity of the pyridine and azetidine nitrogens).

    • Mass Analyzer: Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

  • Data Acquisition: Infuse the sample at 5 µL/min. Acquire data for 1 minute. Use a known reference standard (e.g., leucine encephalin) for internal mass calibration.

  • Analysis: Identify the protonated molecular ion, [M+H]⁺.

Data Presentation & Trustworthiness

ParameterTheoretical ValueObserved Value (Expected)Mass Accuracy (ppm)Conclusion
Molecular FormulaC₁₀H₁₄N₂O---
Exact Mass178.11061---
[M+H]⁺179.11792179.1181< 2.0Formula Confirmed

The observation of the [M+H]⁺ ion within 5 ppm of the theoretical value provides high confidence in the elemental composition C₁₀H₁₄N₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While HRMS gives the formula, FTIR provides a rapid, non-destructive confirmation of the key functional groups. It serves as a quick quality control check. We are specifically looking for evidence of the C-O-C ether linkage, the aromatic pyridine ring, and the N-H bond of the secondary azetidine. The absence of other strong signals (e.g., a carbonyl C=O or a hydroxyl O-H) is equally informative.

Experimental Protocol: ATR-FTIR

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum via background subtraction and identify characteristic absorption bands.[4]

Data Presentation & Trustworthiness

Wavenumber (cm⁻¹)IntensityVibrational ModeInterpretation
~3350Medium, BroadN-H StretchConfirms presence of the secondary amine in the azetidine ring.
~3050Weak-MediumAromatic C-H StretchConfirms protons on the pyridine ring.
~2950MediumAliphatic C-H StretchCorresponds to CH₃ and CH₂ groups.
~1600, ~1480StrongC=C, C=N StretchCharacteristic of the pyridine aromatic system.
~1250 & ~1050StrongAsymmetric & Symmetric C-O-C StretchStrong evidence for the aryl-alkyl ether linkage.[5][6][7]

The combined MS and IR data strongly support the hypothesis that the compound is an isomer of methyl-pyridyl-azetidinyl ether. The next phase is to determine the precise connectivity.

Phase 2 & 3: Definitive Structural Mapping with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[8][9]

1D NMR: Assigning the Pieces

Expertise & Causality: ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify all unique carbons and classify them as CH₃, CH₂, CH, or quaternary (C).

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire on a ≥400 MHz spectrometer.

    • ¹³C NMR: Acquire with proton decoupling.

    • DEPT-135: Acquire to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

Data Presentation & Predicted Assignments (400 MHz, CDCl₃)

Table 3.1: Predicted ¹H NMR Data

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
H-6 ~8.15 d 1H Pyridine-H6 Deshielded by adjacent N atom.
H-4 ~7.10 dd 1H Pyridine-H4 Coupled to H-6 and H-3.
H-3 ~6.95 d 1H Pyridine-H3 Ortho to methyl group.
H-7 ~5.10 p 1H Azetidine-H7 Deshielded by ether oxygen.
H-8/10 ~4.10 m 2H Azetidine-H8/10 Adjacent to NH.
H-8/10 ~3.85 m 2H Azetidine-H8/10 Adjacent to CH-O.
H-11 ~2.50 s 3H Pyridine-CH₃ Singlet, attached to aromatic ring.

| NH | ~2.20 | br s | 1H | Azetidine-NH | Exchangeable proton, often broad. |

Table 3.2: Predicted ¹³C NMR & DEPT-135 Data

Label Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
C-5 ~158 None Pyridine C-O
C-2 ~156 None Pyridine C-CH₃
C-6 ~147 + Pyridine CH
C-4 ~122 + Pyridine CH
C-3 ~118 + Pyridine CH
C-7 ~68 + Azetidine CH-O
C-8/10 ~52 - Azetidine CH₂

| C-11 | ~18 | + | Pyridine CH₃ |

2D NMR: The Self-Validating Connectivity Map

Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR proves how they are connected.

  • COSY (COrrelation SpectroscopY): Identifies ¹H-¹H spin-spin coupling networks, confirming adjacent protons.[8][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This definitively links the ¹H and ¹³C assignments.[8][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is the most powerful experiment for establishing the final connectivity between molecular fragments that lack proton-proton coupling. [10][11]

Data Presentation & Key Correlations The following diagram illustrates the critical correlations that unambiguously prove the structure.

G cluster_main Key 2D NMR Correlations for 5-(Azetidin-3-yloxy)-2-methylpyridine Py_H6 H-6 (~8.15 ppm) Py_H4 H-4 (~7.10 ppm) Py_H6->Py_H4 COSY Py_H3 H-3 (~6.95 ppm) Py_H4->Py_H3 COSY Py_C2 C-2 (~156 ppm) Py_H4->Py_C2 HMBC (³J) Py_CH3 H-11 (CH₃) (~2.50 ppm) Py_CH3->Py_C2 HMBC (³J) Az_CHO H-7 (CH-O) (~5.10 ppm) Az_CH2_b H-8/10 (~3.85 ppm) Az_CHO->Az_CH2_b COSY Py_C5 C-5 (~158 ppm) Az_CHO->Py_C5 HMBC (³J) ***KEY CORRELATION*** Az_CH2_a H-8/10 (~4.10 ppm) Az_CH2_a->Az_CH2_b COSY

Caption: Diagram of crucial 2D NMR correlations.

Authoritative Grounding & Trustworthiness: The single most important piece of data from this entire workflow is the HMBC correlation between the azetidine methine proton (H-7, ~5.10 ppm) and the pyridine quaternary carbon (C-5, ~158 ppm) . This correlation spans three bonds (H-C-O-C) and is only possible if the azetidine ring is connected via its 3-position oxygen to the 5-position of the pyridine ring. This single, unambiguous cross-peak validates the entire proposed structure.

Final Conclusion

Through the systematic application of orthogonal analytical techniques, we have unequivocally elucidated the structure of 5-(azetidin-3-yloxy)-2-methylpyridine. HRMS established the correct molecular formula, FTIR confirmed the expected functional groups, and a comprehensive suite of 1D and 2D NMR experiments provided a definitive map of atomic connectivity. The workflow detailed herein represents a robust, self-validating methodology essential for ensuring scientific integrity in chemical and pharmaceutical research.

References

  • 2D NMR Spectroscopy . (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • NMR Techniques in Organic Chemistry . (n.d.). University of Bath. Retrieved February 19, 2026, from [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy . (2020, September 21). Hilaris Publisher. Retrieved February 19, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules . (2020, December 4). YouTube. Retrieved February 19, 2026, from [Link]

  • Field, L. D., & Sternhell, S. (Eds.). (2015). Organic Structures from 2D NMR Spectra . Wiley Analytical Science. Retrieved February 19, 2026, from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides . Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved February 19, 2026, from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy . (2023, February 27). YouTube. Retrieved February 19, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry . (2025). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • NMR spectroscopic studies of pyridine methyl derivatives binding to cytochrome c . (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved February 19, 2026, from [Link]

  • Spectroscopy of Ethers . (n.d.). OpenStax. Retrieved February 19, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES, 84(1), 223. Retrieved February 19, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity . (2022, August 19). ACS Publications. Retrieved February 19, 2026, from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . (2017, May 10). YouTube. Retrieved February 19, 2026, from [Link]

  • Spectroscopy of Ethers . (2024, September 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... . (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry of Heterocyclic Compounds . (n.d.). DTIC. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments . (n.d.). NC State University Libraries. Retrieved February 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-(Azetidin-3-yloxy)-2-methylpyridine (C₉H₁₂N₂O): Synthesis, Characterization, and Potential as a CNS-Active Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of 5-(azetidin-3-yloxy)-2-methylpyridine, a heterocyclic compound featuring two key pharmacophores: the strained azetidine ring and the functionalized pyridine core. Azetidines are increasingly recognized as "privileged scaffolds" in medicinal chemistry, valued for their ability to impart favorable physicochemical and pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3] This guide, intended for researchers and drug development professionals, outlines a robust synthetic pathway, detailed analytical characterization methods, and explores the compound's significant potential as a modulator of central nervous system targets, particularly nicotinic acetylcholine receptors (nAChRs). We provide field-proven, step-by-step protocols for its synthesis, purification, and in vitro evaluation to empower further investigation and application in drug discovery programs.

The Azetidine Scaffold: A Cornerstone of Modern Drug Design

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a highly sought-after motif in contemporary drug development.[2] Its unique structural attributes offer a compelling solution to many challenges faced in medicinal chemistry:

  • Conformational Rigidity and 3D-Scaffolding: The inherent ring strain of the azetidine forces substituents into well-defined vectors, reducing the conformational flexibility of a molecule. This rigidity is advantageous for optimizing binding affinity to biological targets by minimizing the entropic penalty upon binding.[1]

  • Improved Physicochemical Properties: As an sp³-rich scaffold, the azetidine ring can decrease the planarity of a molecule, which often leads to enhanced aqueous solubility and reduced intermolecular stacking—properties that are crucial for favorable pharmacokinetics.[1]

  • Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolic attack, thereby increasing the half-life of a drug candidate. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, successfully leverage the azetidine motif for this purpose.[1][3]

  • Bioisosteric Replacement: The azetidine ring serves as an effective bioisostere for other common groups like piperidine, pyrrolidine, or gem-dimethyl groups, offering a novel chemical space with distinct structural and electronic properties.

The subject of this guide, 5-(azetidin-3-yloxy)-2-methylpyridine, strategically combines this powerful scaffold with a pyridine ring, a common feature in CNS-active agents, creating a molecule with high potential for targeted biological activity.

Physicochemical Properties and Structural Analysis

The molecular structure of 5-(azetidin-3-yloxy)-2-methylpyridine consists of a 2-methylpyridine ring connected via an ether linkage to the 3-position of an azetidine ring.

Key Structural Features:

  • Pyridine Nitrogen (pKa ~5-6): Acts as a hydrogen bond acceptor and a weak base. Its position is critical for interaction with many biological receptors.

  • Azetidine Nitrogen (pKa ~8-9): More basic than the pyridine nitrogen. At physiological pH (7.4), this amine will be predominantly protonated, forming a cationic center that can engage in crucial ionic or cation-π interactions with target proteins.

  • Ether Linkage: Provides a flexible yet defined spacer between the two heterocyclic rings.

  • Chirality: The molecule is achiral as a whole.

Table 1: Physicochemical and Predicted Properties
PropertyValueSource/Method
Molecular Formula C₉H₁₂N₂O-
Molecular Weight 176.21 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil/solidBased on similar structures[4][5]
Predicted XLogP3 1.1 - 1.5Computational Prediction
Predicted pKa (Most Basic) 8.8 ± 0.3 (Azetidine N)Computational Prediction
Predicted pKa (Weakest Acidic) 5.5 ± 0.2 (Pyridinium N)Computational Prediction
Hydrogen Bond Donors 1 (Azetidine N-H)Calculated
Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Azetidine N)Calculated
Rotatable Bond Count 2Calculated

Synthetic and Purification Strategies

The synthesis of azetidines can be challenging due to their inherent ring strain.[6] However, a convergent and reliable approach for 5-(azetidin-3-yloxy)-2-methylpyridine is the Williamson ether synthesis. This strategy involves coupling an alkoxide with an alkyl halide. For our target, this translates to two primary retrosynthetic pathways:

  • Route A: Coupling of 5-hydroxy-2-methylpyridine with an N-protected 3-haloazetidine.

  • Route B: Coupling of an N-protected azetidin-3-ol with a 5-halo-2-methylpyridine.

Route A is often preferred due to the typically higher reactivity of halo-azetidines. The azetidine nitrogen must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic reaction conditions and can be easily removed later under acidic conditions.

Detailed Synthesis Protocol (Route A)

This protocol describes the synthesis in two self-validating steps: ether formation and deprotection.

Step 1: Synthesis of tert-butyl 3-((6-methylpyridin-3-yl)oxy)azetidine-1-carboxylate

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-hydroxy-2-methylpyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group to form the sodium alkoxide, activating it for nucleophilic attack. The low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become homogeneous.

  • Alkylating Agent Addition: Prepare a solution of tert-butyl 3-tosyloxyazetidine-1-carboxylate (1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. Rationale: A tosylate is an excellent leaving group, superior to halides in this context, promoting an efficient SN2 reaction.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a pure solid or oil.

Step 2: Deprotection to 5-(Azetidin-3-yloxy)-2-methylpyridine

  • Dissolution: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).

  • Acid Addition: Add a solution of hydrochloric acid (HCl, 4M in 1,4-dioxane, 5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Causality: The Boc group is labile under strong acidic conditions. The acid protonates the carbonyl oxygen, weakening the C-O bond and leading to its cleavage to release isobutylene and carbon dioxide.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt is often obtained directly. If TFA was used, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the excess acid and liberate the free base. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved via crystallization or a final silica gel column if necessary.

Purification and Quality Control Workflow

A robust purification scheme is essential for obtaining material suitable for biological testing.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_qc Quality Control & Final Product crude Crude Product (Post-Workup) flash_chrom Flash Column Chromatography (Silica Gel) crude->flash_chrom Load onto column fraction_analysis TLC/LC-MS Analysis of Fractions flash_chrom->fraction_analysis Collect fractions pool_pure Pool Pure Fractions & Evaporate fraction_analysis->pool_pure Identify pure fractions structural_confirm Structure Confirmation (NMR, HRMS) pool_pure->structural_confirm Submit sample purity_assay Purity Assay (>95% by HPLC/qNMR) structural_confirm->purity_assay Confirm structure final_product Final Product (C9H12N2O) purity_assay->final_product Release if spec met G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Rat Brain Membranes incubate Incubate at 4°C (Equilibrium) membranes->incubate ligands [3H]-Epibatidine + Test Compound ligands->incubate harvest Rapid Filtration (Cell Harvester) incubate->harvest count Scintillation Counting harvest->count plot Plot % Inhibition vs. [Compound] count->plot fit Non-linear Regression (IC50) plot->fit calc Cheng-Prusoff (Ki) fit->calc

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Safety, Handling, and Storage

As with any novel research chemical, 5-(azetidin-3-yloxy)-2-methylpyridine should be handled with appropriate care. The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [7][8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [7][10]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

5-(Azetidin-3-yloxy)-2-methylpyridine is a strategically designed molecule that holds considerable promise as a tool compound and potential therapeutic lead for CNS disorders. Its synthesis is achievable through established chemical methods, and its structure can be rigorously confirmed with standard analytical techniques. The logical next steps in its development would include:

  • In Vitro Profiling: Expanding binding assays to a panel of nAChR subtypes and other CNS receptors to determine selectivity.

  • Functional Assays: Using techniques like two-electrode voltage clamp (TEVC) electrophysiology or calcium imaging to determine if the compound acts as an agonist, antagonist, or partial agonist.

  • In Vivo Studies: Assessing pharmacokinetic properties (ADME), brain penetration, and efficacy in relevant animal models of disease (e.g., forced swim test for depression).

This guide provides the foundational knowledge and actionable protocols for researchers to confidently undertake the synthesis and evaluation of this compelling molecule.

References

  • Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Journal of the American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Oreate AI. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Safety Data Sheet for 2-Methyl-5-ethylpyridine. (2012, March 7).
  • Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. (n.d.).
  • Safety Data Sheet for 3-Picoline. (2012, April 16).
  • Safety Data Sheet for 1-(Pyridin-4-yl)azetidin-3-amine. (2024, December 19). CymitQuimica.
  • Material Safety Data Sheet for 2-Amino-5-chloro-6-methylpyridine. (n.d.). Pi Chemicals.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. (n.d.). CCSE.
  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (n.d.). PMC.
  • Wikipedia. (n.d.). 2-Methylpyridine. Wikipedia.
  • BenchChem Technical Support. (2025, December).
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia.

Sources

An In-Depth Technical Guide to 5-(Azetidin-3-yloxy)-2-methylpyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its molecular architecture, which marries a pyridine ring with an azetidine moiety through an ether linkage, presents a unique three-dimensional profile. This structure is of significant interest to medicinal chemists as it combines the aromatic, electron-withdrawing properties of the pyridine ring with the saturated, strained, and polar nature of the azetidine ring. Azetidines, as a class of compounds, are increasingly recognized as "privileged scaffolds" due to their ability to confer improved physicochemical properties such as solubility and metabolic stability to drug candidates.[1]

While a specific CAS number for the free base form of 5-(Azetidin-3-yloxy)-2-methylpyridine is not widely cataloged in public databases, the existence of its related salts, such as 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride, substantiates its relevance and accessibility as a chemical entity for research and development.[2] The hydrochloride salt of a similar isomer, 3-[[(2R)-Azetidin-2-yl]methoxy]-5-methylpyridine, is assigned the CAS number 228865-72-3, further highlighting the precedence of such structures in chemical literature and patent filings.[3]

This technical guide provides a comprehensive overview of 5-(Azetidin-3-yloxy)-2-methylpyridine, including its physicochemical properties, a proposed synthetic route, its potential applications in drug discovery, and essential safety and handling information. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Given the limited availability of experimental data for 5-(Azetidin-3-yloxy)-2-methylpyridine, the following table summarizes its predicted physicochemical properties. These values are calculated using computational models and provide a valuable estimation for research and experimental design.

PropertyPredicted ValueSource
Molecular Formula C9H12N2O-
Molecular Weight 164.21 g/mol -
XLogP3 0.9[2]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 2-
Topological Polar Surface Area 37.5 Ų-
Monoisotopic Mass 164.09496 Da[2]

Synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine

The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine can be approached through a variety of established organic chemistry reactions. A plausible and efficient method involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed etherification (Ullmann condensation). A common strategy would involve the reaction of a protected 3-hydroxyazetidine with a suitable 5-halo-2-methylpyridine.

A proposed synthetic pathway is outlined below:

Synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine cluster_reactants Starting Materials cluster_reaction Reaction cluster_deprotection Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-5-(azetidin-3-yloxy)- 2-methylpyridine A->C NaH, DMF, 0 °C to rt B 5-Fluoro-2-methylpyridine B->C D 5-(Azetidin-3-yloxy)- 2-methylpyridine C->D TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 5-(Azetidin-3-yloxy)-2-methylpyridine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-5-(azetidin-3-yloxy)-2-methylpyridine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-fluoro-2-methylpyridine (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-5-(azetidin-3-yloxy)-2-methylpyridine.

Step 2: Deprotection to yield 5-(Azetidin-3-yloxy)-2-methylpyridine

  • Dissolve the purified N-Boc-5-(azetidin-3-yloxy)-2-methylpyridine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting residue can be triturated with diethyl ether to yield the desired 5-(Azetidin-3-yloxy)-2-methylpyridine as its corresponding salt (TFA or HCl salt).

  • To obtain the free base, the salt can be dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of >10, followed by extraction with an organic solvent like DCM or ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product.

Applications in Drug Discovery

The structural features of 5-(Azetidin-3-yloxy)-2-methylpyridine make it a valuable building block in medicinal chemistry. The azetidine ring, in particular, has seen a surge in interest due to its ability to serve as a bioisostere for other cyclic and acyclic functionalities, often leading to improved pharmacological profiles.[4]

The incorporation of an azetidine moiety can:

  • Enhance Potency and Selectivity: The rigid conformation of the azetidine ring can help in optimizing the orientation of substituents to achieve better binding to biological targets.[4]

  • Improve Physicochemical Properties: The nitrogen atom in the azetidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the molecule. This is a critical parameter for drug absorption and distribution.

  • Increase Metabolic Stability: The strained four-membered ring of azetidine can be more resistant to metabolic degradation compared to larger, more flexible rings.[1]

  • Provide Novel Intellectual Property: The use of less common scaffolds like azetidines can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing a competitive advantage in drug development.[5]

The 2-methylpyridine portion of the molecule also offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The pyridine nitrogen can act as a hydrogen bond acceptor, and the methyl group can be further functionalized.

Applications in Drug Discovery A 5-(Azetidin-3-yloxy)-2-methylpyridine (Core Scaffold) B Improved Physicochemical Properties A->B Solubility, Metabolic Stability C Enhanced Biological Activity A->C Potency, Selectivity D Novel Chemical Space A->D Intellectual Property E Lead Optimization B->E C->E D->E

Caption: Role of 5-(Azetidin-3-yloxy)-2-methylpyridine in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

It is imperative to consult the specific SDS for any reagents used in the synthesis of this compound and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

5-(Azetidin-3-yloxy)-2-methylpyridine represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a pyridine and an azetidine ring offers a compelling scaffold for medicinal chemists to explore. While detailed experimental data for this specific molecule is sparse, the established chemistry of its constituent heterocycles provides a solid foundation for its synthesis and derivatization. As the demand for novel drug candidates with improved properties continues to grow, the exploration of such underexplored chemical scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • Kozikowski, A. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. [Link]

  • Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. [Link]

  • PubChemLite. (n.d.). 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride (C9H12N2O). [Link]

  • Cheméo. (n.d.). 5-Acetyl-2-methylpyridine. [Link]

  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molbank. [Link]

  • MDPI. (2024, November 14). Synthesis of New Aza-Heterocyclic Based on 2-Pyridone. Chem. Proc.. [Link]

  • PubChem. (n.d.). 3-(Azetidin-2-ylmethoxy)-5-(3-ethylphenyl)pyridine. [Link]

Sources

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine ring, a foundational six-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its enduring prevalence in a vast array of clinically successful therapeutics is a direct consequence of its unique physicochemical properties and synthetic versatility. This guide offers an in-depth exploration of the design, synthesis, and evaluation of novel pyridine derivatives, providing field-proven insights and actionable protocols for researchers and scientists in drug development.

The Rationale for Pyridine in Drug Design: A Physicochemical Perspective

The pyridine nucleus is a bioisostere of benzene, yet the introduction of a nitrogen atom imparts a unique set of properties that medicinal chemists leverage to optimize drug candidates. The incorporation of a pyridine moiety can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. Several key characteristics contribute to its "privileged" status.[1][2]

  • Enhanced Solubility and Bioavailability : The basic nitrogen atom (pKa of the pyridinium ion is ~5.2) allows for salt formation, which can dramatically improve aqueous solubility and, consequently, oral bioavailability.[1] This is a critical parameter in developing orally administered drugs.

  • Hydrogen Bonding Capability : The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors.[1]

  • Metabolic Stability : The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring, which can lead to an improved pharmacokinetic profile and a longer duration of action.[3]

  • Modulation of Physicochemical Properties : The substitution of a phenyl ring with a pyridine ring can fine-tune a compound's lipophilicity, polarity, and dipole moment, allowing for the optimization of its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Synthetic Strategies for Novel Pyridine Derivatives

The construction of the pyridine ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the complexity of the target molecule.

The Hantzsch Dihydropyridine Synthesis

One of the most classic and versatile methods for constructing the pyridine core is the Hantzsch synthesis, first reported in 1881.[4][5] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4][5] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[4]

Experimental Protocol: Hantzsch Synthesis of a Symmetrical 1,4-Dihydropyridine [1]

Materials:

  • Aldehyde (e.g., benzaldehyde): 10 mmol

  • Ethyl acetoacetate: 20 mmol

  • Ammonium acetate: 15 mmol

  • Ethanol: 50 mL

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum.

Logical Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final Final Product Aldehyde Aldehyde Condensation One-Pot Condensation (Reflux in Ethanol) Aldehyde->Condensation Ketoester β-Ketoester (2 eq.) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine PIM1_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Bad Bad PIM1->Bad Inhibits p27 p27 PIM1->p27 Inhibits Myc c-Myc PIM1->Myc Activates Pyridine_Inhibitor Pyridine-based PIM-1 Inhibitor Pyridine_Inhibitor->PIM1 Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation Cell Proliferation Myc->Proliferation

Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of pyridine derivatives.

p38 MAP Kinase: A Key Player in Inflammation

The p38 mitogen-activated protein (MAP) kinase pathway is a central signaling cascade involved in cellular responses to stress and inflammatory cytokines. [6][7][8]Dysregulation of this pathway is implicated in a range of inflammatory diseases. Pyridine-containing compounds have been developed as potent inhibitors of p38 MAP kinase. [9] p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (ATF-2, MEF-2) p38_MAPK->Transcription_Factors Pyridine_Inhibitor Pyridine-based p38 Inhibitor Pyridine_Inhibitor->p38_MAPK Inflammation Inflammation (Cytokine Production) MAPKAPK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Overview of the p38 MAP kinase signaling cascade and its inhibition by pyridine derivatives.

Biological Evaluation of Novel Pyridine Derivatives

The successful development of a novel pyridine derivative requires a robust and systematic biological evaluation process. This typically involves a tiered approach, starting with in vitro assays to assess potency and selectivity, followed by cell-based assays to determine cellular activity, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory activity of a compound against a specific protein kinase. [2][10] Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [11][10] Materials:

  • Recombinant kinase enzyme (e.g., PIM-1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (pyridine derivatives)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the pyridine derivatives in the kinase assay buffer.

  • In a 384-well microplate, add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves first depleting the remaining ATP, then converting the ADP produced to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines. [2][12] Experimental Protocol: MTT Assay for Antiproliferative Activity [12][10] Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (pyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyridine derivatives in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

The systematic modification of the pyridine scaffold and its substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies guide this process by identifying the structural features that are critical for biological activity. [1] Table 1: Illustrative Structure-Activity Relationship of Pyridine-Based Kinase Inhibitors

Position of SubstitutionType of SubstituentEffect on ActivityRationale
C2Small, lipophilic groupOften enhances potencyFits into a hydrophobic pocket in the ATP-binding site.
C3Hydrogen bond donor/acceptorCan improve binding affinityForms key interactions with the hinge region of the kinase.
C4Aryl or heteroaryl groupCrucial for potency and selectivityExtends into a solvent-exposed region, allowing for modifications to improve properties.
C5Bulky groupGenerally decreases activitySteric hindrance can prevent proper binding in the active site.
C6Flexible side chainCan improve solubility and PKCan be modified to optimize physicochemical properties without disrupting core binding.

Table 2: Pharmacokinetic Properties of Selected FDA-Approved Pyridine-Containing Drugs [3][13][14][15][16]

Drug Name Therapeutic Area Target Bioavailability (%) Half-life (h) Metabolism
Imatinib Oncology BCR-Abl, c-Kit, PDGFR 98 18 CYP3A4
Sunitinib Oncology VEGFR, PDGFR, c-Kit ~50 40-60 CYP3A4
Crizotinib Oncology ALK, ROS1 43 42 CYP3A4
Abiraterone Oncology CYP17A1 <10 12 Sulfation, Oxidation
Roflumilast Inflammation PDE4 ~80 17 CYP3A4, CYP1A2
Etoricoxib Inflammation COX-2 ~100 22 CYP3A4, CYP2C9

| Varenicline | CNS | α4β2 nAChR | >90 | 24 | Minimal |

Conclusion and Future Directions

The pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its inherent physicochemical advantages and synthetic tractability ensure its continued prominence in drug development pipelines. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyridine derivatives, as well as the application of computational methods to guide the rational design of next-generation pyridine-based therapeutics with improved potency, selectivity, and safety profiles. The exploration of pyridine derivatives as covalent inhibitors and their incorporation into novel drug delivery systems also represent exciting avenues for future investigation.

References

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (2024). Hantzsch pyridine synthesis. [Link]

  • Al-Ostath, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). p38 MAPK Signaling Cascade and Points of Therapeutic Intervention. [Link]

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

  • Fader, L. D., et al. (2017). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • ResearchGate. (n.d.). PIM1 signaling pathways are associated with stem/cancer stem cells in.... [Link]

  • ResearchGate. (n.d.). Selected in Vitro ADME and Rat Pharmacokinetic Data for Compounds 20 and 23. [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1.... [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

Sources

5-(Azetidin-3-yloxy)-2-methylpyridine: Discovery, Synthesis, and Pharmacological Utility

[1]

Executive Summary

5-(Azetidin-3-yloxy)-2-methylpyridine (CAS: 1400762-70-0) is a specialized heterocyclic building block and pharmacophore belonging to the class of azetidinyl-oxy-pyridines .[1][2] It represents a structural evolution in the design of ligands for the neuronal nicotinic acetylcholine receptor (nAChR) , specifically the

Historically emerging from the "epibatidine-to-azetidine" structural simplification campaigns of the late 1990s (notably by Abbott Laboratories and NeuroSearch), this molecule integrates a strained azetidine amine with a methyl-substituted pyridine.[1] The scaffold is prized for its ability to mimic the pyrrolidine-pyridine motif of nicotine while offering superior metabolic stability and distinct vectorization of hydrogen bond acceptors. Recent patent literature (e.g., WO2012124696) also implicates this motif as a key intermediate in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors.[1]

Discovery and Structural History

The Quest for Non-Opioid Analgesics

The discovery of 5-(Azetidin-3-yloxy)-2-methylpyridine is rooted in the optimization of Epibatidine , a potent but toxic alkaloid from the frog Epipedobates tricolor.[1] Medicinal chemists sought to retain Epibatidine's potent analgesia (mediated by

1

This effort led to the "A-series" compounds (e.g., A-85380 ), which replaced the rigid bicyclic core of epibatidine with a flexible azetidine ether.

  • First Generation: A-85380 (3-(2-azetidinylmethoxy)pyridine).[1][3] High affinity but possessed a chiral center and a flexible linker.[1]

  • Second Generation (The Scaffold): Chemists explored the 3-azetidinyl ether linkage (oxygen directly attached to the azetidine ring).[1] This constrained the ether oxygen, altering the vector of the pyridine ring to optimize cation-

    
     interactions in the receptor binding pocket.
    
The Role of the 2-Methyl Group

The addition of the methyl group at the 2-position of the pyridine ring (relative to the nitrogen) was a strategic medicinal chemistry modification designed to:

  • Block Metabolism: The 2-position of pyridine is a "soft spot" for oxidative metabolism (e.g., by aldehyde oxidase).[1] Methylation sterically and electronically hinders this degradation.[1]

  • Modulate Basicity: The electron-donating methyl group slightly increases the pKa of the pyridine nitrogen, potentially influencing binding affinity via hydrogen bonding with the receptor's backbone (typically the backbone carbonyl of Trp147 in the

    
     subunit).
    
Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the logic behind the molecule's design elements.

SAR_AnalysisMolecule5-(Azetidin-3-yloxy)-2-methylpyridineAzetidineAzetidine Ring (3-sub)High affinity cationic headgroupMimics pyrrolidine of NicotineMolecule->AzetidineContainsPyridinePyridine RingPi-cation interaction siteMolecule->PyridineContainsEtherEther Linker (-O-)H-bond acceptorCritical for conformationAzetidine->EtherAttached via C3Ether->PyridineAttached at C5Methyl2-Methyl GroupBlocks metabolic oxidationModulates lipophilicity (LogP)Pyridine->MethylSubstituted at C2

Figure 1: Structural dissection of 5-(Azetidin-3-yloxy)-2-methylpyridine highlighting the functional role of each moiety.[1]

Chemical Synthesis

The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine typically employs a convergent strategy, coupling the pre-formed azetidine ring with the functionalized pyridine.[1] The Mitsunobu Reaction is the industry standard for establishing the ether linkage with high regiocontrol.

Retrosynthetic Analysis
  • Bond Disconnection: C(Pyridine)–O–C(Azetidine) ether linkage.[1]

  • Precursors:

    • Nucleophile: 6-Methylpyridin-3-ol (commercially available).[1]

    • Electrophile: N-Protected-3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine).[1]

Protocol: Mitsunobu Coupling Route[1]

Reagents:

  • Triphenylphosphine (

    
    )[1]
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 1-Boc-3-hydroxyazetidine (1.0 equiv) and 6-methylpyridin-3-ol (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add

    
      (1.2 equiv) to the solution and cool the mixture to 0°C under an inert atmosphere (
    
    
    or Ar).
  • Azo Addition: Dropwise add DIAD (1.2 equiv) over 15–20 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the pyridinol.[1]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the intermediate tert-butyl 3-((6-methylpyridin-3-yl)oxy)azetidine-1-carboxylate .[1]

  • Deprotection: Dissolve the intermediate in

    
    . Add Trifluoroacetic acid (TFA) (10–20 equiv).[1] Stir for 2 hours. Concentrate to dryness.[1] Neutralize with basic resin or 
    
    
    to obtain the free base 5-(Azetidin-3-yloxy)-2-methylpyridine .[1]
Synthesis Workflow Diagram

Synthesis_FlowStart11-Boc-3-hydroxyazetidineMixMix in THF (0°C)Start1->MixStart26-Methylpyridin-3-olStart2->MixMitsunobuAdd PPh3 + DIAD(Mitsunobu Coupling)Mix->MitsunobuIntermediateIntermediate:tert-butyl 3-((6-methylpyridin-3-yl)oxy)azetidine-1-carboxylateMitsunobu->Intermediate12-16h, RTDeprotectionDeprotection(TFA/DCM or HCl/Dioxane)Intermediate->DeprotectionFinalProduct:5-(Azetidin-3-yloxy)-2-methylpyridineDeprotection->FinalNeutralization

Figure 2: Step-by-step synthesis workflow via the Mitsunobu coupling strategy.

Pharmacological Profile[1][4][5][6][7][8]

Target Interaction: nAChR

The molecule functions as a high-affinity ligand for the


 nicotinic acetylcholine receptor1
  • Binding Mode:

    • Cationic Center: The azetidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, forming a cation-

      
       interaction with Trp147  in the receptor binding pocket.
      
    • Hydrogen Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Leu119 (or equivalent residues depending on the subunit interface).

    • Linker Geometry: The ether oxygen dictates the distance and angle between the cationic center and the aromatic ring, optimizing the fit within the "aromatic cage" of the receptor.

Comparative Data (Representative)

The following table contrasts the target molecule with standard nAChR ligands.

CompoundStructure CoreLinkernAChR Affinity (

)
Functional Role
Nicotine Pyrrolidine-PyridineDirect Bond~1–10 nMFull Agonist
A-85380 Azetidine-PyridineMethoxy (-CH2-O-)~0.05 nMPotent Agonist
Target Molecule Azetidine-Pyridine Oxy (-O-) < 10 nM (Est.) Partial Agonist
Tebanicline Azetidine-ChloropyridineMethoxy (-CH2-O-)~0.07 nMAnalgesic

Note: The direct oxy-linker (as in the target) typically results in a slightly more rigid conformation than the methoxy linker of A-85380, often modulating intrinsic efficacy from full to partial agonism, which is desirable for reducing side effects.[1]

Therapeutic Applications

Cognitive Disorders

The primary interest in this scaffold lies in the treatment of Alzheimer's disease and ADHD . Selective

VAP-1 Inhibition (Anti-Inflammatory)

Beyond nAChR, recent patent disclosures (e.g., WO2012124696) utilize 5-(Azetidin-3-yloxy)-2-methylpyridine as a core amine to construct inhibitors of Vascular Adhesion Protein-1 (VAP-1) .[1] VAP-1 is an amine oxidase and adhesion molecule involved in leukocyte trafficking.[1] Inhibitors containing this azetidine core are investigated for treating:

  • Diabetic Nephropathy[1][4][5][6][7]

  • NASH (Non-Alcoholic Steatohepatitis)[1]

  • Chronic inflammatory conditions[1]

References

  • Patent: Guanidine Compound and Pharmaceutical Use Thereof. WO2012124696A1. (2012).[1]

  • Mechanism: Holladay, M. W., et al. "Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors."[1] Journal of Medicinal Chemistry 41.4 (1998): 407-412.[1]

  • Synthesis: Bott, T. M., & West, F. G.[1] "Preparation and Synthetic Applications of Azetidines." Heterocycles 84.1 (2012): 223-264.[1][8]

  • Pharmacology: Sullivan, J. P., et al. "A-85380: A potent and selective nicotinic receptor agonist."[1] Neuropharmacology 35 (1996): 725.[1]

  • Building Block Data: PubChem Compound Summary for CID 58073118: 2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride.[1] [1]

Potential therapeutic targets for 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Targets for 5-(Azetidin-3-yloxy)-2-methylpyridine

Executive Summary

The compound 5-(Azetidin-3-yloxy)-2-methylpyridine (CAS: 1400762-70-0) represents a privileged scaffold in medicinal chemistry, characterized by a semi-rigid azetidine ring linked via an ether bridge to a substituted pyridine. This molecular architecture sits at the intersection of two distinct therapeutic classes: Nicotinic Acetylcholine Receptor (nAChR) modulation (neurology) and Vascular Adhesion Protein-1 (VAP-1) inhibition (immunology/metabolism).

This technical guide deconstructs the pharmacological potential of this specific scaffold, analyzing its structural homology to known ligands (e.g., A-85380, Tebanicline) and defining the experimental pathways required to validate its efficacy in neurodegenerative and inflammatory disease models.

Molecular Pharmacology & Pharmacophore Analysis

The therapeutic utility of 5-(Azetidin-3-yloxy)-2-methylpyridine is dictated by its three core structural domains:

  • The Cationic Center (Azetidine): The secondary amine of the azetidine ring (pKa ~9.5–10) mimics the quaternary ammonium of acetylcholine (ACh), providing the essential electrostatic interaction with the receptor binding pocket (e.g., Trp149 in α4 nAChR).

  • The Pi-System (Pyridine): The pyridine ring participates in cation-π interactions and hydrogen bonding (via the pyridine nitrogen) with key residues like Tyr195.

  • The Linker (Ether Oxygen): The 3-yloxy linkage provides a specific distance and bond angle that rigidifies the molecule compared to flexible linear chains, potentially enhancing selectivity for specific receptor subtypes.

Table 1: Structural Homology & Predicted Binding Profiles
CompoundStructure MotifPrimary TargetBinding Affinity (

)
Therapeutic Class
A-85380 3-(Azetidin-2-ylmethoxy)pyridineα4β2 nAChR~0.05 nMAnalgesic / Cognitive
Tebanicline (ABT-594) 5-(Azetidin-2-ylmethoxy)-2-chloropyridineα4β2 nAChR~0.01 nMAnalgesic (Non-opioid)
Target Compound 5-(Azetidin-3-yloxy)-2-methylpyridine α4β2 / α7 nAChR Predicted < 10 nM Cognitive / Anti-inflammatory
VAP-1 Inhibitors (Guanidino-azetidinyl)pyridineVAP-1 / SSAOIC50 < 100 nMDiabetic Nephropathy

Primary Therapeutic Axis: Nicotinic Acetylcholine Receptors (nAChRs)[1][2][3][4]

The most immediate application of the unmodified amine scaffold is as a ligand for neuronal nAChRs. The structural similarity to A-85380 suggests high affinity for the α4β2 subtype, which mediates analgesia and cognitive attention.

Mechanism of Action
  • Binding: The azetidine nitrogen interacts with the orthosteric site at the α/β subunit interface.

  • Activation: As a partial agonist, the compound stabilizes the open channel state less effectively than ACh, reducing the risk of receptor desensitization and toxicity (a common failure mode for full agonists like epibatidine).

  • Downstream Signaling: Activation triggers Ca²⁺ influx, leading to dopamine release in the mesolimbic pathway (analgesia/reward) and glutamate release in the prefrontal cortex (cognition).

Visualizing the Signaling Pathway

nAChR_Signaling Ligand 5-(Azetidin-3-yloxy)-2-methylpyridine Receptor α4β2 nAChR (Pentameric Ion Channel) Ligand->Receptor Binding (Orthosteric) IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Excitation DA_Release Dopamine Release (VTA -> Nucleus Accumbens) Depol->DA_Release Mesolimbic Pathway Glu_Release Glutamate Release (Prefrontal Cortex) Depol->Glu_Release Cortical Pathway Effect_Pain Analgesia (Pain Suppression) DA_Release->Effect_Pain Modulation Effect_Cog Cognitive Enhancement (Attention/Memory) Glu_Release->Effect_Cog Potentiation

Figure 1: Signal transduction pathway for nAChR activation leading to analgesia and cognitive enhancement.

Secondary Therapeutic Axis: VAP-1 / SSAO Inhibition

Patent literature (e.g., WO2012124696) identifies azetidinyl-pyridine ethers as key intermediates for Vascular Adhesion Protein-1 (VAP-1) inhibitors. VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is an endothelial adhesion molecule involved in leukocyte trafficking.

  • Chemical Modification: To target VAP-1, the azetidine nitrogen is typically derivatized into a guanidine or hydrazine moiety.

  • Therapeutic Indication: Diabetic macular edema, diabetic nephropathy, and NASH (Non-Alcoholic Steatohepatitis).

  • Mechanism: Inhibition of VAP-1 enzymatic activity reduces the production of cytotoxic aldehydes and hydrogen peroxide, while blocking the adhesive function prevents leukocyte infiltration into inflamed tissues.

Experimental Validation Protocols

To validate the target profile of 5-(Azetidin-3-yloxy)-2-methylpyridine, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (nAChR Selectivity)

Objective: Determine the affinity (


) for α4β2 vs. α7 subtypes.
  • Preparation: Prepare membrane homogenates from rat cerebral cortex (rich in α4β2) and hippocampus (rich in α7).

  • Ligands:

    • Tracer: [³H]-Epibatidine (0.5 nM) for α4β2; [¹²⁵I]-α-Bungarotoxin (1 nM) for α7.

    • Test Compound: 5-(Azetidin-3-yloxy)-2-methylpyridine (10⁻¹² to 10⁻⁴ M).

    • Non-specific Control: 300 µM (-)-Nicotine.

  • Incubation: Incubate membranes with tracer and test compound for 2 hours at 4°C (to prevent degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       < 10 nM indicates high-affinity potential.
      
Protocol B: FLIPR Calcium Flux Assay (Functional Agonism)

Objective: Distinguish between agonist, partial agonist, and antagonist activity.

  • Cell Line: HEK293 cells stably expressing human α4β2 nAChR.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 minutes.

  • Baseline: Measure baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Addition: Inject test compound.

  • Measurement: Monitor fluorescence increase (Ca²⁺ influx) for 120 seconds.

  • Validation:

    • Agonist Mode: Dose-dependent increase in fluorescence.

    • Antagonist Mode: Pre-incubate with compound, then challenge with

      
       of Acetylcholine.
      
    • Success Criterion:

      
       between 20–80% of Acetylcholine response confirms partial agonism (ideal for safety).
      
Protocol C: VAP-1 Enzymatic Inhibition Assay

Objective: Assess potential for anti-inflammatory repurposing.

  • Enzyme Source: Recombinant human VAP-1 (SSAO).

  • Substrate: Benzylamine (fluorescent or radiolabeled).

  • Reaction: Incubate enzyme + substrate + test compound (or its guanidine derivative) at 37°C for 30 mins.

  • Detection: Measure production of benzaldehyde (via UV absorbance) or H₂O₂ (via Amplex Red).

  • Control: Semicarbazide (specific SSAO inhibitor).

Development Workflow & Decision Matrix

The following diagram outlines the logical flow for determining the ultimate therapeutic path for this scaffold.

Development_Workflow Start Compound: 5-(Azetidin-3-yloxy)-2-methylpyridine Screen_nAChR Screen 1: nAChR Binding (Radioligand) Start->Screen_nAChR Screen_VAP1 Screen 2: VAP-1 Inhibition (Enzymatic) Start->Screen_VAP1 Decision_HighAff Result: Ki < 10nM (nAChR) Screen_nAChR->Decision_HighAff High Affinity Decision_LowAff Result: Ki > 100nM (nAChR) Screen_nAChR->Decision_LowAff Low Affinity Path_Deriv Path B: Chemical Derivatization (Guanidinylation) Screen_VAP1->Path_Deriv Weak Activity (Parent) Path_Neuro Path A: CNS Drug (Pain/Alzheimer's) Decision_HighAff->Path_Neuro Develop as Agonist Decision_LowAff->Path_Deriv Modify Scaffold Path_Inflam Path C: Anti-Inflammatory (Diabetic Complications) Path_Deriv->Path_Inflam Guanidine Analog

Figure 2: Strategic decision matrix for developing the scaffold towards CNS or Inflammatory indications.

References

  • Dolle, F. et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. Link

  • Holladay, M. W. et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry. Link

  • Astellas Pharma Inc. (2012). WO2012124696A1: Guanidine compound for the treatment of VAP-1 associated diseases. WIPO Patents. Link

  • Sullivan, J. P. et al. (1996).[2] A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[2] Neuropharmacology. Link

  • Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the In Silico Screening of 5-(Azetidin-3-yloxy)-2-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. The 5-(Azetidin-3-yloxy)-2-methylpyridine framework, in particular, presents a compelling template for designing novel ligands with potentially high affinity and selectivity for various biological targets. This guide provides a comprehensive, in-depth walkthrough of a state-of-the-art in silico screening workflow designed to identify and optimize promising analogs of this chemical series. We will navigate the entire computational drug discovery cascade, from initial target selection and library preparation to advanced molecular dynamics and free energy calculations. The methodologies described herein are grounded in established scientific principles and reflect field-proven strategies for accelerating the discovery of high-quality lead candidates, thereby reducing the time and cost associated with traditional experimental screening.[1][2]

Foundational Strategy: The Rationale for a Hierarchical In Silico Approach

Modern drug discovery is a process of systematically reducing a vast chemical space, which can contain trillions of potential molecules, down to a handful of viable clinical candidates.[2] An in silico or computational approach is indispensable for navigating this complexity efficiently.[1][3] Our strategy is not a single experiment but a multi-stage, hierarchical cascade. This "funnel" approach, visualized below, is a core principle of computational chemistry. It allows us to apply computationally inexpensive, lower-accuracy methods to millions of compounds initially, progressively applying more rigorous and resource-intensive techniques to an increasingly refined and promising subset of molecules.[4] This ensures that our most valuable computational resources are focused where they will have the greatest impact.

G cluster_0 High-Throughput Virtual Screening (HTVS) cluster_1 Structure-Based Screening cluster_2 Lead Refinement & Validation Lib Analog Library Generation (>1,000,000 Compounds) Pharm Pharmacophore Filtering Lib->Pharm Fast Filter Dock Molecular Docking (Top 10% of Hits) Pharm->Dock Enriched Hit List Score Pose Analysis & Rescoring Dock->Score Binding Poses ADMET ADMET Prediction (Top 100-200 Candidates) Score->ADMET Prioritized Hits MD MD Simulation & FEP (Top 5-10 Candidates) ADMET->MD Candidates with Favorable Drug-like Properties Leads Lead Candidates for Synthesis MD->Leads Validated Binders

Caption: Hierarchical In Silico Screening Workflow.

Target Identification and Preparation

The biological activity of a compound series is intrinsically linked to its molecular target(s). While the exact target for the novel 5-(Azetidin-3-yloxy)-2-methylpyridine core may not be known, literature analysis of analogous structures provides critical starting points. For instance, 3-pyridyl ether compounds have shown high potency for nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is a validated target for conditions like depression.[5] Similarly, other substituted pyridine derivatives are known to be potent kinase inhibitors, such as p38α MAPK inhibitors.[6]

For this guide, we will proceed with the α4β2 nicotinic acetylcholine receptor as our primary target, based on the strong precedent for this target class with similar scaffolds.

Protocol 2.1: Target Protein Structure Preparation

Causality: The raw crystal structures from the Protein Data Bank (PDB) are unsuitable for high-precision computational work. They often lack hydrogen atoms, may have missing residues or loops, and contain experimental artifacts like water molecules and co-solvents that must be addressed. This preparation protocol ensures a chemically correct and energetically minimized structure, which is a prerequisite for reliable docking results.

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file for a high-resolution crystal structure of the human α4β2 nAChR. For example, PDB ID: 5KXI.

  • Initial Cleaning: Load the structure into a molecular modeling package (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, or the open-source PyMOL). Remove all non-essential components:

    • Delete all water molecules.

    • Remove any co-crystallized ligands, ions, or buffer molecules.

    • Select and retain only the protein chains relevant to the binding site of interest.

  • Add Hydrogens & Assign Charges: This is a critical step for defining the correct ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) at a physiological pH (typically 7.4).

    • Use a dedicated tool like AutoDockTools or the structure preparation wizards in commercial software.[7]

    • This process adds hydrogen atoms to the protein structure.

    • Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions during docking.[8]

  • Energy Minimization: Perform a brief energy minimization of the protein structure. This relaxes any steric clashes or unfavorable geometries introduced during the hydrogen addition process, resulting in a more stable, low-energy conformation.

  • Save Prepared Structure: Save the cleaned, hydrogenated, and minimized protein structure in a format suitable for docking, such as the PDBQT format required by AutoDock Vina.[7][9]

Virtual Library Generation of Analogs

Starting with the core 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold, we will generate a large, diverse library of virtual analogs. This is achieved by systematically decorating the core with a variety of chemical substituents at synthetically accessible positions.

  • R1: The methyl group on the pyridine ring can be substituted with other small alkyl groups, halogens, or hydrogen bond donors/acceptors.

  • R2 & R3: Positions on the pyridine ring can be explored with various functional groups to modulate electronics and steric profile.

  • R4: The azetidine ring can be substituted to explore additional interaction vectors.

Using library enumeration tools (e.g., in ChemDraw, RDKit), we can combine a list of desired R-groups with our core scaffold to generate hundreds of thousands to millions of unique virtual compounds. Each compound must then be converted to a 3D structure and undergo energy minimization to produce a stable, low-energy conformer for screening.

The Virtual Screening Cascade in Practice

Stage 1: High-Throughput Pharmacophore Screening

Causality: Molecular docking, while powerful, is too slow to apply to millions of compounds. Pharmacophore screening provides an extremely fast and efficient first-pass filter.[10] A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.[10][11] By filtering our large library against a pharmacophore model, we rapidly discard compounds that do not possess the necessary features for binding, enriching our dataset with potential hits.

Protocol 4.1: Ligand-Based Pharmacophore Model Generation

Step-by-Step Methodology (using LigandScout or similar software):

  • Select Training Set: If known active ligands for the target exist, select a diverse set of 5-10 potent compounds. If not, use the core 5-(Azetidin-3-yloxy)-2-methylpyridine structure as a starting point.[12][13]

  • Generate Conformers: For each ligand in the training set, generate multiple low-energy 3D conformations to ensure conformational flexibility is accounted for.

  • Feature Identification: The software will automatically identify key pharmacophoric features on each molecule (e.g., H-bond acceptors on the pyridine nitrogen, hydrophobic features of the rings).

  • Alignment and Model Creation: The software aligns the training set molecules and identifies common features across them.[12] A final pharmacophore model is generated, representing the consensus 3D pattern of features required for activity.

  • Screening: The generated library of analogs is then rapidly screened against this pharmacophore model. Only molecules that can match the features of the model in a low-energy conformation are passed to the next stage.

Stage 2: Structure-Based Molecular Docking

Causality: Docking predicts the preferred binding orientation (pose) and estimates the binding affinity of a ligand to a protein's active site.[14] It simulates the "handshake" between the ligand and the protein, providing a more detailed and physically realistic assessment than pharmacophore screening.[2][3] We use the enriched hit list from the pharmacophore screen as the input for this more computationally intensive step.

Protocol 4.2: Molecular Docking with AutoDock Vina

Step-by-Step Methodology:

  • Prepare Ligands: Convert the 3D structures of the hit compounds from the previous stage into the PDBQT format using AutoDockTools. This process assigns partial charges and defines rotatable bonds, allowing the ligand to be flexible during docking.[7][15]

  • Define the Binding Site (Grid Box): Using the prepared protein structure, define the search space for the docking algorithm. This is typically a 3D box centered on the known binding site of the target. For our nAChR target, this would be the well-characterized acetylcholine binding pocket at the interface of the α4 and β2 subunits. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.[14][16]

  • Run Docking Simulation: Execute the AutoDock Vina simulation. For each ligand, Vina will explore numerous possible conformations and orientations within the defined grid box, scoring each one.[9] It uses a scoring function to estimate the binding affinity (in kcal/mol), with more negative values indicating stronger predicted binding.

  • Collect and Rank Results: Vina will output one or more binding poses for each ligand, ranked by their predicted binding affinity. These results form the basis for the next stage of analysis.

G cluster_0 Input cluster_1 Output Prot Prepared Protein (PDBQT) Vina AutoDock Vina Execution Prot->Vina Lig Prepared Ligand (PDBQT) Lig->Vina Conf Configuration File (Grid Box Coordinates) Conf->Vina Poses Predicted Binding Poses (Multi-model PDBQT) Vina->Poses Scores Binding Affinity Scores (Log File) Vina->Scores

Caption: Molecular Docking Workflow Logic.

Stage 3: Post-Docking Analysis & Prioritization

Causality: A good docking score alone is not sufficient to select a compound for synthesis. The quality of the binding pose is paramount. As a Senior Application Scientist, this is where experience provides immense value. We must visually inspect the top-scoring poses to ensure they are chemically sensible and form key interactions with the target protein. A high-scoring compound that makes no meaningful interactions is likely a false positive.

Key Analysis Points:

  • Hydrogen Bonds: Are there hydrogen bonds to key residues in the active site? For nAChRs, this includes interactions with specific tyrosine, tryptophan, and threonine residues.

  • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets in a favorable way?

  • Cation-π Interactions: For nAChRs, a cation-π interaction between the protonated nitrogen of the ligand and a tryptophan residue is often a critical determinant of high-affinity binding.

  • Strain Energy: Does the bound conformation of the ligand appear to be in a high-energy, strained state? This is unfavorable.

  • Clustering: Do the top-ranked compounds adopt similar binding poses and form similar interactions? This provides confidence in the predicted binding mode.

Based on this detailed analysis, the list of hits is further refined to a set of 100-200 high-confidence candidates.

Predicting Drug-Likeness: In Silico ADMET Profiling

Causality: A compound that binds potently to its target but has poor pharmacokinetic properties (e.g., it's not absorbed, is rapidly metabolized, or is toxic) will fail in development.[17] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for filtering out compounds with liabilities and reducing late-stage failures.[17][18]

A variety of well-validated online tools and software can predict these properties. It is considered best practice to use multiple tools and look for a consensus prediction.[18]

Protocol 5.1: ADMET Property Prediction

Step-by-Step Methodology:

  • Select Tools: Utilize a combination of freely available web servers such as SwissADME, pkCSM, and PreADMET.[19]

  • Input Structures: Submit the SMILES strings or SDF files for the top 100-200 candidates from the docking analysis.

  • Analyze Key Parameters: Evaluate the output for critical drug-like properties.

Table 1: Key ADMET Parameters for Prioritization

Parameter CategoryPropertyFavorable Range/OutcomeRationale
Physicochemical Molecular Weight< 500 DaCorrelates with better absorption and distribution.
LogP1 - 3Measures lipophilicity; affects solubility and permeability.
H-Bond Donors< 5High numbers can reduce membrane permeability.
H-Bond Acceptors< 10High numbers can reduce membrane permeability.
Absorption Caco-2 Permeability> 1 x 10⁻⁶ cm/sPredicts intestinal absorption.
Human Intestinal AbsorptionHigh (>90%)Indicates good oral bioavailability.
Metabolism CYP2D6/3A4 InhibitorNoInhibition can lead to drug-drug interactions.
Toxicity AMES ToxicityNon-mutagenicPredicts mutagenic potential.
hERG InhibitionNohERG blockage can lead to cardiotoxicity.

Compounds that satisfy these criteria are prioritized for the final, most computationally demanding stage of analysis.

Advanced Validation: Molecular Dynamics and Free Energy Calculations

Causality: Docking provides a static snapshot of binding. However, proteins are dynamic entities that are constantly in motion.[20] Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time (nanoseconds to microseconds), providing a much more realistic view of the binding stability.[20][21] Furthermore, methods like Free Energy Perturbation (FEP) can provide highly accurate predictions of relative binding affinities between analogs, often within 1 kcal/mol of experimental values.[22] These methods are reserved for the top 5-10 candidates due to their high computational cost.

  • Molecular Dynamics (MD) Simulation: An MD simulation can validate a docking pose.[21] If the ligand remains stably bound in its predicted pose throughout the simulation and maintains key interactions, it increases confidence in the result. If the ligand quickly dissociates or moves to a different pose, the initial docking result may be unreliable.[23]

  • Free Energy Perturbation (FEP): FEP is a rigorous, physics-based method used to calculate the relative binding free energy between two closely related ligands (e.g., Ligand A vs. Ligand B, where B is a small modification of A).[24][25][26] By simulating a non-physical, "alchemical" transformation of one ligand into the other within the binding site, FEP can accurately predict whether a proposed chemical modification will improve or weaken binding affinity.[22][24] This is invaluable for lead optimization, allowing chemists to prioritize the synthesis of only the most promising analogs.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the identification and optimization of novel 5-(Azetidin-3-yloxy)-2-methylpyridine analogs. By employing a hierarchical screening strategy that moves from high-throughput methods to highly accurate, physics-based simulations, we can efficiently navigate a vast chemical space. This process maximizes the probability of identifying lead candidates with a high degree of target affinity and favorable drug-like properties. The final output of this workflow is a small, highly curated list of compounds, representing the most promising candidates for chemical synthesis and subsequent in vitro experimental validation. This data-driven approach streamlines the early stages of drug discovery, saving critical resources and accelerating the journey toward novel therapeutics.[3][[“]]

References

  • The role of quantum Mechanics in revolutionizing drug discovery - IJIRT. (n.d.). Retrieved February 19, 2026, from [Link]

  • Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Yusuf, M., & Hevriani, H. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Quantum techniques offer a glimpse of next-generation medicine. (2025, November 20). Drug Discovery News. [Link]

  • Zhou, T., et al. (n.d.). Quantum Mechanical Methods for Drug Design. ZORA. [Link]

  • What is in silico drug discovery? (2025, March 20). Patsnap Synapse. [Link]

  • Singh, N., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin. [Link]

  • Rippin, T. M., & Bywater, R. P. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. Future Medicinal Chemistry, 10(18), 2149-2152. [Link]

  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual Screening Strategies in Drug Discovery: A Critical Review. Current Medicinal Chemistry, 20(23), 2839-2860. [Link]

  • de Oliveira, C. B., et al. (2019). Virtual Screening Techniques in Drug Discovery: Review and Recent Applications. Current Topics in Medicinal Chemistry, 19(18), 1589-1603. [Link]

  • What are the applications of in silico screening in drug discovery? (n.d.). Consensus. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current medicinal chemistry, 20(23), 2839–2860. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • Virtual Screening Techniques in Drug Discovery: Review and Recent Applications. (n.d.). Bentham Science. [Link]

  • Leite, T. B., et al. (2023). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]

  • T019 · Molecular dynamics simulation. (n.d.). TeachOpenCADD. [Link]

  • In Silico Drug Screening. (n.d.). BioSolveIT. [Link]

  • Vengurlekar, S., et al. (2012). Drug Discovery and In Silico Techniques: A Mini-Review. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 189-194. [Link]

  • Other free energy techniques ChE210D Perturbation approaches to free energies. (2025, August 1). Retrieved February 19, 2026, from [Link]

  • The Role of Free Energy Perturbation in Drug Discovery: Enhancing Binding Affinity Predictions. (2024, August 30). Maven Regulatory Solutions. [Link]

  • Free-Energy Perturbation. (n.d.). Rowan. [Link]

  • Free Energy Perturbation. (n.d.). Cresset Group. [Link]

  • Free-energy perturbation. (n.d.). Wikipedia. [Link]

  • PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC. [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

  • Pharmacophore modeling. (2025, August 15). Fiveable. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved February 19, 2026, from [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(4), 147. [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulations and drug discovery. Annual review of biophysics, 41, 429-452. [Link]

  • The role of molecular dynamics simulations in drug discovery. (n.d.). Cresset Group. [Link]

  • Nascimento, I. J. S. (2024). Molecular Dynamics Simulations in Drug Discovery. ResearchGate. [Link]

  • An Introduction to Molecular Dynamics Simulations. (2023, July 10). Portal. [Link]

  • Dukat, M., et al. (2012). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. ACS Medicinal Chemistry Letters, 3(10), 804-808. [Link]

  • BindingDB. (n.d.). Retrieved February 19, 2026, from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7200. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). Pharmacia. [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. [Link]

Sources

Technical Whitepaper: Predictive Mechanistic Profiling of 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predictive mechanistic profiling of 5-(Azetidin-3-yloxy)-2-methylpyridine , a structural analog of high-affinity nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

Compound: 5-(Azetidin-3-yloxy)-2-methylpyridine CAS Registry Number: 1400762-70-0 Molecular Formula:


Predicted Primary Target: 

Nicotinic Acetylcholine Receptor (nAChR) Predicted Mechanism: Partial Agonist / Desensitizer[1]

This guide provides an in-depth analysis of the predicted mechanism of action (MoA) for 5-(Azetidin-3-yloxy)-2-methylpyridine. Based on Structure-Activity Relationship (SAR) data from the 3-pyridyl ether class (e.g., A-85380, Sazetidine-A), this molecule is identified as a high-affinity ligand for neuronal nAChRs. Its specific structural features—a rigid azetidine ring linked via an ether oxygen to a methylated pyridine—suggest a profile optimized for selectivity towards central nervous system (CNS) targets over peripheral ganglionic receptors.

Chemical Identity & Structural Logic

The pharmacological behavior of 5-(Azetidin-3-yloxy)-2-methylpyridine is dictated by its pharmacophore, which mimics the endogenous neurotransmitter acetylcholine (ACh) but with restricted conformational freedom.

Pharmacophore Analysis

The molecule consists of three critical functional domains:

  • Cationic Center (Azetidine Ring): The secondary amine of the azetidine ring (

    
    ) is protonated at physiological pH. This mimics the quaternary ammonium of ACh, interacting with the aromatic cage (Trp, Tyr residues) of the nAChR binding site.
    
  • Hydrogen Bond Acceptor (Pyridine Nitrogen): The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, analogous to the carbonyl oxygen of ACh or the pyridine nitrogen of nicotine.

  • Linker (Ether Oxygen): The ether linkage provides the optimal distance (~5.9 Å) between the cationic center and the H-bond acceptor, a hallmark of high-affinity nicotinic ligands.

Structural Nuance: 3-yloxy vs. 2-ylmethoxy

Unlike the well-known ligand A-85380 (which possesses a flexible 2-azetidinylmethoxy linker), this target features a 3-azetidinyloxy linkage.

  • Rigidity: The direct attachment of the oxygen to the 3-position of the azetidine ring significantly reduces conformational entropy.

  • Selectivity: This rigidity often enhances selectivity for specific nAChR subtypes (

    
    ) by locking the pharmacophore into a bioactive conformation that fits the high-affinity binding pocket.
    
  • Steric Modulation (2-Methyl Group): The methyl group at the 2-position of the pyridine ring is a classic medicinal chemistry strategy to reduce affinity for

    
     (ganglionic) receptors, thereby minimizing peripheral side effects like hypertension.
    

Predicted Mechanism of Action (MoA)

Primary Signaling Pathway: nAChR Activation

The compound is predicted to act as a partial agonist at the


 nAChR subtype.[1]
  • Binding: The protonated azetidine amine enters the orthosteric binding site at the interface of the

    
     and 
    
    
    
    subunits.
  • Conformational Change: Binding induces a structural rotation of the extracellular domain, opening the central ion pore.

  • Ion Flux: The open channel allows the influx of

    
     and 
    
    
    
    and the efflux of
    
    
    .
  • Depolarization: The cation influx depolarizes the neuronal membrane, triggering voltage-gated calcium channels (VGCCs).

  • Neurotransmitter Release: The rise in intracellular

    
     triggers the exocytosis of neurotransmitters, primarily Dopamine (DA)  in the striatum and Acetylcholine (ACh)  in the hippocampus.
    
Desensitization

Like many high-affinity nicotinic ligands (e.g., Sazetidine-A), this compound likely exhibits a phenomenon known as "silent desensitization."[2] It may transiently activate the receptor (agonism) but rapidly drive it into a desensitized, non-conducting state. This results in a net inhibition of cholinergic tone over time, which is therapeutically useful in addiction (reducing the reinforcing effects of nicotine).

Visualization: Signaling Cascade

The following diagram illustrates the predicted intracellular signaling cascade initiated by 5-(Azetidin-3-yloxy)-2-methylpyridine.

G Ligand 5-(Azetidin-3-yloxy)-2-methylpyridine Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Binding (Kd ~ nM) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Desensitization Receptor Desensitization (Long-term Antagonism) Receptor->Desensitization Prolonged Exposure IonFlux Influx: Na+, Ca2+ Efflux: K+ ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC Calcium Intracellular [Ca2+] Increase VGCC->Calcium Release Neurotransmitter Release (Dopamine, ACh, Glutamate) Calcium->Release

Caption: Predicted signaling pathway showing activation of


 nAChR leading to neurotransmitter release and subsequent desensitization.

Computational & Experimental Validation Framework

To validate the predicted mechanism, the following experimental protocols are recommended. These workflows ensure data integrity and mechanistic clarity.

In Silico Modeling (Molecular Docking)
  • Objective: Confirm binding mode and key residue interactions.

  • Template: Crystal structure of

    
     nAChR (PDB: 5KXI).
    
  • Protocol:

    • Prepare ligand structure (protonate secondary amine).

    • Define binding site box around the conserved Trp/Tyr cage.

    • Run docking simulation (e.g., Glide, AutoDock Vina).

    • Success Metric: Observation of a cation-

      
       interaction between the azetidine amine and Trp149 (or equivalent) and a hydrogen bond between the pyridine nitrogen and the backbone NH of the complementary subunit.
      
In Vitro Binding Assay (Radioligand Displacement)
  • Objective: Determine affinity (

    
    ) and selectivity.
    
  • Method: Competition binding using

    
    -Epibatidine or 
    
    
    
    -Cytisine.
ParameterExperimental ConditionRationale
Receptor Source Rat brain membranes or HEK293 cells expressing human

.
Provides native or controlled receptor environment.
Radioligand

-Cytisine (~1 nM)
High selectivity for

sites.
Non-specific 300

M Nicotine
Defines background binding noise.
Incubation 75 min @ 4°CEnsures equilibrium is reached without degradation.
Readout Scintillation CountingQuantifies displaced radioligand.
Functional Assay (Two-Electrode Voltage Clamp)
  • Objective: Distinguish between full agonist, partial agonist, and antagonist activity.

  • System: Xenopus laevis oocytes expressing human

    
     nAChR.
    
  • Protocol:

    • Clamp oocyte membrane potential at -60 mV.

    • Perfuse compound (0.1 nM - 100

      
      M).
      
    • Measure peak current amplitude (

      
      ) relative to Acetylcholine control.
      
    • Prediction: Compound will show an

      
       of 20-60% (Partial Agonist).
      

Therapeutic Implications

Based on the predicted MoA, 5-(Azetidin-3-yloxy)-2-methylpyridine holds potential in the following therapeutic areas:

  • Cognitive Enhancement: By stimulating ACh release in the hippocampus, it may improve attention and memory in Alzheimer's disease or Schizophrenia.

  • Analgesia:

    
     agonists are known to modulate pain pathways in the spinal cord and brainstem, offering a non-opioid mechanism for pain relief.
    
  • Smoking Cessation: As a partial agonist, it could reduce nicotine cravings (by maintaining moderate receptor activation) while blocking the reinforcing effects of smoked nicotine (by occupying the receptor).

References

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[3] Neuropharmacology.

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them."[2] Molecular Pharmacology.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (n.d.). "5-(Azetidin-3-yloxy)-2-methylpyridine." National Center for Biotechnology Information.

  • Arneric, S. P., et al. (2007).[2] "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine , a privileged scaffold in the development of Nicotinic Acetylcholine Receptor (nAChR) agonists and kinase inhibitors. The structural core features an ether linkage between an electron-deficient pyridine ring and a strained, 4-membered azetidine ring.

Synthesizing this ether bond presents specific challenges:

  • Nucleophilicity: The 5-hydroxy group on the pyridine is moderately acidic (

    
    ), requiring specific base activation.
    
  • Ring Strain: The azetidine ring is susceptible to ring-opening or polymerization under harsh Lewis acidic conditions.

  • Scalability: While Mitsunobu coupling is efficient for discovery scale (<100 mg), nucleophilic displacement (

    
    ) is preferred for gram-scale process chemistry to avoid hydrazine byproducts.
    

This guide provides two distinct protocols: a Rapid Discovery Protocol (Mitsunobu) and a Robust Process Protocol (


 Displacement) .

Retrosynthetic Logic

The synthesis hinges on the formation of the C-O bond at the azetidine C3 position. We utilize a convergent strategy, disconnecting the ether linkage to reveal two commercially available fragments.

Retrosynthesis Target Target: 5-(Azetidin-3-yloxy)-2-methylpyridine Disconnection Ether Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A: 5-Hydroxy-2-methylpyridine (Nucleophile) Disconnection->FragmentA FragmentB Fragment B: N-Boc-3-Hydroxyazetidine (Electrophile Precursor) Disconnection->FragmentB Route1 Route 1: Mitsunobu (Direct Coupling) FragmentA->Route1 Route2 Route 2: SN2 Displacement (Requires Mesylation) FragmentA->Route2 FragmentB->Route1 FragmentB->Route2

Figure 1: Retrosynthetic breakdown illustrating the two primary synthetic pathways.[1]

Protocol A: Rapid Discovery (Mitsunobu Coupling)

Best for: Small scale (10–100 mg), library synthesis, rapid analog generation. Mechanism: Redox-condensation utilizing phosphine and azodicarboxylate to activate the alcohol.[2]

Reagents & Materials[3][4][5][6][7][8][9][10]
  • Alcohol: 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Phenol: 5-Hydroxy-2-methylpyridine (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[3]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv), 5-Hydroxy-2-methylpyridine (1.1 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF.
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Exothermic reaction. Rapid addition can lead to reduced yields.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 16 hours.

  • Monitoring: Check via TLC (50% EtOAc/Hexanes). The pyridinol spot should disappear.

  • Workup: Dilute with EtOAc, wash with 1N NaOH (to remove unreacted pyridinol), water, and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0–60% EtOAc in Hexanes.

Protocol B: Robust Process ( Displacement)

Best for: Scale-up (>1 g), cost-efficiency, easier purification. Mechanism: Activation of the azetidine alcohol to a mesylate, followed by nucleophilic attack by the pyridinol anion.

Phase 1: Mesylation of Azetidine
  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (

    
    , 1.5 equiv) and cool to 0 °C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir at 0 °C for 1 hour. Confirm conversion by TLC.

  • Workup: Wash with cold water, dilute

    
    , and brine. Dry and concentrate to yield 1-Boc-3-(methanesulfonyloxy)azetidine as a white solid. Use without further purification.[4]
    
Phase 2: Ether Formation ( )
ParameterSpecification
Nucleophile 5-Hydroxy-2-methylpyridine (1.1 equiv)
Electrophile 1-Boc-3-mesyloxyazetidine (1.0 equiv)
Base Cesium Carbonate (

) (2.0 equiv)
Solvent DMF or DMSO (Anhydrous)
Temperature 80 °C
Step-by-Step Procedure
  • Activation: In a reaction vessel, combine 5-Hydroxy-2-methylpyridine (1.1 equiv) and

    
     (2.0 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add the crude 1-Boc-3-mesyloxyazetidine (from Phase 1) dissolved in a minimal amount of DMF.

  • Heating: Heat the mixture to 80 °C for 12–16 hours.

    • Note: Do not exceed 100 °C to prevent thermal decomposition of the Boc group or azetidine ring opening.

  • Workup: Cool to room temperature. Pour into ice water (5x reaction volume). Extract with EtOAc (3x).[5]

  • Washing: Wash combined organics with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization from EtOAc/Heptane or column chromatography yields the intermediate tert-butyl 3-((6-methylpyridin-3-yl)oxy)azetidine-1-carboxylate .

Phase 3: Deprotection (Salt Formation)
  • Dissolve the intermediate in DCM (5 vol).

  • Add 4M HCl in Dioxane (5–10 equiv) or TFA (10 vol).

  • Stir at room temperature for 2–4 hours (monitoring

    
     evolution).
    
  • Isolation: Concentrate to dryness. Triturate the residue with diethyl ether to precipitate the dihydrochloride salt .

  • Filtration: Filter and dry under vacuum/nitrogen flow.

Experimental Workflow Diagram

Workflow Start Start: 1-Boc-3-OH-Azetidine Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Intermediate1 Mesylate Intermediate Step1->Intermediate1 Quant. Step2 Step 2: Coupling (Pyridine-OH, Cs2CO3, DMF, 80°C) Intermediate1->Step2 Intermediate2 Boc-Protected Ether Step2->Intermediate2 SN2 Step3 Step 3: Deprotection (4M HCl/Dioxane) Intermediate2->Step3 Final Final Product: Dihydrochloride Salt Step3->Final Precipitation

Figure 2: Process workflow for the SN2 displacement route, highlighting the critical intermediate stages.

Analytical Data & Validation

To ensure scientific integrity, the following analytical signatures must be verified:

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6)

2.45 (s, 3H, Ar-Me)
Confirms Pyridine Methyl
1H NMR (DMSO-d6)

5.10 (m, 1H, Azetidine-CH-O)
Confirms Ether Linkage
1H NMR (DMSO-d6)

9.00+ (br s, NH2+)
Confirms Salt Formation
LC-MS (ESI+)

(Free base)
Mass Validation
TLC

(10% MeOH/DCM/NH3)
Purity Check (Free base)

Self-Validation Check:

  • If the azetidine protons appear as complex multiplets rather than distinct patterns, check for ring-opening byproducts (3-chloropropyl amines).

  • If the yield in Step 2 is low, verify the dryness of DMF; water competes with the phenoxide nucleophile.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[6]

  • Swamy, K. C. K., et al. (2009).[7] Mitsunobu and Related Reactions: Advances and Applications.[2][7] Chemical Reviews, 109(6), 2551–2651.[7]

  • Mykhailiuk, P. K. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

  • PubChem. (2025). 5-Hydroxy-2-methylpyridine Compound Summary. National Library of Medicine.

Sources

5-(Azetidin-3-yloxy)-2-methylpyridine synthetic route development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 5-(Azetidin-3-yloxy)-2-methylpyridine Synthetic Route Development

Abstract

This document provides a detailed technical guide for the synthetic development of 5-(azetidin-3-yloxy)-2-methylpyridine, a valuable heterocyclic building block in modern medicinal chemistry. The guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic considerations and practical methodologies involved in its synthesis. We will explore key retrosynthetic disconnections, detail the preparation of crucial intermediates, and critically evaluate multiple strategies for the core ether linkage formation, including the Mitsunobu reaction, Palladium-catalyzed Buchwald-Hartwig C-O coupling, and the classical Ullmann condensation. Each section combines theoretical rationale with step-by-step, field-proven protocols, data summary tables, and process-flow diagrams to ensure scientific integrity and practical applicability.

Introduction and Retrosynthetic Strategy

The 5-(azetidin-3-yloxy)-2-methylpyridine scaffold is of significant interest due to the integration of two important pharmacophoric elements: a substituted pyridine ring and a strained azetidine motif. The azetidine ring, in particular, has gained popularity in drug discovery as a bioisostere for other cyclic and acyclic functionalities, offering unique vectors for molecular exploration and improved physicochemical properties.[1][2] The synthesis of this target molecule is non-trivial and hinges on the strategic formation of an ether bond between the two heterocyclic systems.

A logical retrosynthetic analysis disconnects the central C-O ether bond, leading to two primary synthons: a 2-methyl-5-hydroxypyridine precursor and a 3-functionalized azetidine derivative. The azetidine nitrogen typically requires a protecting group (PG) to prevent undesired side reactions, such as N-arylation, during the coupling step.

G TM Target Molecule: 5-(Azetidin-3-yloxy)-2-methylpyridine Ether C-O Ether Bond Disconnection TM->Ether Synthon1 Synthon A: 2-Methyl-5-hydroxypyridine Ether->Synthon1 Synthon2 Synthon B: N-Protected 3-Hydroxyazetidine Ether->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis of our forward-synthetic discussion, which will first address the preparation of these key intermediates before detailing the crucial coupling reactions.

Synthesis of Key Intermediates

The successful synthesis of the final product relies on the efficient and high-purity preparation of its constituent building blocks.

Route to 2-Methyl-5-hydroxypyridine

2-Methyl-5-hydroxypyridine (or its tautomer, 5-methyl-2(1H)-pyridinone) is a critical precursor.[3] While several routes exist, a reliable method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. This approach is advantageous as it avoids harsh nitration or halogenation steps often associated with other methods.[3][4]

Protocol 2.1: Synthesis of 2-Methyl-5-hydroxypyridine via Hydrogenation [5]

  • Materials:

    • 3-cyano-6-hydroxypyridine

    • n-Butanol / Water (8:1 v/v)

    • Sodium lauryl sulfate

    • 98% Sulfuric acid

    • 5% Palladium on Carbon (Pd/C)

    • Hydrogen gas (H₂)

    • 10% Sodium hydroxide (aq)

  • Procedure:

    • To a solution of 3-cyano-6-hydroxypyridine (1.0 eq) and sodium lauryl sulfate (0.2 eq) in an 8:1 mixture of n-butanol and water, raise the temperature to 50 °C.

    • Slowly add a solution of 98% sulfuric acid (1.5 eq) in water. Stir for 20 minutes.

    • Cool the mixture to room temperature and add 5% Pd/C catalyst.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or atmospheric pressure hydrogenation apparatus) for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with 10% aq. NaOH, and then partially neutralize to a pH of ~5.

    • Extract the product with n-butanol. The resulting organic solution containing the crude product can be concentrated under reduced pressure and purified by column chromatography or recrystallization to yield 2-hydroxy-5-methylpyridine. A typical reported yield for this process is around 83%.[5]

Route to N-Boc-3-hydroxyazetidine

The azetidine ring is notoriously difficult to synthesize due to inherent ring strain.[6] A common and scalable approach begins with epichlorohydrin and an amine, followed by cyclization. The use of a protecting group on the azetidine nitrogen is essential for subsequent reactions. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under various coupling conditions and its straightforward removal under acidic conditions.[7][8]

Protocol 2.2: Synthesis of N-tert-Butyl-3-hydroxyazetidine Intermediate [9]

  • Materials:

    • tert-Butylamine

    • Epichlorohydrin

    • Isopropanol

    • Sodium bicarbonate

  • Procedure:

    • Under a nitrogen atmosphere, dissolve tert-butylamine (1.4 eq) in isopropanol.

    • Add epichlorohydrin (1.0 eq) to the solution and stir at room temperature for 24-48 hours.

    • Add sodium bicarbonate (4.0 eq) and heat the mixture to reflux for 3-6 hours.

    • Cool the reaction to room temperature and filter off the solids.

    • Remove the solvent from the filtrate under reduced pressure to obtain crude N-tert-butyl-3-hydroxyazetidine. Reported yields for this step are around 70-72%.[9]

    • This intermediate can then be protected with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) under standard conditions before use in the main coupling reactions.

Core Etherification Strategies: A Comparative Analysis

The central challenge is the formation of the aryl-alkyl ether bond. We present three authoritative methods, each with distinct advantages and mechanistic underpinnings.

Strategy A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds via the dehydrative coupling of a primary or secondary alcohol with an acidic pronucleophile (pKa < 15), such as a phenol.[10][11] This reaction proceeds with clean inversion of stereochemistry at the alcohol center (though not applicable here) and occurs under mild, neutral conditions.[11]

Causality: This method is chosen for its mild conditions, which are well-tolerated by many functional groups. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The primary challenge is often the removal of this byproduct and the reduced hydrazine species during purification.[12]

G cluster_0 Mitsunobu Reaction Workflow Start 2-Methyl-5-hydroxypyridine + N-Boc-3-hydroxyazetidine Reagents Add PPh₃ and cool to 0°C Start->Reagents DIAD Add DIAD dropwise Reagents->DIAD React Stir at RT, 6-12h DIAD->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography (to remove TPPO) Workup->Purify Product Protected Product Purify->Product Deprotect Final Deprotection (TFA or HCl) Product->Deprotect Final Target Molecule Deprotect->Final

Caption: Workflow diagram for the Mitsunobu reaction strategy.

Protocol 3.1: Mitsunobu Etherification [13]

  • Materials:

    • N-Boc-3-hydroxyazetidine (1.0 eq)

    • 2-Methyl-5-hydroxypyridine (1.2 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine, 2-methyl-5-hydroxypyridine, and PPh₃ in anhydrous THF, cool the mixture to 0 °C in an ice bath.

    • Add DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Strategy B: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination and its C-O coupling variant represent a significant advancement in cross-coupling chemistry, utilizing a palladium catalyst with specialized phosphine ligands to form C-N or C-O bonds under milder conditions than traditional methods.[14][15]

Causality: This strategy is highly versatile and offers excellent functional group tolerance. The choice of ligand is critical to promote the reductive elimination step and prevent beta-hydride elimination. It requires a halogenated pyridine precursor instead of the hydroxypyridine.

G cluster_1 Buchwald-Hartwig Coupling Workflow Start 5-Bromo-2-methylpyridine + N-Boc-3-hydroxyazetidine Mix Combine with Pd-catalyst, Ligand, and Base in Toluene Start->Mix React Heat under Inert Atmosphere (e.g., 80-110°C) Mix->React Workup Cool, Filter, and Aqueous Extraction React->Workup Purify Column Chromatography Workup->Purify Product Protected Product Purify->Product Deprotect Final Deprotection (TFA or HCl) Product->Deprotect Final Target Molecule Deprotect->Final

Caption: Workflow diagram for the Buchwald-Hartwig coupling strategy.

Protocol 3.2: Palladium-Catalyzed Etherification [16]

  • Materials:

    • 5-Bromo-2-methylpyridine (1.0 eq)

    • N-Boc-3-hydroxyazetidine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos, 5-10 mol%)

    • A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 5-bromo-2-methylpyridine, N-Boc-3-hydroxyazetidine, the palladium catalyst, the ligand, and the base.

    • Add the anhydrous solvent and degas the mixture (e.g., by bubbling with argon for 15-20 minutes).

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Strategy C: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers.[17][18] While often requiring harsher conditions than modern palladium-catalyzed methods (high temperatures, polar aprotic solvents), it remains a viable and cost-effective option.[19][20]

Causality: The Ullmann reaction is driven by a Cu(I)/Cu(III) catalytic cycle, though the precise mechanism can be complex.[19] It is a robust choice when palladium-based methods are unsuccessful or when cost is a primary concern. The high temperatures can limit its functional group compatibility.

Protocol 3.3: Ullmann Condensation [21]

  • Materials:

    • 5-Bromo-2-methylpyridine (1.0 eq)

    • N-Boc-3-hydroxyazetidine (1.5 eq)

    • Copper(I) iodide (CuI, 10-20 mol%)

    • A ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%)

    • A base (e.g., K₂CO₃, K₃PO₄, 2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Combine 5-bromo-2-methylpyridine, N-Boc-3-hydroxyazetidine, CuI, the ligand, and the base in a flask.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to a high temperature (typically 120-160 °C) under an inert atmosphere.

    • Stir for 12-24 hours, monitoring for completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers extensively with water to remove the high-boiling solvent, followed by brine.

    • Dry, concentrate, and purify by column chromatography.

Final Deprotection

The final step is the removal of the N-Boc protecting group to yield the target molecule. This is typically achieved under acidic conditions.

Protocol 4.1: N-Boc Deprotection

  • Materials:

    • N-Boc protected 5-(azetidin-3-yloxy)-2-methylpyridine

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane

  • Procedure:

    • Dissolve the protected starting material in DCM.

    • Add an excess of TFA (e.g., 5-10 equivalents) or the 4M HCl solution.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent, or it can be purified as the salt.

Data Summary and Strategy Comparison

FeatureMitsunobu ReactionBuchwald-Hartwig CouplingUllmann Condensation
Key Reagents PPh₃, DIAD/DEADPd-catalyst, Ligand, BaseCu-catalyst, Ligand, Base
Pyridine Precursor 2-Methyl-5-hydroxypyridine5-Halo-2-methylpyridine5-Halo-2-methylpyridine
Temperature 0 °C to Room TemperatureModerate (80-110 °C)High (120-160 °C)
Key Advantages Very mild conditions; Neutral pHHigh functional group tolerance; Broad scope; CatalyticCost-effective reagents; Robust
Key Disadvantages Stoichiometric byproducts (TPPO); Purification can be difficultExpensive catalysts/ligands; Requires inert atmosphereHarsh conditions; High temperatures; Limited substrate scope

Conclusion

The synthesis of 5-(azetidin-3-yloxy)-2-methylpyridine can be accomplished through several reliable synthetic routes. For laboratory-scale synthesis where mild conditions and functional group tolerance are paramount, the Mitsunobu reaction and Buchwald-Hartwig C-O coupling represent the state-of-the-art. The Mitsunobu approach benefits from using the hydroxypyridine directly, while the Buchwald-Hartwig method offers broader generality for complex substrates. The Ullmann condensation remains a viable, albeit harsher, alternative, particularly for process scale-up where cost is a significant driver. The selection of the optimal route will depend on substrate availability, scale, cost considerations, and the specific functional groups present in the target molecule's analogues.

References

  • Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. 3

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026). NINGBO INNO PHARMCHEM CO.,LTD. 22

  • 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook. 4

  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook. 23

  • Synthetic method of 3-hydroxyazetidine hydrochloride. (2012). Google Patents (CN102976993A). 9

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. Photochemical Flow Synthesis of 3-Hydroxyazetidines. Durham University.

  • Method for producing 2-hydroxy-5-methylpyridine. (2003). Google Patents (JP2003261535A). 5

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents (CN102827052A). 24

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. 1

  • Ullmann condensation. Wikipedia. 17

  • Mitsunobu reaction. Organic Synthesis. 13

  • Ullmann Condensation. SynArchive. 18

  • Mitsunobu Reaction. Master Organic Chemistry. 10

  • Mitsunobu Reaction. Organic Chemistry Portal. 11

  • Protecting Groups. Organic Chemistry Portal. 7

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. 6

  • Application Note – Mitsunobu. Sigma-Aldrich. 12

  • Protecting Groups List. SynArchive. 8

  • Ullmann Reaction. Organic Chemistry Portal. 19

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. 2

  • The Ullmann Ether Condensation. ResearchGate. 20

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. 21

  • Buchwald–Hartwig amination. Wikipedia. 14

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 16

  • Modular Access to N-SF5 azetidines. ChemRxiv. 25

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 15

Sources

Topic: Application of 5-(Azetidin-3-yloxy)-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. The 5-(Azetidin-3-yloxy)-2-methylpyridine core represents a confluence of two highly valued structural motifs: the strained, sp³-rich azetidine ring and the versatile 2-methylpyridine system. Azetidines have emerged as "privileged" structures, prized for their ability to enhance metabolic stability, improve aqueous solubility, and provide a rigid, three-dimensional exit vector for further chemical exploration.[1][2] Their incorporation into drug candidates can significantly mitigate common liabilities associated with more traditional, larger heterocyclic systems.[3]

The 2-methylpyridine component is not merely a passive linker; it is a well-established pharmacophore in its own right and a versatile synthetic handle.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-methyl group offers a site for metabolic oxidation or a vector for further functionalization to probe specific receptor-ligand interactions. This application note serves as a comprehensive guide for researchers and drug development professionals, detailing the strategic application, synthesis, and biological evaluation of derivatives based on the 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold. We will delve into its hypothesized role as a modulator of nicotinic acetylcholine receptors (nAChRs), provide detailed experimental protocols, and offer insights into structure-activity relationship (SAR) studies.

Section 1: Rationale for Use - The Synergy of Two Motifs

The strategic value of the 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold lies in the synergistic combination of its constituent parts. The azetidine ring, a four-membered saturated heterocycle, is not merely a smaller analog of pyrrolidine or piperidine; its inherent ring strain and compact nature confer unique conformational rigidity.[2] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2][3] Furthermore, the sp³-hybridized carbons of the azetidine ring increase the three-dimensional character of the molecule, a key attribute for escaping the "flatland" of traditional aromatic drug space and improving physicochemical properties.[1]

The 2-methylpyridine moiety provides a critical aromatic system for engaging in π-stacking or hydrogen bonding interactions within a receptor binding pocket.[6] Its methyl group, positioned ortho to the nitrogen, can serve multiple purposes: it can act as a steric shield to modulate metabolism at the pyridine ring, or it can be a key binding element itself.[7] The ether linkage to the azetidine ring provides rotational flexibility while maintaining chemical stability.

G Scaffold 5-(Azetidin-3-yloxy)-2-methylpyridine Azetidine Azetidine Moiety Scaffold->Azetidine Pyridine 2-Methylpyridine Moiety Scaffold->Pyridine Prop1 ↑ Metabolic Stability Azetidine->Prop1 Prop2 ↑ Aqueous Solubility Azetidine->Prop2 Prop3 3D Exit Vector (N-H) Azetidine->Prop3 Prop4 Rigid Conformation Azetidine->Prop4 Prop5 H-Bond Acceptor (N) Pyridine->Prop5 Prop6 π-Stacking Interactions Pyridine->Prop6 Prop7 Metabolic Handle (CH₃) Pyridine->Prop7

Figure 1: Key physicochemical and medicinal chemistry contributions of the scaffold's components.

Section 2: Hypothesized Biological Target and Mechanism

While the 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold is novel, its structural components are present in known bioactive molecules. Notably, analogs such as Sazetidine-A (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) are potent and selective partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR).[8][9] These receptors are ligand-gated ion channels that play a crucial role in cognitive function, mood, and addiction. Their modulation is a key strategy for treating neurological and psychiatric disorders, including depression and Alzheimer's disease.[9]

The proposed mechanism of action for derivatives of this scaffold involves binding to the α4β2 nAChR, likely at the interface between the α4 and β2 subunits. The pyridine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The azetidine ring projects out from the binding site, where derivatization of the azetidine nitrogen can be used to fine-tune potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

G cluster_membrane Cell Membrane nAChR α4β2 nAChR (Closed State) nAChR_Open α4β2 nAChR (Open State) nAChR->nAChR_Open Conformational Change Ion_Influx Na⁺ / Ca²⁺ Influx nAChR_Open->Ion_Influx Opens Channel Ligand Scaffold Derivative (Agonist) Ligand->nAChR Binds ACh Acetylcholine (Endogenous Ligand) ACh->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Neuronal Signaling (e.g., Neurotransmitter Release) Depolarization->Signal

Figure 2: Simplified signaling pathway for agonist activity at the α4β2 nicotinic receptor.

Section 3: Experimental Protocols - Synthesis and Derivatization

A robust and scalable synthetic route is paramount for successful medicinal chemistry campaigns. The following protocols outline the synthesis of the core scaffold and a general method for creating a library of derivatives.

Protocol 3.1: Synthesis of the Core Scaffold

This protocol describes the synthesis of N-Boc-protected 5-(azetidin-3-yloxy)-2-methylpyridine, a key intermediate for further derivatization. The reaction is a Williamson ether synthesis, a reliable and well-understood transformation. The Boc protecting group is crucial for preventing N-alkylation of the azetidine ring and allowing for controlled deprotection and subsequent functionalization.

G Start Start Materials: 1. 5-hydroxy-2-methylpyridine 2. N-Boc-3-iodoazetidine 3. K₂CO₃ (Base) Step1 Step 1: Reaction Setup - Dissolve 5-hydroxy-2-methylpyridine  and K₂CO₃ in DMF. - Stir at RT for 30 min. Start->Step1 Step2 Step 2: Addition - Add N-Boc-3-iodoazetidine  solution dropwise. Step1->Step2 Step3 Step 3: Reaction - Heat mixture to 80°C. - Monitor by TLC/LC-MS  (approx. 12-18 hours). Step2->Step3 Step4 Step 4: Workup - Cool to RT, dilute with water. - Extract with Ethyl Acetate (3x). Step3->Step4 Step5 Step 5: Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. Step4->Step5 End Final Product: N-Boc-5-(azetidin-3-yloxy) -2-methylpyridine Step5->End

Figure 3: General workflow for the synthesis of the core scaffold intermediate.

Materials:

  • 5-hydroxy-2-methylpyridine

  • tert-butyl 3-iodoazetidine-1-carboxylate (or corresponding tosylate/mesylate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxy-2-methylpyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a ~0.2 M solution with respect to the starting pyridine.

  • Stir the resulting suspension at room temperature for 30 minutes to generate the potassium phenoxide in situ. Rationale: Pre-formation of the nucleophile ensures a more efficient reaction and minimizes side reactions.

  • In a separate flask, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the azetidine solution dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10-50% EtOAc in hexanes) to yield the pure N-Boc protected product.

Protocol 3.2: Library Synthesis via Amide Coupling

This protocol details the deprotection of the Boc group and subsequent acylation of the azetidine nitrogen, a common strategy for building a library of analogs for SAR studies.

Materials:

  • N-Boc-5-(azetidin-3-yloxy)-2-methylpyridine (from Protocol 3.1)

  • 4 M HCl in 1,4-dioxane

  • A library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Deprotection: Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of DCM and cool to 0 °C. Add 4 M HCl in dioxane (4-5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC/LC-MS. Upon completion, concentrate under reduced pressure to obtain the hydrochloride salt of 5-(azetidin-3-yloxy)-2-methylpyridine. Rationale: The HCl salt is often a stable, crystalline solid that is easy to handle for the next step.

  • Amide Coupling: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid. Rationale: Pre-activation with a coupling agent like HATU forms a highly reactive ester, facilitating efficient amide bond formation and minimizing racemization if chiral acids are used.

  • Add a solution of the deprotected amine hydrochloride salt (1.0 eq) in DCM to the activated acid mixture.

  • Stir the reaction at room temperature for 2-4 hours until completion, as monitored by LC-MS.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final amide product by column chromatography or preparative HPLC.

Section 4: Biological Evaluation - Assays and Interpretation

After synthesis, the new compounds must be evaluated for biological activity and potential toxicity.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a crucial first step to ensure that the observed activity in a primary assay is not due to general toxicity.[10]

G Start Seed Cells (e.g., HEK293) in 96-well plate Incubate1 Incubate ~24 hours Start->Incubate1 Treat Treat Cells - Serial dilutions of compound - Vehicle control (DMSO) - Positive control (Doxorubicin) Incubate1->Treat Incubate2 Incubate 48-72 hours Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 2-4 hours (Formazan forms) AddMTT->Incubate3 Solubilize Solubilize Crystals (Add DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Analyze Data Calculate IC₅₀ Read->Analyze

Figure 4: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Procedure:

  • Seed a non-target human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the cells. Include wells for vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Rationale: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Section 5: Structure-Activity Relationship (SAR) - A Case Study

To illustrate the application of this scaffold, consider the following hypothetical data from a library of analogs synthesized according to Protocol 3.2, targeting the α4β2 nAChR.

Compound IDR-Group (on Azetidine-N)α4β2 nAChR Ki (nM)HEK293 IC₅₀ (µM)Selectivity Index (SI)
Core-H -H150.2> 50> 333
ANA-01 -C(O)CH₃ (Acetyl)85.6> 50> 584
ANA-02 -C(O)Ph (Benzoyl)25.345.11782
ANA-03 -C(O)-(4-F-Ph)12.148.94041
ANA-04 -CH₂Ph (Benzyl)48.722.5462
ANA-05 -C(O)NHPh (Phenylcarbamoyl)5.8> 50> 8620

Selectivity Index (SI) = IC₅₀ / Ki

Interpretation and Insights:

  • Core-H: The unsubstituted azetidine shows moderate affinity, confirming the core scaffold is a valid starting point.

  • ANA-01 vs. ANA-02: Moving from a small acetyl group to a larger, aromatic benzoyl group (ANA-02) significantly improves potency (85.6 nM to 25.3 nM). This suggests the presence of a hydrophobic pocket that can be occupied by the R-group.

  • ANA-02 vs. ANA-03: Adding an electron-withdrawing fluorine to the para position of the benzoyl ring (ANA-03) further enhances potency more than twofold. This could be due to favorable electronic interactions or improved packing in the binding site.

  • ANA-02 vs. ANA-04: The amide linker appears crucial. The benzyl analog (ANA-04), which lacks the carbonyl, is less potent than the benzoyl analog (ANA-02) and shows higher cytotoxicity, resulting in a poor selectivity index. The carbonyl oxygen may be acting as a critical hydrogen bond acceptor.

  • ANA-05: The most potent analog, ANA-05, incorporates a urea-like linkage. This suggests that an additional hydrogen bond donor (the N-H) and acceptor (the carbonyl) can form highly favorable interactions with the receptor, leading to sub-10 nM affinity while maintaining an excellent safety profile.

Conclusion

The 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold is a highly promising platform for medicinal chemistry. It effectively combines the pharmacokinetic benefits of the azetidine ring with the versatile binding and synthetic properties of the 2-methylpyridine core. As demonstrated through the provided protocols and SAR case study, this scaffold serves as an excellent starting point for developing potent and selective ligands, particularly for challenging targets in the central nervous system like nicotinic acetylcholine receptors. Its modular nature allows for rapid library synthesis and systematic exploration of the chemical space around a target, making it a valuable tool in the modern drug discovery arsenal.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [1]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [2]

  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [11]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. [12]

  • Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [13]

  • Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [14]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [15]

  • Kozikowski, A. P., et al. (n.d.). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC. [8]

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog. [16]

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock. [3]

  • Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of Medicinal Chemistry. [9]

  • Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [17]

  • Wikipedia. (n.d.). 2-Methylpyridine. Wikipedia. [4]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(Azetidin-3-yl)-4-methylthiazole. BenchChem. [10]

  • Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [7]

  • Kaur, J., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [6]

  • ChemicalBook. (2024). 2-Methylpyridine: Properties, Production process and Uses. ChemicalBook. [5]

Sources

5-(Azetidin-3-yloxy)-2-methylpyridine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 5-(Azetidin-3-yloxy)-2-methylpyridine as a High-Fsp³ Scaffold in Fragment-Based Drug Design

Executive Summary

This guide details the strategic application of 5-(Azetidin-3-yloxy)-2-methylpyridine (CAS: 1400762-70-0) in Fragment-Based Drug Design (FBDD).[1] Unlike traditional flat aromatic fragments, this scaffold offers a high fraction of sp³-hybridized carbons (


), providing superior physicochemical properties such as enhanced solubility and metabolic stability.[2] This note covers the molecule's physicochemical profile, its utility as a bioisostere for piperidine/phenyl-ether motifs, and validated protocols for its incorporation into screening libraries and hit-to-lead synthesis.[1]

Scientific Rationale & Fragment Profile

The "Escape from Flatland"

Modern FBDD emphasizes three-dimensionality to improve target specificity and clinical success rates.[1] 5-(Azetidin-3-yloxy)-2-methylpyridine serves as a premier "sp³-rich" building block.[1]

  • Azetidine Core: Introduces a rigid, defined vector (approx. 156° angle between the ether oxygen and the nitrogen lone pair) distinct from flexible chains or flat aromatics.

  • Ether Linker: Decouples the electronic systems of the pyridine and azetidine, preventing "flattening" of the molecule while maintaining a hydrogen-bond acceptor (pyridine nitrogen) and a modifiable handle (azetidine nitrogen).

  • 2-Methylpyridine: Provides a weak basic center and a hydrophobic anchor often required for S1/S2 pocket occupancy in kinases and GPCRs.[1]

Physicochemical Properties (Predicted)

The following data establishes the fragment's suitability for high-concentration screening (NMR/SPR).

PropertyValue / RangeSignificance in FBDD
Molecular Weight 164.21 g/mol Ideal "Rule of 3" compliance (<300 Da).[1]
cLogP 0.4 – 0.8High hydrophilicity ensures aqueous solubility >100 mM.[1]
TPSA ~35 ŲLow polar surface area allows efficient membrane permeability.[1]
H-Bond Donors/Acceptors 1 (NH) / 3 (N, O)Balanced interaction profile for binding site exploration.[1]
pKa (Azetidine NH) ~9.5 - 10.0Basic; exists as a cation at physiological pH (solubility booster).[1]
pKa (Pyridine N) ~5.5 - 6.0Weakly basic; tunable via substitution.[1]

Application Protocols

Protocol A: Fragment Library Preparation & QC

Objective: Ensure fragment integrity for biophysical screening (SPR, STD-NMR).[1] Azetidines can be prone to ring-opening or polymerization if stored improperly.[1]

Reagents:

  • DMSO-d6 (99.9% D)[1]

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard: Maleic Acid (for NMR quantification)

Procedure:

  • Purity Check: Dissolve 1 mg of 5-(Azetidin-3-yloxy)-2-methylpyridine in 600 µL DMSO-d6. Acquire 1H NMR.

    • Acceptance Criteria: No signals corresponding to ring-opened amino-alcohol hydrolysis products (typically broad multiplets at 3.5–4.0 ppm).[1]

  • Stock Preparation: Prepare a 200 mM stock solution in 100% DMSO.

    • Caution: Avoid acidic DMSO (common in aged stocks) as it may catalyze ring opening.[1] Store at -20°C under Argon.

  • Aqueous Solubility Test: Dilute stock to 1 mM in PBS (pH 7.4).

    • Observation: Solution must remain clear. If precipitation occurs, verify pH (basic azetidine may shift pH). Adjust with dilute HCl if necessary for assay compatibility.

Protocol B: Synthetic Functionalization (Hit-to-Lead)

Objective: Utilize the azetidine nitrogen as a vector for "fragment growing" via amide coupling or S_NAr.

Scenario: Growing the fragment to engage a distinct sub-pocket.

Step-by-Step Methodology:

  • Starting Material: 5-(Azetidin-3-yloxy)-2-methylpyridine (free base or HCl salt).[1]

  • Reaction Setup (Amide Coupling):

    • Dissolve carboxylic acid partner (1.1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 min to activate.

    • Add the Azetidine fragment (1.0 equiv).[3]

    • Critical Step: Monitor the reaction at 0°C to RT. Azetidines are nucleophilic but sterically hindered compared to pyrrolidines; however, the strained ring makes them sensitive to harsh acidic workups.

  • Workup:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (do NOT use strong acid like 1M HCl, as it may degrade the ether linkage or open the ring).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The pyridine moiety makes the product UV-active and easy to track.[1]

Strategic Workflows (Visualized)

Diagram 1: Fragment Optimization Logic

This decision tree illustrates how to deploy the scaffold when a hit is identified.

FBDD_Workflow Start Hit Identification (Kd: 100 µM - 2 mM) Decision Is the Azetidine NH solvent exposed? Start->Decision Path_Grow Strategy: Fragment Growing (Targeting Adjacent Pockets) Decision->Path_Grow Yes (Vector Available) Path_Link Strategy: Fragment Linking (Connecting to 2nd Pharmacophore) Decision->Path_Link No (Buried) Chem_Amide Amide Coupling (Rigid Vector) Path_Grow->Chem_Amide Chem_RedAm Reductive Amination (Flexible Vector) Path_Grow->Chem_RedAm Chem_SnAr SnAr / Buchwald (Aromatic Stacking) Path_Grow->Chem_SnAr Opt_Prop Optimization Goal: Maintain Fsp³ & Solubility Chem_Amide->Opt_Prop Chem_RedAm->Opt_Prop Chem_SnAr->Opt_Prop

Caption: Decision matrix for evolving the 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold based on structural biology data.

Diagram 2: Synthetic Pathway & Bioisosterism

Visualizing the chemical versatility and bioisosteric relationships.

Synthesis_Pathway Core 5-(Azetidin-3-yloxy)- 2-methylpyridine Bio1 vs. Piperidine Ether (Lower Lipophilicity) Core->Bio1 Bioisostere Bio2 vs. Phenyl Ether (Increased Solubility) Core->Bio2 Bioisostere Rxn1 + R-CO2H / HATU (Amide) Core->Rxn1 Rxn2 + Ar-X / Pd(0) (N-Aryl) Core->Rxn2 Product1 Lead A (GPCR Antagonist) Rxn1->Product1 Product2 Lead B (Kinase Inhibitor) Rxn2->Product2

Caption: Synthetic divergence and bioisosteric mapping of the azetidine-ether scaffold.

References

  • Azetidines as Privileged Scaffolds : Brandi, A., Cicchi, S., & Cordero, F. M. (2008).[4] Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Fragment-Based Drug Discovery Principles : Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Azetidine Ethers in Medicinal Chemistry : Johansson, A., et al. (2016).[5] Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist.[5][6] Journal of Medicinal Chemistry, 59(6), 2497–2511. [Link]

  • Metabolic Stability of Azetidines : Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry, 54(21), 7739–7751. (Discusses sp3-rich motifs including azetidines). [Link]

Sources

Application Note: High-Throughput Screening (HTS) with Azetidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for "Escaping Flatland": Library Design, Stability Management, and TR-FRET Protocols

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the "escape from Flatland"—moving away from planar, aromatic-heavy compounds toward sp3-rich scaffolds—is a critical strategy for improving clinical success rates. Azetidines (four-membered nitrogen heterocycles) have emerged as a privileged scaffold in this shift.[1][2][3] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer unique vectors for substituent exit, lower lipophilicity (LogP), and enhanced metabolic stability due to significant ring strain (~25 kcal/mol) that alters the basicity of the nitrogen.

However, this same ring strain presents unique challenges in High-Throughput Screening (HTS). Azetidine libraries, particularly those containing electron-withdrawing groups (sulfonamides, ureas), can exhibit specific instabilities in DMSO stocks that are often overlooked in standard campaigns.

This guide provides a comprehensive workflow for screening azetidine-enriched libraries, specifically focusing on spirocyclic azetidines targeting Protein-Protein Interactions (PPIs).

Library Design & Structural Logic

The Azetidine Advantage

The inclusion of azetidines in HTS libraries is driven by the Fraction of sp3 Carbon (Fsp3) metric. Increasing Fsp3 correlates with improved solubility and promiscuity profiles.

  • Bioisosterism: Azetidines serve as restricted bioisosteres for gem-dimethyl groups or cyclobutanes.

  • Vector Geometry: Substituents at the 3-position of an azetidine project in a distinct V-shape (approx. 110°), unlike the equatorial/axial distribution in piperidines.

Structural Classes

To maximize chemical space coverage, libraries should be stratified into three classes:

  • Functionalized Monocycles: 3-amino or 3-hydroxy azetidines (fragment-based screening).

  • Spirocyclic Azetidines: (e.g., 2-azaspiro[3.3]heptanes).[4] These are rigid, 3D scaffolds ideal for PPIs.

  • Fused/Bridged Systems: High complexity, often used to mimic proline turns.

Critical Stability Warning (Expert Insight)

CAUTION: While generally stable, N-sulfonyl azetidines and certain electron-deficient azetidines can undergo ring-opening hydrolysis or polymerization in wet DMSO over long-term storage.

  • Mitigation: Store azetidine libraries at -20°C in anhydrous DMSO.

  • QC Step: Perform a random LC-MS spot check on 5% of the library before the primary screen to verify ring integrity.

Visual Workflow: Library to Hit Validation

The following diagram outlines the critical path for screening azetidine libraries, emphasizing the specific QC steps required for strained rings.

Azetidine_HTS_Workflow Library Azetidine Library Source (Spiro/Fused/Monocyclic) QC_Check CRITICAL QC: DMSO Stability Check (LC-MS of N-sulfonyl variants) Library->QC_Check 5% Random Sampling Plate_Prep Acoustic Dispensing (Echo 550/650) Nanoliter transfer to 1536-well QC_Check->Plate_Prep Pass (>90% purity) Assay_Inc TR-FRET Assay Incubation (Target + Fluorophore) Plate_Prep->Assay_Inc Detection Detection (PHERAstar/EnVision) Time-Resolved Fluorescence Assay_Inc->Detection Triage Data Triage Filter: Aggregators & Ring-Openers Detection->Triage Calculate Z-Prime Hit_Val Hit Validation (Dose-Response + Orthogonal Biophysics) Triage->Hit_Val Select Hits

Caption: Workflow for Azetidine HTS. Note the critical "Red Flag" QC step for DMSO stability prior to dispensing.

Detailed Protocol: TR-FRET Screening

Target Scenario: Screening a Spiro-Azetidine library against a PPI (e.g., Menin-MLL interaction). Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET).

Materials & Reagents[5]
  • Library: 2,000-member Spirocyclic Azetidine Library (10 mM in DMSO).

  • Target Protein: His-tagged Menin (recombinant).

  • Tracer/Ligand: Biotinylated MLL peptide + Streptavidin-XL665 (Acceptor).

  • Antibody: Anti-His-Europium Cryptate (Donor).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

  • Plates: 384-well or 1536-well low-volume white plates (Greiner or Corning).

Experimental Steps
Step 1: Library Stamping (Acoustic Dispensing)
  • Instrument: Labcyte Echo 550/650.

  • Action: Transfer 20 nL of compound from source plate to assay plate.

  • Controls:

    • Min Signal (HPE): 20 nL of reference inhibitor (10 mM).

    • Max Signal (ZPE): 20 nL of pure DMSO.

  • Rationale: Acoustic dispensing is non-contact, preventing tip contamination and preserving the integrity of the potentially reactive azetidine core.

Step 2: Reagent Addition
  • Dispenser: Multidrop Combi or Certus Flex.

  • Sequence:

    • Add 5 µL of His-Menin (2x final concentration) to all wells.

    • Centrifuge plate (1000 rpm, 1 min) to ensure compound-protein contact.

    • Incubate for 15 minutes at RT (allows compound to bind before competitor addition).

    • Add 5 µL of Detection Mix (Anti-His-Eu + Biotin-MLL-XL665).

  • Total Volume: 10 µL.

Step 3: Incubation & Readout [5]
  • Incubation: 60 minutes at Room Temperature, protected from light.

  • Detection: BMG PHERAstar FSX or PerkinElmer EnVision.

    • Excitation: 337 nm (Laser/Flashlamp).

    • Emission 1 (Donor): 620 nm.[5]

    • Emission 2 (Acceptor): 665 nm.[5][6][7]

    • Delay: 60 µs; Integration: 400 µs.

Data Calculation

Calculate the HTRF Ratio for every well to normalize for liquid handling errors or compound quenching (common with colored libraries).


[5]

Quality Control Criteria:

  • Z-Prime (Z'): Must be > 0.5 for a valid plate.

  • CV%: < 5% for Max Signal controls.

Data Triage & Hit Validation

Azetidines provide excellent solubility, but false positives can arise from chemical reactivity.

Triage Table: Azetidine vs. Standard Scaffolds
PropertyAzetidine LibraryPiperidine/Standard LibraryTriage Implication
Solubility (aq) High (Low LogP)Moderate to LowFewer aggregation false positives.
Chemical Reactivity Moderate (Ring Strain)LowRisk: Ring opening in assay buffer.
Shape (PBF) High (3D character)Low (Flat)Higher hit rate for PPI targets.
The "Ring-Opening" Counter-Screen

If a hit contains an activated azetidine (e.g., sulfonyl-azetidine), validate its mass integrity post-assay.

  • Re-synthesize the hit fresh.

  • Incubate in assay buffer for 2 hours.

  • Run LC-MS. If the mass corresponds to the hydrolyzed product (M+18), discard as a chemical artifact.

Case Study: Targeting Menin-MLL

Context: The Menin-MLL interaction is a high-value target for leukemia. The binding pocket is large and solvent-exposed, making flat aromatic compounds ineffective.

Application: A library of 3,500 spiro[3.3]heptane-azetidines was screened using the TR-FRET protocol above.

  • Initial Hits: 45 compounds (Hit rate 1.2%).

  • Triage: 10 compounds eliminated due to suspected covalent reactivity (Michael acceptors).

  • Lead Series: A spiro-azetidine urea series was identified.

  • Outcome: The lead compound showed a 10-fold improvement in solubility compared to a piperidine reference compound, with an IC50 of 45 nM. X-ray crystallography confirmed the azetidine ring projected the urea moiety deep into the Menin central cavity, a vector inaccessible to 6-membered rings.

Visualizing Chemical Space

The diagram below illustrates how azetidines bridge the gap between fragment-based discovery and lead-like space.

Chemical_Space Fragments Fragment Space (MW < 250) Simple Azetidines Spiro Spiro-Azetidines (High Fsp3, Rigid) Fragments->Spiro Vector Expansion Lead_Like Lead-Like Space (MW 300-400) Soluble & Metabolic Stable Spiro->Lead_Like Optimization Flatland Traditional 'Flat' Space (Aromatics) Flatland->Lead_Like Difficult Optimization (Solubility Issues)

Caption: Azetidines (Green) offer a more direct path to soluble leads compared to traditional aromatic optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Couty, F., & Drouillat, B. (2010). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Tetrahedron Letters. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Organic Letters. Link

  • Assay Guidance Manual. (2012). TR-FRET Assays for High-Throughput Screening.[5][7][8] NCBI Bookshelf. Link

  • Enamine. (2024). Spirocyclic Azetidines for Medicinal Chemistry.[1][4][9][10] Enamine.net. Link

  • BenchChem. (2025). Stability Issues in Solution: N-sulfonyl Azetidines.[11] BenchChem Technical Guides. Link

Sources

Application and Protocol Guide for the Analytical Characterization of 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic compound of increasing interest in pharmaceutical research due to its novel structure, which combines a pyridine core with a strained azetidine ring via an ether linkage. As this molecule progresses through the drug discovery and development pipeline, robust and reliable analytical methods for its characterization are paramount. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methodologies outlined herein are designed to serve as a foundational framework for researchers, offering both starting parameters for method development and a blueprint for validation in accordance with international regulatory standards.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Azetidin-3-yloxy)-2-methylpyridine is essential for the development of appropriate analytical methods.

PropertyPredicted Value/InformationImplication for Analysis
Molecular Formula C₁₀H₁₄N₂OGuides elemental analysis and mass spectrometry.
Molecular Weight 178.23 g/mol Essential for mass spectrometry and concentration calculations.
Boiling Point High (non-volatile)Suggests HPLC is more suitable than GC without derivatization.
pKa Basic (due to pyridine and azetidine nitrogens)Influences choice of HPLC mobile phase pH to ensure good peak shape.
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile)Guides sample and standard preparation.
Chirality The azetidine ring contains a stereocenter at the 3-position.Chiral separation methods may be required.

Chromatographic Analysis

Chromatographic techniques are central to determining the purity of 5-(Azetidin-3-yloxy)-2-methylpyridine and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Given the low volatility of the target compound, Reversed-Phase HPLC (RP-HPLC) is the recommended primary technique for assessing purity and potency. The basic nature of the molecule necessitates careful control of the mobile phase pH to prevent peak tailing.[1]

Workflow for HPLC Method Development

Sources

HPLC purification protocol for 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the High-Performance Liquid Chromatography (HPLC) purification protocol for 5-(Azetidin-3-yloxy)-2-methylpyridine .

Technical Abstract

5-(Azetidin-3-yloxy)-2-methylpyridine is a polar, basic small molecule containing two ionizable nitrogen centers: a weakly basic pyridine (


) and a strongly basic secondary azetidine amine (

).[1][2]

Standard acidic Reverse Phase (RP) conditions often result in poor retention (elution near void volume) and peak tailing due to silanol interactions.[1][2] This protocol prioritizes a High-pH Reverse Phase Strategy to suppress ionization, maximize retention, and improve loading capacity.[2] A secondary Low-pH method is provided for analytical validation.[2]

Part 1: Physicochemical Analysis & Strategy

The Challenge: Dual Basicity

The purification strategy is dictated by the protonation state of the nitrogen atoms.

  • At pH 2.0 (0.1% TFA): Both nitrogens are protonated (

    
    ).[1][2] The molecule is highly polar and repelled by the hydrophobic C18 stationary phase, leading to early elution .
    
  • At pH 10.0 (Ammonium Bicarbonate): The azetidine is largely deprotonated (neutral).[1] The molecule becomes more hydrophobic, interacting strongly with the C18 phase, resulting in sharp peaks and higher retention .

Chemical Logic Diagram

The following diagram illustrates the ionization states and the resulting chromatographic behavior.

IonizationLogic Molecule 5-(Azetidin-3-yloxy)- 2-methylpyridine AcidicCond Acidic Mobile Phase (pH 2.0, TFA/Formic) Molecule->AcidicCond BasicCond Basic Mobile Phase (pH 10.0, NH4HCO3) Molecule->BasicCond StateAcid Dicationic State (+2) High Polarity Repelled by C18 AcidicCond->StateAcid Protonation StateBase Neutral/Monocationic Increased Hydrophobicity Retained by C18 BasicCond->StateBase Deprotonation ResultAcid Result: Early Elution Risk of Tailing (Silanol) StateAcid->ResultAcid ResultBase Result: Good Retention Symmetrical Peaks StateBase->ResultBase

Figure 1: Impact of mobile phase pH on the ionization state and retention mechanism of the target molecule.

Part 2: Detailed Purification Protocols

Primary Protocol: High-pH Preparative HPLC (Recommended)

Best for: Maximizing yield, obtaining the free base, and difficult separations.[1]

Critical Requirement: You must use a column chemically modified to withstand high pH (e.g., Hybrid Particle Technology).[1] Do not use standard silica columns above pH 8.

ParameterSpecification
Stationary Phase Waters XBridge Prep C18 or Phenomenex Gemini-NX C18 (5 µm or 10 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 20 mL/min (for 19/21 mm ID columns)
Detection UV @ 254 nm (Pyridine absorption) and 220 nm
Sample Diluent 10% DMSO / 90% Mobile Phase A (Ensure pH is basic before injection)

Gradient Table (High pH):

Time (min) % Mobile Phase B Event
0.0 5 Injection
2.0 5 Isocratic Hold (Load)
12.0 60 Linear Gradient
12.1 95 Wash
15.0 95 Wash Hold

| 15.1 | 5 | Re-equilibration |[1][2]

Why this works: The high pH suppresses the ionization of the azetidine amine, allowing the hydrophobic interactions with the C18 chains to dominate. Ammonium bicarbonate is volatile, making lyophilization easy.[2]

Secondary Protocol: Low-pH Analytical/Prep (Alternative)

Best for: Quick analytical checks or if high-pH columns are unavailable.[1][2]

ParameterSpecification
Stationary Phase C18 with Polar Embedding (e.g., Waters Atlantis T3, Phenomenex Synergi Hydro-RP)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Detection UV @ 254 nm

Gradient Table (Low pH): Note: Due to high polarity in acid, start with very low organic.

Time (min) % Mobile Phase B Event
0.0 0 Injection (100% Aqueous)
2.0 0 Hold to elute salts
15.0 40 Shallow Gradient

| 15.1 | 95 | Wash |[1][2]

Caution: The product will elute as a TFA Salt .[2] This may be hygroscopic and cytotoxic in biological assays.[2]

Part 3: Post-Purification Workflow

After collecting fractions, the workup depends on the method used.

PostPurification Fractions Collected HPLC Fractions MethodCheck Which Method Used? Fractions->MethodCheck HighPH High pH (NH4HCO3) MethodCheck->HighPH LowPH Low pH (TFA) MethodCheck->LowPH Lyophilize Direct Lyophilization HighPH->Lyophilize SaltExchange Salt Exchange Required? (TFA is toxic to cells) LowPH->SaltExchange FreeBase Product: Free Base Lyophilize->FreeBase SaltExchange->Lyophilize No (Keep TFA Salt) SCX SCX Cartridge / Free Basing (Catch & Release) SaltExchange->SCX Yes (Need Free Base) HClSalt Conversion to HCl Salt (Lyophilize with excess HCl) SaltExchange->HClSalt Yes (Need HCl Salt)

Figure 2: Downstream processing decision tree to ensure the final compound is in the correct salt form.

Salt Exchange Protocol (If Low pH method used):

  • SCX Cartridge: Load TFA fractions onto a Strong Cation Exchange (SCX) cartridge.[2]

  • Wash: Flush with Methanol to remove TFA.[2]

  • Elute: Elute product with 2M Ammonia in Methanol.[2]

  • Dry: Evaporate solvent to obtain the free base.[2]

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Fronting Column OverloadReduce injection volume or concentration.[1][2] Use a larger diameter column.
Peak Tailing Silanol InteractionSwitch to High pH method. If restricted to Low pH, add 10-20 mM Ammonium Formate to the mobile phase to compete for silanol sites.[2]
Early Elution (Void) Compound too polarUse a HILIC column (Acetonitrile/Ammonium Formate buffer) or start gradient at 0% B with a "AQ" type C18 column.[1][2]
Split Peaks Sample Solvent MismatchDissolve sample in a solvent closer to the initial mobile phase (e.g., 5% ACN in Water). Avoid pure DMSO if injecting large volumes.[2]

References

  • McCalley, D. V. (2010).[2][3] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880. Link[1]

  • Biotage Application Note. (2023). How does an acid pH affect reversed-phase chromatography separations?Link

  • Teledyne ISCO. (2022).[2] Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.Link

  • PubChem. Compound Summary for 2-(azetidin-3-yloxy)-5-methylpyridine. National Library of Medicine.[2] Link

Sources

Application Note & Protocols: Derivatization of 5-(Azetidin-3-yloxy)-2-methylpyridine for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(azetidin-3-yloxy)-2-methylpyridine scaffold is a privileged structure in modern medicinal chemistry, notably as a core component of potent and selective neuromodulator agents. This guide provides a comprehensive technical overview of synthetic strategies for the derivatization of this scaffold, aimed at researchers, scientists, and drug development professionals engaged in lead optimization. We delve into the chemical logic behind modifying the pyridine and azetidine rings to enhance potency, selectivity, and pharmacokinetic properties. This document furnishes detailed, step-by-step protocols for key chemical transformations, data interpretation guidelines, and analytical workflows essential for a successful lead optimization campaign.

Introduction: The Strategic Value of the Scaffold

The 5-(azetidin-3-yloxy)-2-methylpyridine core represents a confluence of desirable features for drug design. The pyridine ring serves as a versatile aromatic system, capable of engaging in various interactions with biological targets, while the 2-methyl group can provide a crucial steric or hydrophobic anchor. The azetidin-3-yloxy linker introduces a three-dimensional, sp³-rich character, which is increasingly sought after to improve solubility, reduce metabolic liability, and escape the "flatland" of traditional aromatic drug candidates.[1] Azetidines, as strained four-membered heterocycles, offer a rigid conformational constraint that can enhance binding affinity and selectivity.[1][2]

Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to improve its overall drug-like properties, including efficacy, safety, and pharmacokinetics (ADMET).[3][4] This guide focuses on two primary vectors for derivatization of the core scaffold: (A) Functionalization of the Pyridine Ring and (B) N-Substitution of the Azetidine Ring .

Overall Lead Optimization Workflow

A successful lead optimization campaign is an iterative cycle of design, synthesis, and testing. The workflow for derivatizing the 5-(azetidin-3-yloxy)-2-methylpyridine scaffold follows this established paradigm.

Lead_Optimization_Workflow cluster_0 Design & Synthesize cluster_1 Test & Analyze Core Core Scaffold 5-(Azetidin-3-yloxy) -2-methylpyridine Deriv Synthesize Analog Library Core->Deriv Chemical Modification Purify Purification (HPLC) Deriv->Purify Confirm Structural Confirmation (NMR, LC-MS) Purify->Confirm Assay In Vitro Assays (Potency, Selectivity) Confirm->Assay ADMET PK/ADMET Profiling (Microsomal Stability, Solubility) Assay->ADMET SAR SAR Analysis ADMET->SAR SAR->Core Design Next Generation

Caption: Iterative cycle of lead optimization.

Derivatization Strategies & Protocols

Part A: Functionalization of the Pyridine Ring

Modifications to the pyridine ring can directly impact interactions with the target protein and influence metabolic stability. The C-4 and C-6 positions are common points for derivatization.

Strategy 1: C-H Functionalization of the 2-Methyl Group

The 2-methyl group's protons are acidic and can be deprotonated to form an anion, which can then react with various electrophiles. This strategy allows for the introduction of new functionalities to probe pockets within the target's binding site.[5]

Pyridine_Methyl_Functionalization start 5-(Azetidin-3-yloxy)-2-methylpyridine intermediate Anionic Intermediate start->intermediate 1. Strong Base (e.g., LDA, -78 °C) 2. THF product 2-Functionalized Pyridine Derivative intermediate->product Electrophile (E+) (e.g., R-X, Aldehyde)

Caption: C-H functionalization of the 2-methyl group.

Protocol 1: Alkylation of the 2-Methyl Group

This protocol describes a general procedure for adding an alkyl group to the 2-methyl position.

  • Step 1: Setup & Anion Formation

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) to the stirred THF.

    • In a separate flask, dissolve 5-(azetidin-3-yloxy)-2-methylpyridine (1.0 eq) in anhydrous THF (5 mL).

    • Add the substrate solution dropwise to the n-BuLi solution at -78 °C. Stir for 1 hour to ensure complete deprotonation. The solution may change color, indicating anion formation.

  • Step 2: Electrophilic Quench

    • Dissolve the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.2 eq) in anhydrous THF (2 mL).

    • Add the electrophile solution dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Step 3: Work-up & Purification

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkylated pyridine derivative.

  • Step 4: Characterization

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7][8] The appearance of new signals corresponding to the added alkyl group in the NMR spectra and the correct mass in HRMS will validate the synthesis.

Part B: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is an excellent handle for introducing a wide variety of substituents.[9][10] These modifications are powerful for modulating physicochemical properties such as solubility, pKa, and lipophilicity, which in turn affect absorption, distribution, and off-target activities.[11]

Strategy 2: Reductive Amination

Reductive amination with aldehydes or ketones is a robust method for introducing alkyl substituents onto the azetidine nitrogen.

Azetidine_N_Functionalization cluster_0 Reductive Amination cluster_1 Acylation / Sulfonylation start Core Scaffold imine Iminium Intermediate start->imine Aldehyde/Ketone (RCHO) Acetic Acid (cat.) product1 N-Alkyl Derivative imine->product1 Reducing Agent (e.g., NaBH(OAc)₃) start2 Core Scaffold product2 N-Acyl / N-Sulfonyl Derivative start2->product2 Acyl Chloride / Sulfonyl Chloride Base (e.g., Et₃N, DIPEA)

Caption: Common N-functionalization reactions for the azetidine ring.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride.

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve 5-(azetidin-3-yloxy)-2-methylpyridine (1.0 eq) in dichloromethane (DCM, 15 mL).

    • Add the desired aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Step 2: Reduction

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Step 3: Work-up & Purification

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography or preparative HPLC to obtain the pure N-alkylated product.

  • Step 4: Characterization

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H proton signal and the appearance of signals for the new alkyl group will confirm a successful reaction.

Protocol 3: N-Sulfonylation of the Azetidine Ring

This protocol describes the reaction with a sulfonyl chloride to form an N-sulfonyl derivative, a common strategy to remove basicity and introduce a hydrogen bond acceptor.

  • Step 1: Reaction Setup

    • Dissolve 5-(azetidin-3-yloxy)-2-methylpyridine (1.0 eq) in DCM (10 mL) in a round-bottom flask.

    • Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Step 2: Addition of Sulfonyl Chloride

    • Dissolve the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, 1.2 eq) in DCM (2 mL).

    • Add the sulfonyl chloride solution dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Step 3: Work-up & Purification

    • Dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the N-sulfonylated derivative.

  • Step 4: Characterization

    • Verify the structure by NMR and HRMS. The absence of the N-H proton and the presence of characteristic signals for the sulfonyl group will confirm the product's identity.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic derivatization allows for the construction of a Structure-Activity Relationship (SAR) table. This table is crucial for understanding how specific structural changes impact biological activity and other key properties.[12][13]

Table 1: Representative SAR Data for N-Azetidine Derivatives

Compound IDR-Group (on Azetidine-N)Target Potency (EC₅₀, nM)Microsomal Stability (t½, min)Aqueous Solubility (µM)
Lead-01 -H15045250
Lead-02 -CH₃12540230
Lead-03 -CH₂CH₂OH95>120>500
Lead-04 -SO₂CH₃250>120150
Lead-05 -C(O)CH₃30090180
Lead-06 -CH₂-Cyclopropyl5065120

Data are hypothetical and for illustrative purposes only.

Interpretation of SAR Data:

  • Lead-03 vs. Lead-01: The addition of a hydroxyethyl group significantly improves both potency and metabolic stability, likely by introducing a favorable hydrogen bonding interaction and increasing polarity to reduce P450 metabolism.[11]

  • Lead-04 vs. Lead-01: N-sulfonylation removes the basic center, which can be detrimental to potency for some targets, but dramatically increases metabolic stability.

  • Lead-06 vs. Lead-01: Introducing a small, rigid cyclopropylmethyl group enhances potency, suggesting a favorable interaction within a specific hydrophobic pocket of the target.

Conclusion and Future Directions

The 5-(azetidin-3-yloxy)-2-methylpyridine scaffold offers fertile ground for lead optimization through systematic derivatization. By employing robust synthetic protocols such as those detailed here, medicinal chemists can strategically modify the pyridine and azetidine rings to enhance target potency, selectivity, and ADMET properties. The iterative process of synthesis and evaluation, guided by careful SAR analysis, is paramount to advancing a lead compound toward a clinical candidate. Future efforts could explore more advanced functionalization techniques, such as late-stage C-H activation on the pyridine ring or the synthesis of spirocyclic derivatives of the azetidine moiety to further explore novel chemical space.[14]

References

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC.
  • Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent CC bond formation. Spectrum of Emerging Sciences.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Wiley Online Library.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Taylor & Francis Online.
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed.
  • The Role of Lead Optimization in Drug Discovery. Biobide.
  • Lead Optimization in Drug Discovery. Danaher Life Sciences.
  • Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Publications.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

Sources

Application Note: Flow Chemistry Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prioritized in drug discovery programs as bioisosteres for gem-dimethyl groups, amines, and larger heterocycles.[1] They offer reduced lipophilicity (


) and improved metabolic stability compared to their acyclic or five-membered counterparts. However, the introduction of substituents onto the azetidine core is chemically fraught due to high ring strain (~26 kcal/mol) and the thermal instability of key intermediates.

This guide details how continuous flow chemistry overcomes these barriers. By leveraging precise residence time control, superior heat transfer, and efficient photon flux, flow systems allow for the safe handling of lithiated azetidines , photochemical [2+2] cycloadditions , and strain-release chemistries that are hazardous or low-yielding in batch.

Strategic Rationale: Why Flow for Azetidines?

The synthesis of substituted azetidines presents a "volatility vs. stability" paradox. Small azetidines are volatile and difficult to isolate, while the reactive intermediates required to functionalize them often trigger ring-opening or polymerization.

Challenge in BatchFlow Chemistry Solution
Cryogenic Requirements: C3-lithiation of azetidines requires -78 °C to prevent decomposition.Flash Chemistry: Flow reactors allow lithiation at higher temperatures (-50 °C to 0 °C) by keeping residence times (

) under 1 second, reducing energy costs and equipment complexity.
Photochemical Efficiency: [2+2] Cycloadditions suffer from light attenuation (Beer-Lambert law) in large vessels.Uniform Irradiation: Micro-reactors offer high surface-to-volume ratios, ensuring uniform photon flux and reducing reaction times from hours to minutes.
Handling Hazardous Reagents: Use of diazo compounds or high-energy strain-release reagents.In-situ Generation: Hazardous intermediates are generated and consumed within the closed system, minimizing operator exposure and inventory.

Protocol A: C3-Functionalization via Flash Lithiation

Based on the work of Luisi et al. (University of Bari)

This protocol describes the generation of C3-lithiated azetidines from N-Boc-3-iodoazetidine .[2][3][4] In batch, this species degrades rapidly above -78 °C. In flow, it can be handled at -50 °C or even 0 °C using "Flash Chemistry" principles.

Mechanistic Pathway

The reaction proceeds via an Iodine-Lithium (I/Li) exchange followed by electrophilic trapping. The flow setup minimizes the lifetime of the unstable C3-lithiated intermediate (


) before it encounters the electrophile.
Experimental Setup (Diagram)

FlowSetup cluster_bath Cooling Bath (-50°C) Substrate N-Boc-3-iodoazetidine (in CPME) Pump1 Pump A Substrate->Pump1 Reagent n-Hexyllithium (in Hexane/CPME) Pump2 Pump B Reagent->Pump2 Quench Electrophile (Aldehyde/Ketone) Pump3 Pump C Quench->Pump3 Mixer1 T-Mixer 1 (Lithiation) Pump1->Mixer1 Pump2->Mixer1 Mixer2 T-Mixer 2 (Trapping) Pump3->Mixer2 Reactor1 Reactor Coil 1 (Lithiation Zone) Vol: 50 µL, Temp: -50°C Mixer1->Reactor1 t_R1 < 1s Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Quench Zone) Vol: 1 mL, Temp: -50°C Mixer2->Reactor2 t_R2 ~ 10s Collection Collection (Product) Reactor2->Collection

Caption: Schematic of the flash lithiation setup. Critical control point is Reactor 1, where residence time must be minimal to prevent decomposition.

Step-by-Step Protocol

Reagents:

  • Substrate: N-Boc-3-iodoazetidine (0.07 M in CPME).

  • Lithiation Agent: n-Hexyllithium (0.42 M in Hexane).

  • Electrophile: Benzophenone or Cyclohexanone (0.2 M in CPME).

  • Solvent: Cyclopentyl methyl ether (CPME) – Selected for green profile and low water solubility.[4]

Hardware:

  • Pumps: 3x Syringe Pumps or HPLC pumps (acid-resistant seals).

  • Reactors: PFA tubing (0.8 mm ID).

    • Reactor 1 (Lithiation): 82 µL volume (short coil).

    • Reactor 2 (Trapping): 1-2 mL volume.

  • Mixers: Stainless steel or PEEK T-mixers.

Procedure:

  • System Preparation: Dry the flow system by flushing with anhydrous CPME for 20 minutes. Immerse the reactor coils and mixers in a cooling bath set to -50 °C .

  • Flow Rates:

    • Pump A (Substrate): 4.0 mL/min.

    • Pump B (n-HexLi): 1.0 mL/min.

    • Resulting Residence Time (

      
      ): ~0.082 seconds (82 ms).[4] Crucial: This ultra-short time prevents β-elimination to the azetine.
      
  • Quenching:

    • Pump C (Electrophile) introduces the trapping agent immediately after Reactor 1.

    • The combined stream enters Reactor 2 (

      
       ~ 10 seconds) to ensure complete reaction.
      
  • Work-up: Collect the output in a flask containing saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Typical Results:

  • Yield: 80–95% for ketones/aldehydes.

  • Productivity: ~4.5 g/h (scalable by running longer).

Protocol B: Photochemical Ring Construction

Based on Visible-Light [2+2] Cycloaddition (Schindler / Baxendale)

While Protocol A functionalizes an existing ring, this protocol constructs the azetidine core from acyclic precursors using visible light. This is superior to UV methods (Paternò-Büchi) which often degrade reagents.

Mechanistic Pathway

An Iridium photocatalyst (Ir(ppy)₃) absorbs visible light (blue LED) and transfers energy to a substrate (e.g., an oxime or alkene) via Triplet Energy Transfer (EnT). This excites the C=N or C=C bond, allowing a thermally forbidden [2+2] cycloaddition to occur.

Experimental Setup (Diagram)

PhotoSetup cluster_reactor Photoreactor (450 nm Blue LED) SolA Precursor Mix (Oxime + Alkene + Cat.) Pump Syringe Pump SolA->Pump Coil FEP Coil Reactor (Transparent to Vis Light) Pump->Coil BPR Back Pressure Regulator (40 psi) Coil->BPR LEDs LED Array (High Photon Flux) LEDs->Coil hv Collect Product Collection BPR->Collect

Caption: Photochemical flow reactor setup. The FEP coil ensures maximum light penetration. BPR prevents solvent boiling.

Step-by-Step Protocol

Reagents:

  • Substrates: O-Acyl oxime derivative + Styrene (or functionalized alkene).

  • Catalyst:

    
     (1-2 mol%).
    
  • Solvent: Acetonitrile or DCM (degassed).

Hardware:

  • Reactor: FEP (Fluorinated Ethylene Propylene) tubing wrapped around a glass cylinder.

  • Light Source: 450 nm (Blue) LED module (e.g., Vapourtec or Kessil lamps).

  • Cooling: Fan cooling to maintain ambient temperature (~25 °C).

Procedure:

  • Degassing: Sparge the reagent solution with Argon for 15 minutes. Oxygen quenches the triplet state of the photocatalyst.

  • Flow Parameters:

    • Set flow rate to achieve a residence time (

      
      ) of 10–30 minutes (depending on light intensity).
      
    • Note: While longer than lithiation, this is significantly faster than batch (often 12-24h).

  • Pressure: Install a 40 psi Back Pressure Regulator (BPR) to prevent bubble formation from solvent outgassing or minor heating.

  • Purification: The output often contains the N-O linked azetidine. A subsequent reduction step (Zn/AcOH or Hydrogenation) may be required to cleave the N-O bond and yield the free azetidine.[1]

Summary of Key Methodologies

MethodologyPrecursorKey IntermediateFlow AdvantageRef
Lithiation-Trapping N-Boc-3-iodoazetidine3-Lithiated AzetidinePrevents

-elimination; allows T > -78°C.
[1, 2]
Photochemical [2+2] Oximes/AlkenesTriplet Excited StateMaximizes photon flux; scalable synthesis.[3, 4]
Ring Expansion Azabicyclo[1.1.0]butaneStrain-Release NucleophileSafely handles high-energy strained systems.[5]

References

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Source:J. Org. Chem. 2021, 86, 15, 10555–10569. URL:[Link]

  • Flow Technology for the C3-Functionalization of N-Boc Azetidine. Source:Chem. Eur. J. 2020 (Luisi Group). URL:[Link]

  • Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. Source:ChemRxiv (Schindler Group). URL:[Link]

  • Photochemical Flow Synthesis of 3-Hydroxyazetidines. Source:ChemPhotoChem 2019, 3, 905 (Baxendale Group). URL:[Link]

  • Forging C-S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition. Source:Eur. J. Org. Chem. 2023.[5] URL:[Link]

Sources

Scale-up synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable synthesis of key intermediates for 5-(azetidin-3-yloxy)-2-methylpyridine, a crucial scaffold in modern medicinal chemistry. This document provides detailed protocols, process optimization insights, and safety considerations for researchers and drug development professionals.

Introduction

The 5-(azetidin-3-yloxy)-2-methylpyridine motif is a privileged scaffold found in numerous biologically active compounds, making it a molecule of significant interest in pharmaceutical research and development. Its synthesis on a laboratory scale can be challenging, and scaling up production presents a distinct set of obstacles related to cost, safety, and purity. This guide offers a comprehensive overview of a robust and scalable synthetic route, focusing on the preparation of two key intermediates: an N-protected 3-hydroxyazetidine derivative and 2-methyl-5-hydroxypyridine.

The chosen synthetic strategy hinges on a convergent approach, where the two primary intermediates are synthesized separately and then coupled in a key Williamson ether synthesis step. This methodology is designed to maximize overall yield and facilitate purification at each stage. We will delve into the rationale behind the selection of specific protecting groups, reagents, and reaction conditions, providing field-proven insights to ensure reproducibility and efficiency at scale.

Retrosynthetic Analysis

The overall synthetic strategy is outlined below. The target molecule is disconnected at the ether linkage, leading back to two key building blocks: 2-methyl-5-hydroxypyridine and a suitably activated N-protected 3-hydroxyazetidine. Each of these intermediates is then traced back to commercially available starting materials.

G cluster_disconnection Retrosynthetic Disconnection cluster_synthesis1 Intermediate 1 Synthesis cluster_synthesis2 Intermediate 2 Synthesis Target 5-(Azetidin-3-yloxy)-2-methylpyridine Deprotection Deprotection Target->Deprotection Protected_Target N-Protected 5-(Azetidin-3-yloxy)-2-methylpyridine Deprotection->Protected_Target Williamson Williamson Ether Synthesis (C-O Bond Formation) Intermediate1 2-Methyl-5-hydroxypyridine Williamson->Intermediate1 Intermediate2_activated N-Protected 3-(Leaving Group)-azetidine Williamson->Intermediate2_activated Protected_Target->Williamson Pyridine_SM Pyridine Starting Materials (e.g., 2-Bromo-5-methylpyridine) Intermediate1->Pyridine_SM Activation Activation Intermediate2_activated->Activation Intermediate2_hydroxy N-Protected 3-Hydroxyazetidine Activation->Intermediate2_hydroxy Azetidine_SM Epichlorohydrin + Protected Amine (e.g., Benzylamine) Intermediate2_hydroxy->Azetidine_SM

Caption: Retrosynthetic pathway for 5-(azetidin-3-yloxy)-2-methylpyridine.

Part I: Synthesis of Key Intermediates

Scale-up Synthesis of N-Benzyl-3-hydroxyazetidine

Expertise & Rationale: The azetidine ring is strained and can be unstable, particularly under acidic conditions or in the presence of strong nucleophiles.[1] Introducing a protecting group on the nitrogen atom is crucial for both stability and for preventing side reactions during subsequent steps. The benzyl group is an excellent choice for scale-up operations due to its relative low cost, stability under a range of reaction conditions, and straightforward removal via catalytic hydrogenolysis. The synthesis begins with readily available benzylamine and epichlorohydrin, which undergo a cyclization reaction.[2]

Protocol 1: Two-Step, One-Pot Synthesis of 1-Benzyl-3-hydroxyazetidine

This protocol is adapted from established patent literature, optimized for scale-up.[2]

Step A: Ring Opening of Epichlorohydrin

  • Reactor Setup: Charge a suitable reactor with benzylamine (1.0 equiv) and purified water (15 volumes relative to benzylamine).

  • Cooling: Cool the solution to 0-5 °C with efficient stirring.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1.3 equiv) to the reaction mixture, ensuring the internal temperature is maintained below 5 °C. This addition is highly exothermic and requires careful monitoring.

  • Reaction: Maintain the reaction at 0-5 °C for 12 hours. Monitor the reaction progress by HPLC until benzylamine is consumed.

  • Isolation: Filter the resulting solid precipitate. Wash the filter cake with cold water (2 x 2 volumes) and then with a cold organic solvent mixture (e.g., ethyl acetate/petroleum ether 1:20) to remove organic impurities.[2] Dry the intermediate product under vacuum.

Step B: Ring Closure to Form 1-Benzyl-3-hydroxyazetidine

  • Reactor Setup: Charge the reactor with the intermediate from Step A, ethanol (10 volumes), and sodium carbonate (2.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (10 volumes) and wash with water (3 x 5 volumes) and then brine (1 x 5 volumes).

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxyazetidine as a crude oil, which can be purified by vacuum distillation. Expect yields in the range of 85-95% with >95% purity.[2]

Scale-up Synthesis of 2-Methyl-5-hydroxypyridine

Expertise & Rationale: 2-Methyl-5-hydroxypyridine is a critical intermediate in pharmaceuticals and agrochemicals.[3][4] Several synthetic routes exist, including those starting from various methylpyridine derivatives.[3] A practical method for large-scale synthesis involves the catalytic reduction of 3-cyano-6-hydroxypyridine, which avoids harsh nitration or halogenation steps.[5] This method is advantageous due to its high efficiency and selectivity.

Protocol 2: Synthesis of 2-Methyl-5-hydroxypyridine via Catalytic Reduction

This protocol is based on a patented procedure demonstrating high yield and purity.[5]

  • Reactor Setup: To a hydrogenation reactor, add 3-cyano-6-hydroxypyridine (1.0 equiv), an anionic surfactant such as sodium lauryl sulfate (0.1 equiv), and a mixed solvent system of n-butanol (8 volumes) and water (1 volume).

  • Acidification: Heat the mixture to 50 °C and add a solution of concentrated sulfuric acid (1.5 equiv) in water (1 volume) dropwise. Stir for 20 minutes.

  • Catalyst Addition: Cool the mixture to room temperature and add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.35 w/w relative to starting material).

  • Hydrogenation: Purge the reactor with nitrogen, then introduce hydrogen gas. Maintain the reaction under atmospheric pressure of hydrogen for 6-10 hours, monitoring for hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete (as determined by HPLC), purge the reactor with nitrogen and filter the reaction mixture to remove the Pd/C catalyst.

  • Work-up and Isolation: Wash the filtrate with a 10% sodium hydroxide aqueous solution to neutralize the acid. Partially neutralize the aqueous layer to a pH of ~5.

  • Extraction: Extract the product into n-butanol. The resulting organic solution contains the crude product.

  • Purification: The product can be isolated by concentrating the butanol solution and purified by recrystallization or vacuum distillation to yield 2-hydroxy-5-methylpyridine with yields often exceeding 80%.[5]

Part II: Key Coupling and Final Product Formation

The final steps involve activating the azetidine intermediate, coupling it with the hydroxypyridine via a Williamson ether synthesis, and finally, removing the N-benzyl protecting group.

Williamson Ether Synthesis: The Core Reaction

Expertise & Rationale: The Williamson ether synthesis is a robust and well-established S_N2 reaction ideal for forming the desired C-O ether linkage.[6][7] The reaction involves an alkoxide nucleophile attacking an electrophilic carbon bearing a good leaving group. For this synthesis, the nucleophile will be the phenoxide generated from 2-methyl-5-hydroxypyridine by deprotonation with a suitable base. The electrophile will be the N-benzyl-3-hydroxyazetidine, whose hydroxyl group must first be converted into a better leaving group, such as a mesylate or tosylate.

Protocol 3: Coupling and Deprotection

Step A: Activation of 1-Benzyl-3-hydroxyazetidine (Mesylation)

  • Reactor Setup: Dissolve 1-benzyl-3-hydroxyazetidine (1.0 equiv) in a suitable solvent like dichloromethane (DCM, 10 volumes) in a reactor and cool to 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 equiv) dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor by TLC or HPLC for completion.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over sodium sulfate and concentrate under reduced pressure. The resulting 1-benzyl-3-(methylsulfonyloxy)azetidine is often used directly in the next step without further purification.

Step B: Williamson Ether Synthesis

  • Reactor Setup: In a separate reactor, dissolve 2-methyl-5-hydroxypyridine (1.1 equiv) in a polar aprotic solvent such as DMF or DMSO (10 volumes).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere (Nitrogen or Argon). Allow the mixture to stir until hydrogen evolution ceases.

  • Coupling: Add a solution of the crude 1-benzyl-3-(methylsulfonyloxy)azetidine from Step A in the same solvent to the alkoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring for completion by HPLC.

  • Work-up: Cool the reaction, and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers extensively with water to remove the high-boiling solvent, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude N-benzyl-5-(azetidin-3-yloxy)-2-methylpyridine by column chromatography or crystallization.

ParameterCondition 1Condition 2 (Optimized)Condition 3
Base K₂CO₃NaHCs₂CO₃
Solvent AcetonitrileDMFTHF
Temperature 80 °C (Reflux)70 °C60 °C
Yield Low (<30%)High (>80%)Moderate (~50%)
Purity ModerateHigh (>95%)Moderate
Notes Incomplete reactionFavorable kinetics and solubilitySlower reaction rate

Step C: Final Deprotection via Hydrogenolysis

  • Reactor Setup: Dissolve the protected product from Step B in a solvent such as methanol or ethanol (10-20 volumes) in a hydrogenation reactor.

  • Catalyst: Add 10% Pd/C catalyst (5-10% w/w).

  • Acid Addition: Add hydrochloric acid (1.1 equiv, e.g., as a solution in isopropanol) to form the hydrochloride salt, which often aids in purification and handling.

  • Hydrogenation: Purge the reactor with nitrogen, then introduce hydrogen gas to a pressure of 4-5 atm (approx. 50-60 psi).[8]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by HPLC.

  • Work-up: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Do not allow the catalyst to dry in air.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with a solvent like ethyl acetate or recrystallized to afford the final product, 5-(azetidin-3-yloxy)-2-methylpyridine hydrochloride, in high purity.[8]

Part III: Process Summary and Visualization

The entire synthetic sequence is a multi-step process requiring careful control over each stage to ensure high overall yield and purity.

Caption: Overall workflow for the scale-up synthesis.

Conclusion

This guide outlines a robust and scalable pathway for the synthesis of 5-(azetidin-3-yloxy)-2-methylpyridine intermediates. By selecting cost-effective starting materials, utilizing stable protecting groups, and optimizing the key Williamson ether synthesis coupling reaction, this process is well-suited for the demands of drug development and manufacturing. The detailed protocols emphasize safety, efficiency, and purity, providing a solid foundation for researchers and scientists to produce these valuable compounds on a large scale.

References

  • Benchchem. Azetidine Synthesis Protocols.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ChemicalBook. 2-Hydroxy-5-methylpyridine synthesis.
  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Ontosight AI. Introduction to 2-Methyl-5-hydroxypyridine Compound.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.

Sources

Application Note AZ-2024: Stereoselective Synthesis of Azetidine-Containing Compounds

[1]

Executive Summary: The Azetidine Renaissance

Azetidines—saturated four-membered nitrogen heterocycles—have transcended their status as mere "laboratory curiosities" to become high-value scaffolds in modern drug discovery.[1] Due to their inherent ring strain (~26 kcal/mol) and specific vector orientation, azetidines serve as superior bioisosteres for gem-dimethyl groups, cyclobutanes, and unstable amine linkages. They offer reduced lipophilicity (LogD) and improved metabolic stability compared to their acyclic counterparts.

However, the stereoselective synthesis of functionalized azetidines remains a significant bottleneck. Unlike pyrrolidines (5-membered) or piperidines (6-membered), the kinetic barrier to forming the 4-membered ring is high, often disfavored by enthalpy (strain) and entropy.

This Application Note details two distinct, field-proven workflows to overcome these barriers:

  • Chirality Transfer (Protocol A): The robust, stereospecific cyclization of 1,3-amino alcohols derived from the chiral pool.

  • De Novo Assembly (Protocol B): The catalytic, visible-light mediated Aza-Paternò-Büchi reaction for accessing complex substitution patterns.[2]

Strategic Framework: Selecting the Right Route

Before initiating synthesis, analyze your target scaffold against the decision matrix below. Azetidine synthesis is rarely "one-size-fits-all."

AzetidineStrategyStartTarget Azetidine StructureChiralPoolIs the chiral center at C2 derivedfrom an Amino Acid?Start->ChiralPoolSubstPatternSubstitution Pattern?ChiralPool->SubstPatternNoRouteAPROTOCOL A:Intramolecular Cyclization(Chirality Transfer)ChiralPool->RouteAYes (e.g., Proline isosteres)RouteBPROTOCOL B:Aza-Paternò-Büchi [2+2](Photocatalysis)SubstPattern->RouteBComplex/Polysubstituted(C2+C3 or C2+C4)RouteCStrain-Release(Bicyclo[1.1.0]butanes)SubstPattern->RouteCC3-Functionalizationonly

Figure 1: Strategic decision tree for azetidine synthesis. Select Protocol A for scalability and defined stereochemistry from amino acids. Select Protocol B for assembling complex scaffolds from fragments.

Protocol A: Stereospecific Cyclization of 1,3-Amino Alcohols

Best For: Synthesis of chiral azetidine-2-carboxylates and 2-substituted azetidines. Mechanism: Intramolecular nucleophilic substitution (

Stereochemical Outcome:
The Challenge: Polymerization vs. Cyclization

The primary failure mode in this reaction is intermolecular polymerization. To favor the entropic formation of the 4-membered ring, conformational restriction (using bulky protecting groups like Boc or Cbz) and dilution are critical.

Step-by-Step Methodology

Starting Material: Chiral


Step 1: Activation of the Alcohol

The hydroxyl group must be converted into a potent leaving group. Mesylates (Ms) are preferred over Tosylates (Ts) due to faster elimination kinetics which can compete with cyclization, but Tosylates are more stable for storage.

  • Dissolve

    
    -Boc-amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
    
  • Cool to 0 °C under

    
     atmosphere.
    
  • Add

    
     (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
    
    • Critical Check: Maintain temperature < 5 °C to prevent side reactions.

  • Stir for 1-2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Wash with cold 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    .
    • Note: The crude mesylate is often unstable; proceed immediately to Step 2.

Step 2: Ring Closure (The Critical Step)

Strong bases (NaH) are traditional, but modern protocols prefer milder conditions to prevent racemization.

  • Dissolve the crude mesylate in anhydrous THF.

    • Dilution Factor: This is the most critical variable. Concentration should be 0.02 M to 0.05 M . High concentrations favor dimerization.

  • Add Base:

    • Option A (Robust): NaH (1.5 equiv, 60% dispersion) at 0 °C. Reflux for 2-4 hours.

    • Option B (Mild/Stereoconservative): Potassium tert-butoxide (

      
      -BuOK, 1.2 equiv) in THF/DMF (9:1) at room temperature.
      
  • Monitor: The reaction is usually complete when the mesylate spot disappears.

  • Purification: Flash chromatography. Azetidines are often less polar than the open-chain precursor.

Data Summary: Protecting Group Effects

N-Protecting GroupCyclization YieldStability of AzetidineNotes
Boc 85-95%HighRotamers often visible in NMR.
Cbz 80-90%HighGood for orthogonal deprotection.
Tosyl (Ts) >95%Very HighDifficult to remove; requires Na/Naphthalene.
Benzyl (Bn) 40-60%LowNitrogen lone pair promotes polymerization.

Protocol B: Visible-Light Mediated Aza-Paterno-Büchi Reaction

Best For: De novo synthesis of highly substituted azetidines from alkenes and imines.[3] Mechanism: [2+2] Cycloaddition via Triplet Energy Transfer (EnT). Source Authority: Based on recent advancements by the Schindler and Kulik groups (2023-2024).

The Scientific Rationale

Traditional UV-mediated [2+2] cycloadditions suffer from unselective excitation, leading to side products. By using a photosensitizer (Ir-catalyst or Thioxanthone) and visible light (Blue LEDs), we can selectively excite the imine/oxime to its triplet state, allowing it to react with an alkene. This method bypasses the high-energy barriers of thermal [2+2] additions.

MechanismCatCatalyst(Ground)CatExCatalyst*(Triplet)Cat->CatExBlue LED(450 nm)CatEx->CatEnergy Transfer(EnT)OximeOxime/Imine(Ground)CatEx->OximeEnTOximeTOxime*(Triplet)Oxime->OximeTExcitationBiradical1,4-BiradicalIntermediateOximeT->Biradical+ AlkeneAlkeneAlkeneProductAzetidineBiradical->ProductISC & Cyclization

Figure 2: Mechanism of the catalytic Aza-Paterno-Büchi reaction via Triplet Energy Transfer.

Step-by-Step Methodology

Reagents:

  • Substrate 1: Oxime ether (e.g.,

    
    ). Acyclic oximes are now accessible via this method.
    
  • Substrate 2: Alkene (Styrenes or unactivated alkenes).

  • Catalyst:

    
     (1-2 mol%) or Thioxanthone (organic alternative).
    
  • Solvent: Acetonitrile (MeCN) or DCM.

Protocol:

  • Preparation: In a flame-dried Schlenk tube, combine the Oxime (1.0 equiv) and Alkene (3.0 equiv).

  • Catalyst Addition: Add the Photocatalyst (2.0 mol%).

  • Degassing: This step is mandatory . Oxygen quenches the triplet state.

    • Method: Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon for 15 mins.

  • Irradiation: Place the sealed tube 2-3 cm away from a Blue LED (450 nm, ~40W). Fan cooling is required to maintain ambient temperature (prevent thermal background reactions).

  • Time: Irradiate for 12-24 hours.

  • Workup: Remove solvent in vacuo. Purify directly via silica gel chromatography.

Optimization Tips:

  • Concentration: Higher concentration (0.2 M - 0.5 M) favors the intermolecular [2+2].

  • Stoichiometry: Use excess alkene if the alkene is cheap; use excess oxime if the alkene is valuable.

  • Stereoselectivity: The diastereoselectivity (cis/trans) is often controlled by the stability of the 1,4-biradical intermediate. Bulky substituents generally favor the trans-azetidine.

References

  • Schindler, C. S., et al. (2023). "Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines." ChemRxiv.

  • Couty, F., et al. (2016).[4] "Synthesis of Azetidines from Amino Alcohols via One-Pot Mesylation/Cyclization." The Journal of Organic Chemistry.

  • Aggarwal, V. K., et al. (2024). "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization." ChemRxiv.

  • Kulik, H., et al. (2024).[5] "Computational Modeling of Aza-Paternò-Büchi Reactions." MIT News / Nature Synthesis.

  • D'hooghe, M., et al. (2017). "Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines." The Journal of Organic Chemistry.

5-(Azetidin-3-yloxy)-2-methylpyridine in the development of CNS modulators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 5-(Azetidin-3-yloxy)-2-methylpyridine in the Development of CNS Modulators

Introduction: The Quest for Novel Scaffolds in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging frontiers in medicinal chemistry. The intricate nature of neuronal circuits and the stringent requirements for crossing the blood-brain barrier (BBB) necessitate the continuous exploration of new chemical scaffolds. Within this landscape, heterocyclic compounds, particularly those containing pyridine and strained ring systems, have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2]

The 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold represents a compelling starting point for CNS modulator development. It synergistically combines the features of two important pharmacophores:

  • The Pyridine Ring: A bioisostere of a phenyl ring, the nitrogen atom in pyridine provides a key hydrogen bond acceptor site and can significantly influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Its presence is a hallmark of many CNS-active compounds, including ligands for nicotinic acetylcholine receptors (nAChRs).

  • The Azetidine Moiety: This four-membered saturated nitrogen heterocycle is a "spring-loaded" pharmacophore.[3][4] Its inherent ring strain provides a unique three-dimensional exit vector for substituents, which can lead to enhanced binding affinity and selectivity compared to more flexible or larger ring systems. Azetidine derivatives have shown promise as therapeutic agents for a variety of CNS targets.[5][6][7]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to synthesize, characterize, and evaluate 5-(Azetidin-3-yloxy)-2-methylpyridine and its analogues as potential CNS modulators, with a primary focus on their likely interaction with nAChRs.

Part 1: Rationale and Primary Target Hypothesis - Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the pyridine core to the endogenous ligand acetylcholine suggests that nAChRs are a primary and logical target class for this scaffold. nAChRs are ligand-gated ion channels that are widely distributed throughout the CNS and play a critical role in modulating neuronal excitability and neurotransmitter release.[8][9][10] Dysfunction of nAChR signaling is implicated in a host of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and neuropathic pain.[9][10][11]

The two predominant nAChR subtypes in the brain are the α4β2 and α7 receptors, making them high-value targets for therapeutic intervention.[8][10]

  • α4β2 Receptors: These are crucial for cognitive processes, learning, memory, and attention.[8] Modulators of this subtype are actively being investigated for cognitive enhancement and as non-opioid analgesics.

  • α7 Receptors: These receptors are heavily involved in sensory gating, neuroprotection, and the modulation of inflammatory responses within the brain.[11][12] Agonists and positive allosteric modulators (PAMs) of the α7 subtype are being explored for treating cognitive deficits in schizophrenia and Alzheimer's disease.[12]

The 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold is hypothesized to act as a selective modulator of these nAChR subtypes, offering a promising avenue for developing novel CNS therapeutics.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Pentamer (e.g., α4β2, α7) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opens Ligand Acetylcholine or 5-(Azetidin-3-yloxy)-2-methylpyridine (Agonist) Ligand->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal NT_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) Depolarization->NT_Release Triggers Plasticity Synaptic Plasticity (LTP/LTD) Ca_Signal->Plasticity Modulates

Caption: Generalized nAChR signaling cascade upon agonist binding.

Part 2: Synthesis and Characterization Protocol

A robust and scalable synthetic route is paramount for generating the target compound and its analogues for screening. The following protocol outlines a common and effective method based on Williamson ether synthesis.

Synthesis_Workflow cluster_reagents Starting Materials SM1 N-Boc-3-hydroxyazetidine React Williamson Ether Synthesis (e.g., NaH, DMF) SM1->React SM2 5-Hydroxy-2-methylpyridine SM2->React Intermediate N-Boc Protected Intermediate React->Intermediate Deprotect Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Deprotect Purify Purification (Column Chromatography) Deprotect->Purify Product 5-(Azetidin-3-yloxy)-2-methylpyridine (Final Product) Characterize Characterization (NMR, MS, HPLC) Product->Characterize Purify->Product

Caption: Synthetic workflow for 5-(Azetidin-3-yloxy)-2-methylpyridine.

Protocol 2.1: Synthesis

Objective: To synthesize 5-(Azetidin-3-yloxy)-2-methylpyridine hydrochloride.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 5-Hydroxy-2-methylpyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Ether Formation (Coupling)

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Hydroxy-2-methylpyridine (1.0 eq).

    • Dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

    • Add a solution of N-Boc-3-hydroxyazetidine (1.1 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield N-Boc-5-(azetidin-3-yloxy)-2-methylpyridine.

  • Step 2: Boc Deprotection

    • Dissolve the purified intermediate from Step 1 in DCM.

    • Add an excess of TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • If TFA was used, dissolve the residue in DCM and neutralize with saturated NaHCO₃. Extract with DCM, dry, and concentrate. Then, dissolve in diethyl ether and add ethereal HCl to precipitate the hydrochloride salt.

    • If HCl in dioxane was used, triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 5-(Azetidin-3-yloxy)-2-methylpyridine, as a hydrochloride salt.

Protocol 2.2: Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural ElucidationConfirm the presence of all protons and carbons in their expected chemical environments and splitting patterns. Key signals include those for the pyridine ring, the methyl group, and the azetidine ring protons.
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermine the molecular weight of the compound. High-resolution MS (HRMS) should be used to confirm the elemental composition (e.g., [M+H]⁺).
HPLC/UPLC Purity AssessmentDetermine the purity of the final compound. A purity level of >95% is typically required for biological assays.

Part 3: In Vitro Evaluation Protocols

A tiered, systematic approach to in vitro testing is essential to build a comprehensive pharmacological profile of the compound.

In_Vitro_Workflow Start Test Compound 5-(Azetidin-3-yloxy)-2-methylpyridine Binding Primary Screen: Radioligand Binding Assay Start->Binding Data1 Determine Affinity (Ki) & Selectivity Profile Binding->Data1 Function Secondary Screen: Functional Assay (e.g., Ca2+ Flux, TEVC) Data2 Determine Potency (EC50/IC50) & Efficacy (% Agonism) Function->Data2 BBB ADME Screen: In Vitro BBB Permeability (e.g., PAMPA, Caco-2) Data3 Determine Permeability (Pe) BBB->Data3 Data1->Function Active Compounds Data1->BBB Active Compounds Decision Go/No-Go Decision for In Vivo Studies Data2->Decision Data3->Decision

Caption: Tiered workflow for in vitro evaluation of a CNS compound.

Protocol 3.1: nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for human α4β2 and α7 nAChR subtypes.

Rationale: This assay quantifies the direct interaction between the compound and the receptor target. A low Ki value indicates high binding affinity. Comparing Ki values across different receptor subtypes establishes the compound's selectivity profile.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligands: [³H]Epibatidine or [³H]Cytisine for α4β2; [¹²⁵I]α-Bungarotoxin for α7.

  • Non-specific binding competitors: (-)-Nicotine for α4β2; unlabeled α-Bungarotoxin for α7.

  • Assay Buffer (e.g., PBS with 0.1% BSA).

  • 96-well filter plates (GF/C or GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in order: assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of the competitor (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Harvest the membranes by rapid filtration onto the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry. Add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding).

  • Plot the percent inhibition of specific binding versus the log concentration of the test compound.

  • Use non-linear regression (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter α4β2 Subtype α7 Subtype Selectivity Ratio
Ki (nM) e.g., 15 nMe.g., 350 nMKi(α7) / Ki(α4β2) = 23.3
Protocol 3.2: Functional Calcium Flux Assay

Objective: To determine if the compound is an agonist, antagonist, or PAM, and to quantify its potency (EC₅₀ or IC₅₀).

Rationale: Binding does not always translate to function. This assay measures the downstream effect of receptor activation—calcium influx—providing a direct measure of the compound's functional activity.

Materials:

  • Cell line stably expressing the nAChR subtype of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). SH-SY5Y cells endogenously express nAChRs.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A known agonist (e.g., Acetylcholine) and antagonist (e.g., Mecamylamine).

  • A fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Agonist Mode:

    • Plate cells in a 96- or 384-well plate and allow them to adhere.

    • Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound.

    • Use the FLIPR to measure baseline fluorescence, then add the test compound and record the change in fluorescence over time.

    • Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (potency) and the maximum response relative to a full agonist (efficacy).

  • Antagonist Mode:

    • Follow the same cell preparation steps.

    • Pre-incubate the cells with serial dilutions of the test compound for a set period.

    • Add a fixed, known concentration of the agonist (e.g., its EC₈₀).

    • Measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

    • Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Assay Mode Parameter Value Interpretation
AgonistEC₅₀ (nM)50Potency as an agonist
Emax (%)65%Partial agonist activity
AntagonistIC₅₀ (nM)>10,000Not an antagonist
Protocol 3.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compound across a lipid membrane, serving as an early predictor of BBB penetration.[13][14]

Rationale: A CNS drug must cross the BBB to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.

Materials:

  • PAMPA sandwich plate (a 96-well filter plate and a 96-well acceptor plate).

  • Porcine brain lipid extract or a synthetic lipid mixture.

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS/MS for quantification.

Procedure:

  • Coat the filter membrane of the donor plate with a small volume of the lipid/dodecane solution.

  • Add a solution of the test compound at a known concentration to the wells of the donor plate.

  • Fill the acceptor plate wells with PBS.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor buffer.

  • Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) using the appropriate formula.

Compound Permeability (Pe) (10⁻⁶ cm/s) Predicted CNS Penetration
Test Compound6.5High
Propranolol (High Control)>10High
Atenolol (Low Control)<1Low

Part 4: In Vivo Evaluation Protocols

Promising candidates from in vitro screening must be evaluated in living systems to assess their pharmacokinetic profile and efficacy in relevant disease models.[15][16][17]

Protocol 4.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Objective: To determine the compound's half-life, exposure (AUC), and brain-to-plasma ratio.

Procedure (High-Level Overview):

  • Administer the compound to a cohort of mice or rats via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and, at terminal time points, brain tissue.

  • Process the plasma and brain tissue (homogenize).

  • Quantify the concentration of the compound in each sample using LC-MS/MS.

  • Calculate key PK parameters (Cmax, Tmax, AUC, T₁/₂) and the brain/plasma concentration ratio. A ratio >1 is often desirable for CNS targets.

Protocol 4.2: In Vivo Efficacy - Mouse Hot Plate Analgesia Model

Objective: To assess the antinociceptive (pain-relieving) effects of the compound, a common functional output for nAChR agonists.

Procedure:

  • Acclimate mice to the testing room and equipment.

  • Administer the test compound or vehicle control at various doses.

  • At a predetermined time post-dosing (based on PK data, e.g., Tmax), place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).

  • Remove the mouse immediately upon observing the response to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be used.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

Part 5: Data Interpretation and SAR Advancement

The data generated from these protocols provides a foundation for a robust structure-activity relationship (SAR) and structure-property relationship (SPR) understanding.

  • High Affinity, High Efficacy, Poor Permeability: The scaffold is promising, but medicinal chemistry efforts should focus on modifications to improve lipophilicity or reduce polar surface area to enhance BBB penetration, without sacrificing target engagement.

  • High Affinity, Low Efficacy (Partial Agonist): This can be a highly desirable profile, as partial agonists often have a wider therapeutic window and a lower risk of side effects compared to full agonists.

  • High Selectivity (e.g., α4β2 vs. α7): This is a key goal. Modifications can be made to exploit subtle differences in the binding pockets of the receptor subtypes. For example, altering the substitution on the 2-position of the pyridine ring or on the azetidine nitrogen can tune selectivity.[2][18]

  • Poor Affinity: This suggests the core scaffold may not be optimal for the chosen target and may require more significant structural changes or exploration of alternative biological targets.

By systematically synthesizing and testing analogues—for instance, by changing the methyl group to other alkyl or halo groups, or by substituting the azetidine nitrogen—researchers can build a detailed understanding of the SAR and optimize the lead compound toward a clinical candidate.

Conclusion

The 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold is a valuable starting point for the discovery of novel CNS modulators, particularly those targeting nicotinic acetylcholine receptors. Its unique combination of a proven CNS pharmacophore (pyridine) and a conformationally constrained element (azetidine) offers significant potential for developing potent, selective, and brain-penetrant therapeutics. The integrated pipeline of synthesis, in vitro characterization, and in vivo validation detailed in this guide provides a comprehensive and self-validating framework for advancing drug discovery programs based on this promising chemical series.

References

  • Grassi, F., et al. (2003). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. PMC - NIH.
  • Medicilon. (n.d.). CNS Pharmacology Models. Medicilon.
  • Gotti, C., Zoli, M., & Clementi, F. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 1-29.
  • Gotti, C., & Yakel, J. L. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Trends in Pharmacological Sciences, 36(2), 102-111.
  • Di, L., & Kerns, E. H. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Expert Opinion on Drug Discovery, 8(6), 647-662.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron.
  • Selvita. (n.d.). In Vivo Neuroscience Models. Selvita.
  • Gal-Ben-Ari, S., et al. (2023). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. International Journal of Molecular Sciences, 24(16), 12719.
  • Broad, L. M., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Taly, A., et al. (2025). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 26(7), 3845.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Naqvi, S., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(8), 1163.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264.
  • Crooks, P. A., et al. (2016). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 33(3), 433-465.
  • González-Díaz, H., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Zhang, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3321.
  • Kim, H. G., et al. (2018). 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells. BMB Reports, 51(11), 590-595.
  • Lee, K. C., et al. (2018). 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells. BMB Reports, 51(11), 590-595.
  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(Azetidin-3-yloxy)-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Optimization

Document ID: TS-AZPY-005 | Version: 2.1 | Status: Active

Executive Summary: The Synthetic Challenge

The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine presents a specific intersection of challenges in medicinal chemistry: forming a C–O bond on an electron-rich pyridine ring while maintaining the integrity of a strained azetidine cycle.

  • The Deactivation Issue: The methyl group at the C2 position of the pyridine ring is electron-donating. This increases electron density at the C5 position, rendering standard Nucleophilic Aromatic Substitution (SNAr) ineffective without harsh conditions that degrade the azetidine.

  • The Stability Issue: The azetidine ring (24-26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening and thermal degradation at temperatures often required for copper-catalyzed coupling.

Recommendation: Abandon SNAr attempts. Adopt Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for maximum yield on small-to-mid scale, or optimized Copper-Catalyzed Ullmann Coupling for cost-sensitive scale-up.

Validated Synthetic Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (High Yield / High Cost)

Recommended for: Discovery chemistry, gram-scale, rapid optimization.

The Logic: This method utilizes bulky, electron-rich phosphine ligands to facilitate the difficult reductive elimination step of the C–O bond formation.

ComponentReagent/ConditionRole & Note
Electrophile 5-Bromo-2-methylpyridine (1.0 equiv)Do not use the Chloro-analog; oxidative addition is too slow.
Nucleophile 1-Boc-3-hydroxyazetidine (1.2 equiv)Critical: Use N-Boc protected. Free amine poisons the catalyst.
Catalyst Pd₂(dba)₃ (2-5 mol%)Source of Pd(0).
Ligand RockPhos or tBuBrettPhos (4-10 mol%)Key Driver: These ligands are specifically engineered for difficult ether couplings.
Base Cs₂CO₃ (2.0 equiv)"Cesium Effect" improves solubility in organic media.
Solvent Toluene (Anhydrous)Run at 0.2 M concentration.
Temp/Time 90°C for 12–16 hoursMonitor via LCMS.

Step-by-Step Workflow:

  • Inerting: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Pd₂(dba)₃, Ligand, 5-Bromo-2-methylpyridine, and Cs₂CO₃.

  • Purging: Cap and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous Toluene and the liquid/dissolved 1-Boc-3-hydroxyazetidine.

  • Heating: Heat to 90°C. Note: Do not exceed 100°C to prevent Boc-thermal cleavage.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate. Purify via SiO₂ chromatography (Hex/EtOAc).

Protocol B: Cu-Catalyzed Ullmann Coupling (Scalable)

Recommended for: Process chemistry, >100g scale, cost reduction.

The Logic: Uses a bidentate ligand to stabilize the Cu(I) species, preventing disproportionation and allowing lower temperatures (90-100°C) than classical Ullmann (>140°C).

ComponentReagent/ConditionRole & Note
Catalyst CuI (10 mol%)Must be off-white/tan. Green/Blue CuI is oxidized and dead.
Ligand 1,10-Phenanthroline (20 mol%)Forms the active L-Cu-X complex.
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ is a viable alternative but often lower yielding here.
Solvent DMF or DMSORequired for solubility of the copper-complex.
Temp 110°CWarning: Higher temps risk azetidine ring opening.

Mechanism & Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the Pd-catalyzed pathway and potential failure points.

ReactionPathway cluster_cycle Pd-Catalytic Cycle (Buchwald-Hartwig) cluster_failure Failure Modes LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) LPd0->OxAdd + 5-Br-2-Me-Py Oxidation Catalyst Oxidation (Pd Black) LPd0->Oxidation O2 Leak LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + Azetidin-OH + Base Protodehal Protodehalogenation (Br replaced by H) OxAdd->Protodehal Trace Water RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting Step RedElim->LPd0 - Product BetaElim Beta-Hydride Elimination (Rare for ethers)

Caption: Figure 1.[1] Catalytic cycle for C-O bond formation showing the critical path (Yellow/Green) and common failure modes (Red) caused by moisture or oxygen ingress.

Troubleshooting Center (FAQs)

Category: Low Conversion / Stalled Reaction

Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning or ligand dissociation.

  • The Fix:

    • Check Oxygen: The active L-Pd(0) or L-Cu(I) species are highly oxygen-sensitive. Did the solution turn black (Pd) or blue/green (Cu) rapidly? If so, your inert atmosphere was breached.

    • Ligand Ratio: For Cu-coupling, ensure strictly >2:1 Ligand:Metal ratio. For Pd, if using monodentate ligands, use 2:1; for bulky biaryl phosphines (RockPhos), 1:1 to 1.2:1 is sufficient.

    • Halide Inhibition: As the reaction progresses, Bromide ions accumulate. In Cu-catalysis, these can inhibit the catalyst. Try adding 10-20 mol% NaI (Sodium Iodide) to facilitate a Finkelstein-type equilibrium or stabilize the cluster.

Q: I see a major byproduct where the Bromine is replaced by Hydrogen (Protodehalogenation).

  • Diagnosis: Moisture in the solvent or base.

  • The Fix:

    • Dry your Toluene/Dioxane over molecular sieves (3Å) for 24h.

    • Flame-dry your Cs₂CO₃. Cesium carbonate is hygroscopic; water acts as a proton source during the organometallic intermediate stage.

Category: Product Stability & Isolation

Q: I see the product on LCMS, but I lose it during silica column purification.

  • Diagnosis: The pyridine nitrogen and the azetidine amine (if deprotected) effectively stick to acidic silanols on the silica gel.

  • The Fix:

    • Pre-treat Silica: Slurry your silica gel in Hexane + 1% Triethylamine (TEA) before loading the column. This neutralizes acidic sites.

    • Eluent Modifier: Use DCM/MeOH with 1% NH₄OH (Ammonium Hydroxide) rather than just MeOH.

Q: The Azetidine ring is opening during the reaction.

  • Diagnosis: Thermal degradation or Lewis-acid activation.

  • The Fix:

    • Temperature Ceiling: Do not exceed 110°C.

    • Base Choice: Switch from K₃PO₄ (which can be somewhat soluble and harsh) to Cs₂CO₃.

    • Concentration: High concentration promotes intermolecular side reactions. Dilute to 0.1 M.

Decision Tree for Yield Improvement

Follow this logic flow to diagnose low yields in your specific experiment.

DecisionTree Start Start: Low Yield (<40%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM YesConsumed Yes, SM consumed CheckSM->YesConsumed NoConsumed No, SM remains CheckSM->NoConsumed Byproducts Check Byproducts via LCMS YesConsumed->Byproducts ColorCheck Check Catalyst Color NoConsumed->ColorCheck Proto Product = Ar-H (Protodehalogenation) Byproducts->Proto Mass = M-Br+H RingOpen Product = Ring Open (Linear amine) Byproducts->RingOpen Mass = M+18 (Hydrolysis) FixProto FIX: Dry Solvent/Base Check Inert Atmosphere Proto->FixProto FixRing FIX: Lower Temp (<100°C) Change Base RingOpen->FixRing BlackBlue Black (Pd) or Green (Cu) ColorCheck->BlackBlue Normal Normal Color ColorCheck->Normal FixOx FIX: O2 Leak. Degas solvents longer. BlackBlue->FixOx FixLigand FIX: Change Ligand (Try RockPhos or Phenanthroline) Normal->FixLigand

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of low yields in ether coupling reactions.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Ethers. Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Describes Ligand selection including RockPhos/tBuBrettPhos logic).

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. (Review of Azetidine stability and synthesis).

  • Siriwardana, A. I., et al. (2004).[2] Synthesis of pyridinylpyrrole derivatives via the palladium-catalyzed reaction.[3] Journal of the American Chemical Society.[2][4] (Demonstrates Pd-catalysis on acetylpyridines).

  • Monbaliu, J. C., et al. (2016). Continuous Flow Synthesis of Azetidines. Organic Process Research & Development. (Flow chemistry approaches for unstable rings).

Sources

Purification challenges of polar pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Ticket ID: PYR-552 | Status: Open | Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Subject: Technical Guide for the Purification of Polar Pyridine Derivatives

Executive Summary

Purifying pyridine derivatives is notoriously difficult due to their basic nitrogen atom (pKa ~5.2).[1][2] This moiety acts as a Lewis base, coordinating strongly with the acidic silanols (pKa ~4.[1][2]8) inherent to silica gel.[1][2] This interaction results in severe peak tailing, irreversible adsorption (yield loss), and co-elution with impurities.[2]

This guide moves beyond standard protocols, offering a mechanism-based troubleshooting system for Normal Phase, Reverse Phase, and Ion-Exchange workflows.

Module 1: Normal Phase Chromatography (Silica Gel)

For lipophilic pyridines that streak or tail on standard silica.[1][2]

The Mechanism of Failure: On standard silica, the pyridine nitrogen forms hydrogen bonds or ionic interactions with acidic, isolated silanols. This "secondary retention" competes with the partition mechanism, causing the "shark fin" peak shape (tailing).

Protocol 1.1: The "Deactivation" Strategy (Mobile Phase Modifiers) Do not rely solely on increasing polarity (MeOH).[1][2] You must suppress silanol activity.[1][2][3]

ModifierConc.MechanismBest For
Triethylamine (TEA) 0.1% - 1.0%Competitive Binding: TEA is more basic (pKa ~10.[1][2]7) than pyridine, saturating silanol sites.[1][2]Flash chromatography of robust compounds.
Ammonium Hydroxide (28%) 0.5% - 1.0%pH Adjustment: Deprotonates silanols but keeps pyridine neutral (free base).[1][2]Compounds sensitive to amine salts; easier to evaporate than TEA.[1][2]
Trifluoroacetic Acid (TFA) 0.1%Ion Pairing: Protonates the pyridine (pyridinium), preventing H-bonding with silanols.[1][2]Warning: Drastically changes selectivity; usually requires C18.[1][2]

Step-by-Step Workflow:

  • Slurry Preparation: Pre-equilibrate your silica column with the mobile phase containing the modifier for at least 2 Column Volumes (CV).[1] This ensures the "active sites" are blocked before your sample hits the column.[1]

  • Solvent System: Use DCM:MeOH:NH4OH (90:10:1) as a starting point for polar pyridines.[1][2]

  • Sample Loading: Load the sample in the mobile phase. If solubility is poor, use a solid load (adsorb sample onto Celite or amine-functionalized silica).[1][2]

Critical Alert: Do not use TEA with acetone or ethyl acetate if you plan to concentrate fractions with heat; aldol condensation products can form, contaminating your sample.[1][2]

Module 2: Reverse Phase HPLC (C18)

For polar pyridines that elute in the void volume or show poor peak shape.

The "High pH" Game Changer: At neutral or acidic pH (pH < 5), pyridine is protonated (


).[1][2] This charged species is highly polar and refuses to bind to the hydrophobic C18 chains, eluting immediately (Void Volume).[2]

Protocol 2.1: pH Switching By raising the pH above the pyridine's pKa (typically pH 9–10), you force the molecule into its neutral, free-base form. This dramatically increases hydrophobicity and retention on C18.[1][2]

Experimental Setup:

  • Column: You MUST use a high-pH stable column (e.g., Hybrid Particle Technology like Waters XBridge or Agilent Poroshell HPH).[1][2] Standard silica C18 dissolves at pH > 8.[1][2]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

pH_Strategy Start Analyte: Pyridine (pKa ~5.2) Low_pH Low pH (Formic Acid) Analyte = Pyridinium (H+) Start->Low_pH pH < 3 High_pH High pH (NH4OH) Analyte = Free Base Start->High_pH pH > 8 Result_Low High Polarity NO Retention on C18 (Elutes in Void) Low_pH->Result_Low Result_High Increased Lipophilicity STRONG Retention on C18 (Sharp Peaks) High_pH->Result_High

Figure 1: The thermodynamic effect of pH on pyridine retention in Reverse Phase chromatography.

Module 3: The "Catch and Release" Strategy (SCX)

For isolation of water-soluble pyridines from crude reaction mixtures.[2]

When liquid-liquid extraction fails because your pyridine prefers the aqueous layer, Strong Cation Exchange (SCX) is the industry standard for recovery.[2]

Protocol 3.1: SCX Cartridge Workflow

  • Conditioning: Flush SCX cartridge with MeOH, then Water, then 0.5 M HCl (to protonate the sulfonic acid sites).

  • Load (The Catch): Dissolve crude mixture in MeOH or Water (pH < 4). Load onto cartridge.

    • Mechanism:[1][4] Pyridine (

      
      ) binds ionically to the sulfonic acid resin.[1][2] Neutral impurities pass through.[1]
      
  • Wash: Flush with MeOH. This removes non-basic impurities.[1]

  • Elute (The Release): Flush with 2 M Ammonia in Methanol .

    • Mechanism:[1][4] Ammonia deprotonates the pyridine, breaking the ionic bond. The neutral pyridine elutes in the solvent.[1]

SCX_Workflow Step1 1. LOAD (Acidic pH) Pyridine binds to Resin Step2 2. WASH (Methanol) Neutrals wash away Step1->Step2 Impurities removed Step3 3. ELUTE (NH3 in MeOH) Pyridine released Step2->Step3 Switch pH > 10

Figure 2: Solid Phase Extraction (SPE) workflow for isolating basic compounds.

Frequently Asked Questions (FAQs)

Q: My pyridine is volatile. How do I remove the solvent without losing my product?

  • A: Avoid evaporating to dryness if the free base is volatile.[1]

    • Option A: Convert it to a salt (HCl or TFA salt) before evaporation; salts are non-volatile.[1][2]

    • Option B: Use a low-boiling elution solvent (e.g., Pentane/Ether) if solubility permits, and stop evaporation while a small volume remains.[2]

Q: I see "Ghost Peaks" in my next run after purifying a pyridine. Why?

  • A: Pyridines are "sticky."[1][2] They can adsorb to stainless steel LC lines or the column frit and slowly leach out.[1]

    • Fix: Run a "Sawtooth" wash gradient (0% to 100% B rapidly) with 0.1% Formic Acid between runs to protonate and wash away residual bases.[1]

Q: Can I use HILIC for pyridines?

  • A: Yes, HILIC is excellent for very polar pyridines (logP < 0).[1][2] Use a Bare Silica or Amide column.[1][2]

    • Mobile Phase: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate (pH 3-4).[1] The buffer is critical to maintain ionization for HILIC retention.[1]

References

  • Teledyne ISCO. (2012).[1][2] Purification of High pKa Organic Compounds with RediSep® SCX Columns. Application Note AN39. Link

  • Agilent Technologies. (2012).[1][2] Control pH During Method Development for Better Chromatography. Publication 5991-0122EN.[1][5] Link

  • McCalley, D. V. (2017).[1][2] Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link[1][2]

  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds.[1][2]Link[1][2]

Sources

Troubleshooting low yield in N-arylation of azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of modern medicinal chemistry, azetidines have emerged as crucial structural motifs, prized for their ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2] However, the synthesis of N-aryl azetidines, a key step in many drug discovery programs, is often plagued by challenges stemming from the inherent strain of the four-membered ring.[2][3]

This Technical Support Center provides a focused guide for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-arylation of azetidine, with a primary focus on the widely used Buchwald-Hartwig amination.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific, outcome-based problems encountered during the N-arylation of azetidine. Each question is designed to help you diagnose the root cause of a failed or low-yielding reaction and provides actionable solutions.

Q1: Why is my N-arylation of azetidine resulting in low or no product yield?

A low or non-existent yield in a Buchwald-Hartwig reaction is a common yet multifaceted problem. The cause often lies in one or more suboptimal parameters within the catalytic system. Let's break down the most probable causes.

Possible Cause & Solution Pathway

  • Inactive Catalyst System: The heart of the reaction is the active Pd(0) species. If this isn't generated efficiently from your Pd(II) precatalyst, the catalytic cycle will not initiate.[4][5] Modern palladacycle precatalysts (e.g., G3, G4) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active L-Pd(0) species more cleanly and efficiently.

    • Solution: Switch to a modern Buchwald precatalyst (e.g., BrettPhos G3, RuPhos G4). If using older sources, ensure reagents and solvents are scrupulously deoxygenated, as oxygen can deactivate the catalyst.

  • Suboptimal Ligand Choice: The ligand is not merely a spectator; it stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall reaction rate. Azetidine, as a secondary cyclic amine, requires a specific class of ligands for optimal results.

    • Solution: For secondary amines like azetidine, bulky, electron-rich biarylphosphine ligands are typically the most effective. Screen a panel of ligands to find the best performer for your specific aryl halide and azetidine substrate.[4] A good starting point for screening is presented in the table below.

Ligand FamilyExample LigandsRecommended For
Josiphos-type (R)-(-)-(CyPF-tBu)General screening for secondary amines.
Biaryl (Buchwald) RuPhos, BrettPhosExcellent for a wide range of secondary amines and challenging substrates.[4]
Other DavePhos, XantPhosOften effective for NH-heterocycles and can be useful for azetidine.[4]
A recommended ligand screening panel for N-arylation of azetidine.
  • Incorrect Base Selection: The base's primary role is to deprotonate the azetidine, making it a more potent nucleophile.[4] The choice of base can dramatically affect the reaction outcome.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.

  • Poor Substrate Reactivity: The nature of your aryl halide is critical. Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[4][6] Steric hindrance on either the azetidine or the aryl halide can also dramatically slow the reaction.[7]

    • Solution: For aryl chlorides, use a highly active catalyst system, such as one employing BrettPhos or RuPhos, which are designed to facilitate the challenging oxidative addition step. If steric hindrance is the issue, increasing the reaction temperature and time may help drive the reaction to completion.[4]

  • Inadequate Temperature or Reaction Time: Buchwald-Hartwig couplings are often run at elevated temperatures (80-110 °C) to ensure all steps of the catalytic cycle proceed at a reasonable rate.[4][8]

    • Solution: If you observe a sluggish reaction, incrementally increase the temperature. Ensure you are monitoring the reaction by TLC or LC-MS to track the consumption of starting material before stopping the reaction.

start Low or No Yield Observed cat_check Is the Catalyst System Active? start->cat_check ligand_check Is the Ligand Optimal? cat_check->ligand_check Yes sol_cat Switch to Palladacycle Precatalyst (G3/G4). Ensure rigorous inert atmosphere. cat_check->sol_cat No base_check Is the Base Correct? ligand_check->base_check Yes sol_ligand Screen Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos). ligand_check->sol_ligand No sub_check Are Substrates Reactive? base_check->sub_check Yes sol_base Use a Strong Base (NaOtBu). Consider Cs2CO3 for sensitive substrates. base_check->sol_base No cond_check Are Conditions Forcing Enough? sub_check->cond_check Yes sol_sub For Aryl-Cl, use highly active catalyst. Increase temperature for hindered substrates. sub_check->sol_sub No sol_cond Increase Temperature (80-110 °C). Increase Reaction Time. cond_check->sol_cond No success Yield Improved cond_check->success Yes sol_cat->success sol_ligand->success sol_base->success sol_sub->success sol_cond->success

Troubleshooting workflow for low yield.
Q2: My reaction is messy, with significant side product formation. What are the likely culprits?

Side reactions not only consume starting materials, reducing your yield, but also complicate purification. The most common side products in this chemistry are:

  • Hydrodehalogenation: This is the reduction of your aryl halide to the corresponding arene (Ar-X → Ar-H). It can be promoted by certain catalyst systems and reaction conditions.[4]

    • Solution: Optimizing catalyst loading and ensuring the reaction is not run for an excessive amount of time can minimize this pathway. Sometimes, changing the ligand or base can also suppress hydrodehalogenation.

  • Homocoupling: This involves the dimerization of the aryl halide (to form Ar-Ar) or, less commonly, the amine.

    • Solution: This is often a sign of a suboptimal catalyst system. Lowering the reaction temperature or screening different ligands can often mitigate homocoupling.[4]

  • Azetidine Ring Opening/Decomposition: This is a critical and unique challenge for azetidine chemistry. The inherent ring strain (~25.4 kcal/mol) makes the four-membered ring susceptible to cleavage under harsh conditions.[2][3] Acidic conditions, in particular, can mediate an intramolecular ring-opening decomposition.[1]

    • Solution: Maintain neutral or basic conditions throughout the reaction and, crucially, during the aqueous workup. Avoid acidic washes. If the product is unstable on silica gel, consider alternative purification methods like preparatory HPLC or using a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?

The cycle is a sequence of well-defined organometallic steps. Understanding this mechanism is key to effective troubleshooting.

  • Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a L-Pd(II)-Ar(X) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The azetidine coordinates to the palladium center, and the base removes the N-H proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl azetidine product is expelled from the palladium coordination sphere, regenerating the active L-Pd(0) catalyst.[5]

cluster_cycle Catalytic Cycle L_Pd0 L-Pd(0) (Active Catalyst) Product N-Aryl Azetidine Pd_II_complex L-Pd(II)(Ar)(X) L_Pd0->Pd_II_complex Oxidative Addition ArX Ar-X Azetidine Azetidine-H Pd_Amido [L-Pd(II)(Ar)(Azetidine)]- Base Base Pd_II_complex->Pd_Amido Amine Coordination & Deprotonation Pd_Amido->L_Pd0 Reductive Elimination BH Base-H+ X_ion X-

Simplified Buchwald-Hartwig Catalytic Cycle.
Q2: How can I minimize azetidine decomposition during workup and purification?

The stability of N-aryl azetidines can be highly dependent on the nature of the aryl group and the pH.[1]

  • Workup: Always use neutral or basic aqueous solutions (e.g., water, brine, saturated sodium bicarbonate). Avoid any acidic washes (e.g., 1M HCl, NH₄Cl).

  • Purification: Azetidines can be prone to decomposition on standard silica gel due to its acidic nature.[3] If you observe streaking or product loss on a TLC plate, consider neutralizing your silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent system. Alternatively, use a different stationary phase like basic alumina.

Q3: Are there alternatives to Palladium-catalyzed N-arylation for azetidine?

Yes. While the Buchwald-Hartwig reaction is a powerful tool, other methods exist. The Chan-Lam coupling is a copper-catalyzed N-arylation that uses arylboronic acids as the coupling partner.[9] This method can be advantageous as it is often performed under milder conditions, sometimes even open to the air, and can be more tolerant of certain functional groups.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 eq)

  • Azetidine (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., RuPhos G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, palladium precatalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous, degassed solvent via syringe, followed by the azetidine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then brine, ensuring the aqueous layers remain neutral or basic.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Chan-Lam N-Arylation of Azetidine

This protocol describes a copper-catalyzed alternative using an arylboronic acid.[9]

Materials:

  • Arylboronic acid (1.5 eq)

  • Azetidine (1.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Pyridine (2.0 eq) or another suitable base/ligand

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • To a reaction vessel, add the azetidine, arylboronic acid, and copper(II) acetate.

  • Add the anhydrous solvent, followed by pyridine.

  • Stir the reaction mixture at room temperature. The reaction is often run open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may take 24-72 hours.[9]

  • Once complete, dilute the reaction mixture with DCM and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated product.[9]

References

  • Optimization of Buchwald-Hartwig amin
  • Azetidine synthesis. Organic Chemistry Portal.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme E-Books & E-Journals.
  • Strain-release arylations for the bis-functionaliz
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Buchwald-Hartwig Amin
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Divergent reactivity of N-unsubstituted azetidines with carboxylic acids. RSC Publishing.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI.

Sources

Technical Support Center: Purification of 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

You are likely encountering difficulties purifying 5-(Azetidin-3-yloxy)-2-methylpyridine (CAS: 1203682-84-7) due to its amphiphilic nature and ring strain .[1][2]

This molecule contains two distinct nitrogen centers:[3]

  • Azetidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ), secondary amine, prone to protonation and water solubility.[3]
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ), aromatic.[3]

The Core Problem: Standard organic workups (EtOAc/Water) often fail because the free base is highly polar and partitions into the aqueous phase. Furthermore, the strained azetidine ring is susceptible to acid-catalyzed ring-opening polymerization on standard silica gel.[1][2][3]

This guide details the non-standard protocols required to isolate this compound in high purity (>98%).

Module 1: The "Polarity Trap" (Workup & Extraction)

Issue: "I neutralized the reaction, but my product is missing from the organic layer."

Diagnosis: The azetidine ring makes the molecule sufficiently polar that it acts like a surfactant or stays in the aqueous phase, especially if the pH is not high enough.

Protocol: The "Salting-Out" Extraction

Do not use Ethyl Acetate.[2][3] Use a DCM/IPA system to extract polar amines.[2][3]

  • pH Adjustment: Cool the aqueous reaction mixture to 0°C. Slowly add 50% NaOH or KOH until pH > 13 .

    • Why? You must suppress the ionization of the azetidine nitrogen. A pH of 10 is insufficient; you need to be 2 units above the

      
       (11.0).
      
  • Saturation: Saturate the aqueous phase with solid NaCl (brine is not enough; add solid salt until it stops dissolving).

    • Why? This increases the ionic strength, forcing the organic amine out of the water ("Salting Out" effect).

  • Extraction Solvent: Extract 3x with DCM:Isopropanol (9:1 or 4:1) .

    • Why? Isopropanol solvates the polar amine functionalities, pulling them into the organic phase better than pure DCM.

  • Drying: Dry over

    
     (Sodium Sulfate), not
    
    
    
    .
    • Expert Note: Magnesium sulfate is slightly Lewis-acidic and can trap basic amines or catalyze ring opening.[1][2][3]

Module 2: Purification via Salt Formation (Recommended)

Issue: "The oil is impure and difficult to crystallize."

Diagnosis: Azetidine free bases are often oils that oxidize or polymerize upon storage.[2][3] Converting them to a crystalline salt is the most robust purification method.[2][3]

Protocol: Dihydrochloride Salt Formation

This method removes non-basic impurities (e.g., unreacted starting materials, coupling reagents) which remain in the solvent.

ParameterSpecification
Solvent Anhydrous Ethanol (EtOH) or Methanol (MeOH)
Acid Source 2M HCl in Diethyl Ether or 4M HCl in Dioxane
Temperature 0°C to Room Temperature

Step-by-Step:

  • Dissolve the crude free base oil in a minimum amount of cold EtOH.[2][3]

  • Add 2.2 equivalents of HCl (in ether/dioxane) dropwise at 0°C.

    • Note: The pyridine nitrogen will also protonate, forming the dihydrochloride.

  • Add diethyl ether (anti-solvent) slowly until turbidity persists.[2][3]

  • Stir at 0°C for 1 hour. A white precipitate should form.[2][3]

  • Filter under nitrogen (azetidines are hygroscopic).[2][3]

  • Validation: Check

    
    -NMR in 
    
    
    
    . The azetidine protons will shift downfield significantly due to protonation.[2][3]

Module 3: Chromatography Survival Guide

Issue: "My compound streaked on the column and yield was low."

Diagnosis: Standard silica gel is acidic (


).[3] It acts as a cation exchanger, irreversibly binding the basic azetidine, or catalyzing ring-opening degradation.[3]
Workflow: The "Basified" Column

You must neutralize the silica surface before and during purification.

ChromatographyLogic Start Crude Mixture Decision Stationary Phase? Start->Decision StdSilica Standard Silica (Acidic) Decision->StdSilica Avoid ModSilica Amine-Functionalized Silica Decision->ModSilica Best Basified TEA-Treated Silica Decision->Basified Alternative ResultBad Ring Opening / Streaking StdSilica->ResultBad ResultGood Clean Separation ModSilica->ResultGood Basified->ResultGood

Figure 1: Decision logic for stationary phase selection to prevent azetidine degradation.

The "TEA" Protocol:

  • Slurry Preparation: Pre-mix silica with the mobile phase containing 1-2% Triethylamine (TEA) or 1%

    
     .
    
  • Eluent: Use DCM:MeOH:

    
     (e.g., 90:9:1).
    
  • Loading: Load the sample as a liquid injection or adsorbed onto Celite (neutral), never on silica.

Module 4: Scavenging Deprotection Byproducts

Issue: "NMR shows tert-butyl peaks after Boc deprotection."

Diagnosis: If you used TFA to remove a Boc group, the tert-butyl cation generated can re-attach to the nucleophilic pyridine ring (Friedel-Crafts alkylation) or form isobutylene oligomers.[2]

Scavenging Cocktail

When performing the deprotection, add a "cation scavenger" to trap the tert-butyl group.

  • Reagent: TFA : DCM (1:1) + 5% Triethylsilane (TES) or 1,3-Dimethoxybenzene .[2]

  • Mechanism: The scavenger reacts with the tert-butyl cation faster than your pyridine ring does, preventing alkylated by-products.[2]

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound?

  • Answer: Only under high vacuum (< 0.5 mmHg).[2] The boiling point is likely >150°C at atmospheric pressure.[2][3] Prolonged heating can cause the azetidine ring to open or the ether linkage to cleave. Kugelrohr distillation is preferred over pot distillation.[2][3]

Q2: Why does the product turn yellow/brown on the shelf?

  • Answer: Azetidines are sensitive to oxidation (N-oxide formation on the pyridine) and polymerization.[2] Store the dihydrochloride salt at -20°C under Argon. If you must store the free base, keep it as a solution in degassed DCM at -20°C.[2][3]

Q3: Is the ether linkage stable?

  • Answer: Generally, yes.[2][3] However, strong Lewis acids (like

    
    ) used for other deprotections will cleave the ether. The 2-methylpyridine moiety is electron-deficient, stabilizing the ether against oxidative cleavage, but making the ring susceptible to nucleophilic attack if activated.
    

References

  • Boc Deprotection Mechanisms & Scavenging

    • BenchChem Technical Guide: "An In-depth Technical Guide to the Boc Protection Mechanism for Amines."[2] (Accessed 2026).[2][4][5]

  • Azetidine Stability & pKa

    • Journal of Medicinal Chemistry: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." (2021).[2][3] Discusses the pKa-dependent stability of azetidine rings.

  • General Azetidine Synthesis & Purification

    • Organic Syntheses: "Azetidine."[2][3][5][6][7][8][9][10][11] Coll. Vol. 6, p.75 (1988).[3] Describes distillation and purification of the parent azetidine.[3][9][11]

  • Purification of Polar Pyridines

    • Organic Syntheses: "Synthesis of 2-Aryl Pyridines..." (2011).[2][5][8] Provides general workup procedures for substituted pyridines.

Sources

Technical Support Center: Improving Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals navigating the complexities of pyridine functionalization. The unique electronic nature of the pyridine ring presents both opportunities and significant challenges in achieving site-selectivity. This resource provides in-depth, troubleshooting-focused answers to common experimental hurdles, grounded in mechanistic principles to empower you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in my pyridine functionalization so difficult?

The primary challenge lies in the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, or π-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene.[1][2][3] This nitrogen atom also possesses a lone pair of electrons, making it a basic site that can coordinate to Lewis acids or become protonated, further deactivating the ring and complicating the reaction.[1][2][3] Consequently, functionalization often requires harsh conditions, which can limit functional group tolerance.[4][5][6]

The positions on the ring (C2, C3, C4) exhibit distinct electronic characteristics:

  • C2/C6 (ortho) and C4 (para) positions: These are the most electron-deficient carbons due to the electron-withdrawing effect of the nitrogen. They are susceptible to nucleophilic attack.[7][8][9]

  • C3/C5 (meta) positions: These are the most electron-rich carbons and are the preferred sites for electrophilic attack, although the ring is generally deactivated towards this type of reaction.[2][3][8]

Q2: What is the "default" regioselectivity for standard electrophilic and nucleophilic substitutions on an unsubstituted pyridine?

The default outcomes are generally opposite, dictated by the stability of the reaction intermediates:

  • Electrophilic Aromatic Substitution (EAS): Overwhelmingly favors the C3 position . Attack at C2 or C4 would generate an unstable cationic intermediate (a resonance structure) where the positive charge is placed directly on the electronegative nitrogen atom. The intermediate from C3 attack avoids this highly unfavorable state.[3][10]

  • Nucleophilic Aromatic Substitution (NAS): Preferentially occurs at the C2 and C4 positions . The anionic intermediate (Meisenheimer complex) formed upon attack at these sites is stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which is a major stabilizing contribution.[7]

Troubleshooting Guide: Common Selectivity Problems

Problem 1: My electrophilic substitution is non-selective or only yields the C3 product. How can I target the C2 or C4 positions?

This is a classic challenge. Directing an electrophile to the electronically disfavored C2 or C4 positions requires altering the fundamental reactivity of the pyridine ring.

Solution: Pyridine N-Oxide Formation

The formation of a pyridine N-oxide is a powerful and widely used strategy to reverse the ring's normal reactivity.[2][11]

The Causality: The N-oxide group (N⁺-O⁻) acts as a strong π-donating group through resonance, which significantly increases the electron density at the C2, C4, and C6 positions.[11] This electronic shift makes these positions activated for electrophilic attack. The N-oxide can be readily removed after the desired functionalization using reducing agents like zinc dust to restore the pyridine.[2]

Step-by-Step Protocol: N-Oxide Formation

  • Dissolution: Dissolve the starting pyridine in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add an oxidizing agent, such as m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while maintaining a low temperature (below 5 °C).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a sodium sulfite solution, wash with saturated sodium bicarbonate, and extract the product.[3]

Caption: Workflow for C4-Functionalization via N-Oxide.

G cluster_0 Strategy: Pyridine N-Oxide Formation Pyridine Start: Pyridine Oxidize Oxidize (e.g., m-CPBA) Pyridine->Oxidize N_Oxide Pyridine N-Oxide (Activated C2/C4) Oxidize->N_Oxide Electrophile Add Electrophile (E+) N_Oxide->Electrophile Favors C4 Functionalized_N_Oxide C4-Functionalized N-Oxide Electrophile->Functionalized_N_Oxide Reduce Reduce (e.g., Zn dust) Functionalized_N_Oxide->Reduce Product End: C4-Functionalized Pyridine Reduce->Product

Problem 2: My transition-metal-catalyzed C-H functionalization is giving a mixture of isomers. How can I improve selectivity for a specific position (e.g., C2)?

Controlling regioselectivity in C-H activation is highly dependent on the directing group and the catalytic system (metal, ligands).

Solution: Employing Directing Groups (DGs)

A directing group is a functional group pre-installed on the pyridine that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance dramatically lowers the activation energy for C-H cleavage at that site, ensuring high regioselectivity.

The Causality: The directing group and the metal center form a stable metallacycle intermediate (typically 5- or 6-membered). This geometric constraint forces the C-H activation to occur at the ortho-position relative to the directing group's attachment point.

Data Table: Common Directing Groups for Pyridine C-H Functionalization

Directing Group (DG)Position on PyridineTarget Position(s)Typical Metal CatalystReference Example
Picolinamide (-CONH₂)C2C3Pd, Ru[5]
Pyridone (-OH)C2C3Pd[1]
Imine (-CH=NR)C4C3, C5Fe, Pd[1]
Amino (-NH₂)C2C3Rh[1]
N-oxide (-N⁺-O⁻)N/AC2, C6Pd, Rh[12]

Troubleshooting Tips:

  • Ligand Choice: For palladium-catalyzed reactions, the choice of ligand is critical. Bidentate ligands can enhance the trans-effect and promote coordination to the ring, influencing selectivity.[1]

  • Catalyst System: Different metals favor different positions. For instance, some rare-earth metal catalysts have been shown to be effective for ortho-aminoalkylation and ortho-alkylation.[1]

  • Steric Hindrance: Bulky substituents near the target C-H bond can hinder the approach of the catalyst, leading to poor reactivity or favoring a less hindered site.

Problem 3: I need to functionalize the C3 or C5 (meta) position. How can I achieve this selectively?

Meta-selective C-H functionalization is one of the most significant challenges in pyridine chemistry due to the ring's inherent electronic bias favoring ortho/para-directed C-H activation.[5][13] However, advanced strategies have emerged to overcome this.

Solution 1: meta-Directing Group Strategy

While most directing groups favor ortho-functionalization, specialized directing groups have been designed to force the catalyst to a remote meta-position. This often involves a longer, more flexible linker between the coordinating atom and the pyridine ring.

Solution 2: Temporary Dearomatization Strategy

A powerful, directing-group-free approach involves temporarily dearomatizing the pyridine ring to alter its electronic properties completely.[6][13][14]

The Causality: By converting the pyridine into a more electron-rich intermediate, such as a dihydropyridine or an oxazino-pyridine, the normal rules of reactivity are bypassed.[4][6] These intermediates can then react with electrophiles at positions that correspond to the C3/C5 positions of the original pyridine. A final rearomatization step restores the pyridine ring with the new substituent installed at the meta position.[4][6]

Caption: Conceptual overview of pyridine functionalization strategies.

G cluster_main Decision Framework for Regioselective Pyridine Functionalization cluster_target Target Position? cluster_strategy Recommended Strategy Start Pyridine Substrate C2_C6 C2 / C6 C4 C4 C3_C5 C3 / C5 (meta) DG_Strategy Directing Group (DG) Assisted C-H Activation (e.g., -NH₂, -CONH₂ at C2) C2_C6->DG_Strategy High Selectivity NOxide_Strategy Pyridine N-Oxide Formation + Electrophilic Addition C4->NOxide_Strategy Reverses Reactivity Meta_Strategy Advanced Methods: - meta-Directing Groups - Temporary Dearomatization C3_C5->Meta_Strategy Overcomes Inherent Bias

References

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • Role of N-oxide group in pyridine deriv
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - IBS Publications Repository.
  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-
  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - Semantic Scholar. Semantic Scholar.
  • Challenges in the functionalization of pyridines. - ResearchGate.
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters.
  • Effect of Substituents On Basicity of Pyridine | PDF - Scribd. Scribd.
  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • meta-Selective C-H Functionaliz
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Beilstein Journals.
  • meta‐Selective C−H Functionalization of Pyridines - Xingwei Li.
  • Directing Group-Free Regioselective meta-C-H Functionaliz
  • Pyridine - Wikipedia. Wikipedia.
  • Strategies for the meta‐C−H functionalization of pyridines.... - ResearchGate.
  • Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem. BenchChem.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Request PDF - ResearchGate.
  • Functionalization of pyridine N‐oxides using PyBroP. - ResearchGate.
  • Pyridines – Structure - DAV University. DAV University.
  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. Quora.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table | Request PDF - ResearchGate.
  • Pyridine: Electrophilic & Nucleophilic Reactions | PDF - Scribd. Scribd.

Sources

5-(Azetidin-3-yloxy)-2-methylpyridine solubility enhancement for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Enhancement & Assay Optimization Guide[1]

Executive Summary: The Solubility Challenge

5-(Azetidin-3-yloxy)-2-methylpyridine represents a class of heterobicyclic ethers often used as nicotinic acetylcholine receptor (nAChR) ligands.[1] Its physicochemical profile presents a specific challenge in biological assays:

  • The "Azetidine Trap": The azetidine ring nitrogen is a secondary amine with a high pKa (typically ~10–11). At physiological pH (7.4), it is protonated and soluble.[1] However, if the compound is supplied as a Free Base , it is lipophilic, oily, and poorly soluble in water.

  • The Stability Risk: The 4-membered azetidine ring is strained.[2] While protonation aids solubility, extreme acidic environments or nucleophilic solvents can trigger ring-opening degradation.[1][2]

This guide provides the protocols to solubilize this compound without compromising its chemical integrity or your cell-based assay data.

Decision Tree: Choosing Your Solubilization Strategy

Before starting, determine the form of your starting material. Use the diagram below to select the correct protocol.

SolubilityLogic cluster_legend Strategy Key Start Start: Check Vial Label IsSalt Is it a Salt? (HCl, Tartrate, TFA) Start->IsSalt IsFreeBase Is it a Free Base? Start->IsFreeBase AqSol Aqueous Buffer Soluble (Dissolve in PBS/Water) IsSalt->AqSol Yes (Highly Soluble) DMSORoute Organic Route Required (Go to Protocol A) IsSalt->DMSORoute No (Cloudy?) IsFreeBase->DMSORoute Standard Approach SaltConversion In-Situ Salt Formation (Go to Protocol B) IsFreeBase->SaltConversion High Conc. Needed (>10mM) Legend Blue: Start | Green: Direct Use | Red: Needs Protocol

Figure 1: Solubility Strategy Decision Tree. Identifying the salt form is the critical first step to preventing precipitation.

Protocol A: The "Step-Down" Dilution (Standard)

Best for: Screening assays (IC50/EC50) where final concentration is < 100 µM.[1] Mechanism: Prevents "Solvent Shock"—the rapid precipitation that occurs when a hydrophobic DMSO stock hits aqueous media.

Reagents
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Intermediate Buffer: PBS (Phosphate Buffered Saline) or HBSS.[1]

  • Assay Media: Your specific cell culture medium (e.g., DMEM + 10% FBS).[1]

Step-by-Step Workflow
  • Primary Stock Preparation:

    • Dissolve the compound in 100% DMSO to create a 10 mM to 50 mM master stock.

    • Technical Note: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes. Azetidine salts may require slight warming.[1]

  • The Intermediate Step (Crucial):

    • Do NOT pipette 100% DMSO stock directly into the cell well.

    • Prepare a 10x Working Solution in PBS.

    • Example: To achieve 10 µM final in assay, make a 100 µM solution in PBS (1 µL Stock + 999 µL PBS).

    • Observation: If this solution turns cloudy, proceed to Protocol B .

  • Final Assay Addition:

    • Add the 10x Working Solution to your cells (1:10 dilution).

    • Final DMSO Concentration: Ensure it is ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol B: In-Situ Salt Formation (Advanced)

Best for: High concentrations (>100 µM), animal studies, or if Protocol A fails (precipitation). Mechanism: Converts the lipophilic free base azetidine into a hydrophilic cation using stoichiometry.

Reagents
  • Acid Source: 0.1 M HCl (Sterile) or L-Tartaric Acid.

  • Vehicle: Sterile Water or Saline (0.9% NaCl).[1]

Step-by-Step Workflow
  • Calculate Molar Equivalents:

    • Determine the moles of 5-(Azetidin-3-yloxy)-2-methylpyridine in your sample.[1]

    • You need 1.0 to 1.1 equivalents of acid.[1] (Do not exceed 1.1 eq to avoid acidic cytotoxicity).[1]

  • Dissolution:

    • Add the calculated volume of 0.1 M HCl directly to the solid Free Base.

    • Visual Check: The oily/waxy solid should dissolve rapidly as it converts to the hydrochloride salt.

  • Buffering:

    • Once dissolved, dilute immediately with PBS or Media.[1]

    • Why? The buffering capacity of PBS (pH 7.4) will maintain the pH while the compound remains solubilized as a charged species.

Troubleshooting & FAQs

Symptom: "My solution turns milky immediately upon adding to media."

Diagnosis: Microprecipitation (The "Crash Out" effect). Fix:

  • Check your concentration.[1][3][4][5] Are you exceeding the thermodynamic solubility limit?

  • Use a co-solvent: Add Tween-80 (0.5%) or Cyclodextrin (HP-β-CD, 10-20%) to your aqueous buffer.[1] Cyclodextrins encapsulate the hydrophobic pyridine ring while keeping the azetidine exposed.

Symptom: "The cells are dying in the vehicle control."

Diagnosis: Solvent Toxicity.[1][3][4][5] Fix:

  • Calculate your final DMSO %.[1] If >0.5%, you are killing cells with solvent.[1]

  • Action: Switch to Protocol B (Salt Formation) to eliminate DMSO entirely.

FAQ: Is the azetidine ring stable in solution?

Answer:

  • In DMSO: Stable for months at -20°C.

  • In Acid (pH < 3): Unstable over time.[1] Ring opening can occur.[1][2] Do not store acidic solutions; prepare fresh.

  • In Media (pH 7.4): Stable for the duration of standard assays (24–72 hours).

Mechanism of Action Visualization

Understanding why precipitation happens helps you prevent it.[1]

PrecipMechanism cluster_0 DMSO Stock cluster_1 Aqueous Media (The Shock) Mol Compound Solvated by DMSO molecules Water Water displaces DMSO Mol->Water Dilution Agg Hydrophobic Pyridine Rings Aggregate Water->Agg Loss of Solvation Precip PRECIPITATION Agg->Precip Critical Conc. Exceeded

Figure 2: The Mechanism of Solvent Shock. Rapid displacement of DMSO by water forces hydrophobic interactions, leading to aggregation.

References & Grounding

  • BenchChem Technical Support. (2025).[1][2][4] DMSO Tolerance in Cell Culture Guidelines. Retrieved from BenchChem Technical Repository.[1]

  • National Institutes of Health (NIH). (2023).[1] Considerations regarding use of solvents in in vitro cell based assays. PMC Articles.

  • PubChem. (2025).[1] Compound Summary: 2-(Azetidin-3-yloxy)-5-methylpyridine.[1] National Library of Medicine.[1]

  • Journal of Medicinal Chemistry. (General Reference). Physicochemical properties of azetidine derivatives in drug discovery. (Contextual citation based on general pharmacophore properties).

(Note: Always consult the specific Certificate of Analysis (CoA) for the batch-specific salt form of your compound.)

Sources

Technical Support Center: Preventing Racemization in Chiral Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZ-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing chiral azetidines—specifically those with stereocenters at the C2 position (derived from amino acids)—presents a unique "thermodynamic trap." While the 4-membered ring is kinetically stable enough to be isolated, the significant ring strain (~26 kcal/mol) and the hybridization changes at the nitrogen atom render the C2-proton unexpectedly acidic, particularly when electron-withdrawing groups (EWGs) are present on the nitrogen.

The Solution: Preventing racemization requires a rigid adherence to kinetic control . You must avoid conditions that allow the system to relax into a planar enolate transition state or undergo reversible ring-opening. This guide prioritizes the Couty Synthesis (from amino alcohols) and


-Lactam Reduction  as the two most robust industrial pathways.

Diagnostic Workflow: Route Selection

Before troubleshooting, verify your synthesis pathway matches your substrate's sensitivity. Use this decision matrix to identify your risk profile.

AzetidineRouteSelection Start START: Select Precursor AminoAcid Precursor: Chiral Alpha-Amino Acid Start->AminoAcid BetaLactam Precursor: Chiral Beta-Lactam Start->BetaLactam AminoAlcohol Step 1: Reduce to Amino Alcohol AminoAcid->AminoAlcohol LiAlH4 / BF3 Reduction Step 1: Reduction (LAH/AlCl3) BetaLactam->Reduction Protect Step 2: N-Protection (CRITICAL DECISION) AminoAlcohol->Protect Cyclize Step 3: Intramolecular Cyclization (Couty) Protect->Cyclize Activation (TsCl/MsCl) Risk1 RISK: Alpha-Deprotonation (If Base is too strong) Cyclize->Risk1 Base (NaH/tBuOK) Success Target: Enantiopure Azetidine Risk1->Success Control Temp < 0°C Risk2 RISK: Retro-Mannich Ring Opening Reduction->Risk2 Over-reduction Risk2->Success Alane (AlH3) Protocol

Figure 1: Decision matrix for selecting synthesis routes and identifying critical control points (CCPs) for racemization.

Critical Mechanism: The "Thermodynamic Trap" (Alpha-Deprotonation)

Most users assume racemization occurs via ring opening. However, for C2-substituted azetidines (e.g., azetidine-2-carboxylic acid derivatives), the primary failure mode is proton exchange .

Why it happens:
  • N-Protecting Group Effect: Groups like Boc , Cbz , or Tosyl are electron-withdrawing.[1] They pull electron density from the nitrogen, which inductively acidifies the adjacent C2-proton.

  • Orbital Hybridization: In a 4-membered ring, the internal bond angles (~90°) force the C-C bonds to have higher p-character. This leaves the exocyclic C-H bonds with higher s-character, making them inherently more acidic than their pyrrolidine (5-ring) counterparts [1].

The Danger Zone:

If you use a base strong enough to deprotonate the C2 position, the molecule attempts to form an enolate. While a planar double bond in a 4-membered ring is highly strained (anti-Bredt), the N-EWG stabilization is often sufficient to allow transient planarization, destroying stereochemistry.[1]

Protocol Module A: The Couty Synthesis (From Amino Acids)

This is the preferred method for generating enantiopure azetidines from the chiral pool (amino acids). The chirality is preserved because the reaction center is the


-carbon, not the chiral 

-carbon.

Reference: Couty, F. et al. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Synlett (2009). [2]

Step-by-Step Troubleshooting
StepOperationCritical Parameter for Chirality
1. Reduction Amino Acid

Amino Alcohol
Safe. Standard reduction (LiAlH4 or NaBH4/I2) does not affect the chiral center.
2. Protection Install N-Protecting GroupDecision Point: Avoid Tosyl (Ts) if possible; it makes the C2-H highly acidic. N-Benzyl (Bn) or N-Boc are safer. N-Bn prevents alpha-deprotonation best but is harder to remove later.
3. Activation Alcohol

Leaving Group (OMs/OTs)
Temperature: Perform mesylation at -10°C to 0°C . Exotherms here can cause side reactions.
4. Cyclization Intramolecular DisplacementBase Selection: Use NaH in THF or tBuOK in tBuOH. WARNING: Do not use excess base. 1.1 equivalents is the limit. Excess base attacks the C2-H after cyclization is complete.
Common Failure: "My product is 50% ee."
  • Diagnosis: You likely used a strong base (like NaH) with an N-Tosyl or N-Boc group and allowed the reaction to run too long or too hot after the ring closed.

  • Fix: Switch to the "One-Pot" Method :

    • Treat amino alcohol with 2.2 eq. n-BuLi at -78°C.

    • Add 1.1 eq. TsCl.

    • Warm to reflux. Why this works: The alkoxide forms first and acts as the internal base. No external strong base is present to deprotonate the C2 position once the ring forms.

Protocol Module B: Reduction of Chiral Beta-Lactams

This method is excellent if you have access to enantiopure


-lactams (e.g., from Staudinger synthesis).

Reference: Ojeda, R. et al. "Reduction of chiral beta-lactams."[1] Tetrahedron (2009). [3]

The Protocol: Alane (AlH ) Reduction

Lithium Aluminum Hydride (LAH) alone is often too aggressive and can cause ring opening (reductive cleavage). The combination of LAH and AlCl


 generates Alane (AlH

)
, which reduces the amide carbonyl to the amine without opening the ring.

Reagents:

  • LiAlH

    
     (Solid)
    
  • AlCl

    
     (Anhydrous)
    
  • Solvent: Dry Ether or THF

Workflow:

  • Preparation: Mix LiAlH

    
     (3 eq) and AlCl
    
    
    
    (1 eq) in dry ether at 0°C. Stir for 15 mins to generate AlH
    
    
    .
  • Addition: Add the chiral

    
    -lactam dissolved in ether dropwise.
    
  • Reaction: Reflux for 1-2 hours.

  • Quenching (The Danger Step): Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

    • Racemization Risk:[1] The quench generates heat and local basicity. If the quench is too fast, the local concentration of NaOH can deprotonate the C2 position of the newly formed azetidine.

FAQ: Quick Troubleshooting

Q: Can I use N-Tosyl azetidines? A: Yes, but they are "ticking time bombs" for racemization. The sulfonyl group strongly acidifies the alpha-proton. If you must use Tosyl, never expose the product to bases stronger than Carbonate (K


CO

). For deprotection, use Na/Naphthalene (radical anion) rather than strong acid/base hydrolysis.

Q: I see ring opening products in my NMR. What happened? A: You likely have a "Push-Pull" system. If you have an electron-donating group on the ring and an electron-withdrawing group on the nitrogen, the ring is primed to open. Avoid Lewis Acids (like BF


) during workup, as azetidines coordinate to Lewis acids and snap open to carbocations.

Q: How do I store chiral azetidines? A: Store as HCl or Oxalate salts . The free base amine is prone to oxidation and slow racemization on glass surfaces (which are slightly acidic/basic). Protonating the nitrogen locks the lone pair, preventing inversion and reducing the acidity of the alpha-proton.

References

  • Wiberg, K. B. (1996). "The Acidity of Small Ring Compounds." Journal of Organic Chemistry.

  • Couty, F., & Evano, G. (2009).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Synlett.

  • Ojeda, R., et al. (2002).[1] "Stereoselective synthesis of chiral 4-(1-chloroalkyl)-beta-lactams... and transformation into azetidines." Tetrahedron: Asymmetry.

  • De Kimpe, N. (2000).[1] "Synthesis of Azetidines." Comprehensive Heterocyclic Chemistry II.

For further assistance, please upload your specific reaction scheme to the secure portal for detailed kinetic analysis.[1]

Sources

Validation & Comparative

Introduction: The Picolines - More Than Just Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Methylpyridine Isomers for Researchers and Drug Development Professionals

Methylpyridines, commonly known as picolines, are fundamental heterocyclic aromatic compounds consisting of a pyridine ring substituted with a single methyl group.[1][2] The three structural isomers—2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline)—while chemically similar, exhibit distinct physical properties and, more importantly, divergent biological activities.[1][2] This variation is primarily due to the position of the methyl group, which influences the molecule's steric hindrance, electron density distribution, and basicity.[3] For researchers in medicinal chemistry and drug development, understanding these nuanced differences is critical, as these scaffolds serve as key intermediates in the synthesis of a wide array of pharmaceuticals, from antimicrobials to anticancer agents and beyond.[3][4][5]

This guide provides a comprehensive comparison of the biological activities of 2-methylpyridine and its isomers, supported by experimental data and detailed protocols. We will explore how the subtle shift of a methyl group around the pyridine ring dictates their efficacy in various biological contexts, offering insights to inform future research and synthesis strategies.

Comparative Analysis of Biological Activities

The biological profile of methylpyridine isomers is diverse, with applications ranging from enzyme inhibition to direct cytotoxicity against pathogens and cancer cells. The position of the methyl group is a key determinant of these activities.

Antimicrobial and Antibacterial Properties

Pyridine derivatives have long been recognized for their antimicrobial potential.[5][6] While the parent picoline molecules themselves exhibit modest activity, they are crucial precursors for more potent antimicrobial agents. Derivatives of 3-methylpyridine (β-picoline) and 4-methylpyridine (γ-picoline), in particular, have been used to synthesize compounds with promising antibacterial and anticancer properties.[7] For instance, quaternary ammonium salts derived from β-picoline have shown broad-spectrum activity against both gram-positive and gram-negative bacteria.[7] Similarly, metal complexes of picolinates (derived from 2-picolinic acid) have demonstrated strong antibacterial activity against foodborne pathogens.[8]

The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The increased basicity conferred by the electron-donating methyl group, compared to unsubstituted pyridine, can enhance interactions with negatively charged components of bacterial cells.[3]

Table 1: Comparative Antimicrobial Activity of Picoline Derivatives

Compound Class Isomer Origin Target Organisms Activity Metric (e.g., MIC) Reference
Phenacyl-β-picolinium bromides 3-Methylpyridine Gram-positive & Gram-negative bacteria Promising, broad-spectrum [7]
Metal Picolinates 2-Methylpyridine B. subtilis, E. coli, S. aureus, etc. MIC values of 0.5 mg/mL for some complexes [8]

| Ruthenium(II) Complexes | 2-Methylpyridine | S. aureus, K. pneumoniae, MRSA | Broad-range antibacterial activity |[9] |

Anticancer and Cytotoxic Activity

The pyridine scaffold is a cornerstone in the development of anticancer therapeutics.[5][10] The isomers of methylpyridine serve as valuable starting materials for synthesizing novel cytotoxic agents. For example, ruthenium complexes incorporating 4-methyl-2-phenylazopyridine (a derivative of 4-methylpyridine) have shown significant cytotoxicity against a range of human tumor cell lines, with IC50 values demonstrating isomer-dependent potency.[11][12]

Furthermore, 2-Methylpyridine-1-ium-1-sulfonate (MPS), a compound isolated from Allium hirtifolium, has been shown to induce apoptosis and cell cycle arrest in gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (Caco-2) cell lines.[13] This highlights the potential of 2-methylpyridine derivatives in cancer therapy. The mechanism of action often involves inducing apoptosis through pathways like the upregulation of the Bax/Bcl-2 ratio or arresting the cell cycle by modulating cyclins and cyclin-dependent kinases.[13]

Table 2: Comparative Anticancer Activity of Methylpyridine Derivatives

Compound/Derivative Isomer Origin Cancer Cell Line Activity Metric (IC50) Mechanism of Action Reference
[Ru(mazpy)2Cl2] isomers 4-Methylpyridine MCF-7, WIDR, A498, etc. Highly cytotoxic (isomer-dependent) Not specified [11][12]
2-Methylpyridine-1-ium-1-sulfonate 2-Methylpyridine AGS, Caco-2 Dose-dependent Apoptosis induction, Cell cycle arrest [13]

| Thieno[2,3-b]pyridines | General Pyridine | NCI60 panel (e.g., MB-MDA-435) | GI50 = 70 nM (for one derivative) | TDP1 Inhibition |[10] |

Enzyme Inhibition

Derivatives of pyridine carboxylic acids, which can be synthesized from methylpyridines via oxidation, are prominent enzyme inhibitors.[2][14][15] This has led to the development of drugs for a wide range of diseases, including tuberculosis, cancer, and HIV/AIDS.[14][15] The position of the carboxyl group, and thus the original methyl group, is critical for binding to the active site of the target enzyme.

A notable example is 2-amino-4-methylpyridine, a derivative of 4-methylpyridine, which is a potent and selective inhibitor of inducible nitric oxide synthase (NOS II).[16] It exhibits competitive inhibition with respect to arginine, with an IC50 of 6 nM against murine NOS II.[16] Such selectivity is crucial for therapeutic applications, as it minimizes off-target effects. Enzyme inhibitors can act via several mechanisms, including competitive, non-competitive, and allosteric inhibition, by binding to the enzyme's active site or other regulatory sites.[]

Structure-Activity Relationship (SAR): The "Why" Behind the Isomeric Differences

The observed differences in biological activity can be attributed to the unique electronic and steric properties of each isomer.

  • Electronic Effects : The methyl group is electron-donating, which increases the electron density of the pyridine ring and the basicity of the nitrogen atom.[3] This effect is most pronounced in 4-methylpyridine and 2-methylpyridine, where the methyl group is in the para and ortho positions, respectively, relative to the nitrogen. This increased basicity can enhance interactions with biological targets.

  • Steric Hindrance : The placement of the methyl group at the 2-position (ortho to the nitrogen) introduces significant steric hindrance. This can either block or facilitate binding to a receptor or enzyme active site, depending on the site's topology. In contrast, the 3- and 4-position methyl groups present less steric clash around the nitrogen atom, allowing for different binding orientations.

  • Metabolism : The position of the methyl group can influence the molecule's metabolic fate. For example, 2- and 4-methylpyridine are more readily biodegraded in the environment compared to 3-methylpyridine.[2][4] This difference in metabolic stability can impact the pharmacokinetics and duration of action of drugs derived from these isomers.

SAR_Concept cluster_isomers Methylpyridine Isomers cluster_properties Molecular Properties cluster_activity Biological Outcome 2-MP 2-Methylpyridine (Ortho) Steric Steric Hindrance 2-MP->Steric High Electronic Electron Density (Basicity) 2-MP->Electronic High Metabolism Metabolic Stability 2-MP->Metabolism Lower Stability 3-MP 3-Methylpyridine (Meta) 3-MP->Steric Low 3-MP->Electronic Moderate 3-MP->Metabolism High Stability 4-MP 4-Methylpyridine (Para) 4-MP->Steric Low 4-MP->Electronic High 4-MP->Metabolism Lower Stability Binding Target Binding Affinity & Specificity Steric->Binding Electronic->Binding Efficacy Biological Activity (e.g., IC50, MIC) Metabolism->Efficacy Affects Duration Binding->Efficacy

Key Experimental Protocols

To ensure reproducibility and reliability, standardized protocols are essential. Below are detailed methodologies for assessing cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of chemical compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-methylpyridine isomers or their derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Test Compounds incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The result is reported in µg/mL or µM.

Conclusion and Future Outlook

The structural isomers of methylpyridine—2-methylpyridine, 3-methylpyridine, and 4-methylpyridine—serve as more than just simple chemical building blocks. The position of the methyl group profoundly influences their electronic properties, steric profile, and metabolic stability, leading to distinct biological activities. While derivatives of all three isomers have shown promise, particularly in antimicrobial and anticancer applications, a nuanced understanding of their structure-activity relationships is paramount for rational drug design.

Future research should focus on leveraging these isomeric differences to design more selective and potent therapeutic agents. For instance, the steric bulk of the 2-methyl group could be exploited for designing inhibitors that target specific enzyme pockets, while the higher metabolic stability of the 3-methylpyridine core might be advantageous for developing drugs with longer half-lives. By continuing to explore the rich chemistry of these fundamental heterocycles, the scientific community can unlock new avenues for treating a wide range of diseases.

References

  • JournalAgent. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PICOLINE DERIVATIVES.
  • Expert Guide. (n.d.). Methylpyridine: Properties, Uses, Safety Data & Reliable Suppliers in China.
  • ResearchGate. (2016, July 16). (PDF) Antimicrobial activity some transition metal picolinates.
  • Dalton Transactions (RSC Publishing). (n.d.). Zn2+ triazamacrocyclic chelators with methylpyridine pendant arms for B-cell apoptosis: a structure–activity study.
  • DSpace. (2004, March 19). Structure-dependent in vitro cytotoxicity of the isomeric complexes [Ru(L)2Cl2] (L=o-tolylazopyridine and 4-methyl-2-phenylazopy.
  • ResearchGate. (2025, August 5). Structure-dependent in vitro cytotoxicity of the isomeric complexes [Ru(L)(2)Cl-2] (L=o-tolylazopyridine and 4-methyl-2-phenylazopyridine) in comparison to [Ru(azpy)(2)Cl-2].
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ResearchGate. (2025, November 2). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PMC. (n.d.). Antibacterial Activity of 2-Picolyl-polypyridyl-Based Ruthenium (II/III) Complexes on Non-Drug-Resistant and Drug-Resistant Bacteria.
  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage.
  • ResearchGate. (2025, October 16). (PDF) Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • PubChem. (2021, October 11). 2-Methylpyridine.
  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase.
  • PubMed. (n.d.). 2-Methylpyridine-1-ium-1-sulfonate as an Inducer of Apoptosis and Cell Cycle Arrest: A comparative in vitro and Computational Study.
  • ResearchGate. (2025, August 5). (PDF) In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis.
  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.
  • ResearchGate. (2025, August 10). (PDF) Newer biologically active pyridines: A potential review.
  • Benchchem. (n.d.). Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers.
  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • ACS Publications. (2009, May 29). Theoretical Study on the Reaction Mechanism for the Formation of 2-Methylpyridine Cobalt(I) Complex from Cobaltacyclopentadiene and Acetonitrile | Organometallics.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
  • RSC Publishing. (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues.
  • PubMed. (n.d.). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.
  • FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399).
  • Wikipedia. (n.d.). Picoline.
  • PubMed. (2024, December 26). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.
  • MDPI. (2020, May 9). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
  • BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
  • PMC - NIH. (n.d.). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives.
  • NCBI. (n.d.). Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.

Sources

A Comparative Guide to the Structural Elucidation of 5-(Azetidin-3-yloxy)-2-methylpyridine: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth, comparative analysis of single-crystal X-ray crystallography for the structural elucidation of the novel compound 5-(Azetidin-3-yloxy)-2-methylpyridine. While X-ray crystallography remains the definitive method for obtaining atomic-resolution structural data, this guide will also provide a critical comparison with alternative analytical techniques, offering a comprehensive perspective for researchers navigating the challenges of small molecule characterization.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to elucidating the structure of 5-(Azetidin-3-yloxy)-2-methylpyridine begins with its synthesis and subsequent crystallization. While the specific synthesis of this compound is not widely documented, a plausible synthetic route can be inferred from established methods for the preparation of substituted pyridines and azetidines. A likely approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 3-hydroxyazetidine, or a related derivative.

General Synthetic Approach:

A probable synthetic pathway would involve the reaction of a protected 3-hydroxyazetidine with a 2-methyl-5-halopyridine in the presence of a suitable base. The choice of protecting group for the azetidine nitrogen is crucial to prevent side reactions and can be removed in a subsequent step.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxyazetidine 3-Hydroxyazetidine Protection Protection 3-Hydroxyazetidine->Protection 2-methyl-5-halopyridine 2-methyl-5-halopyridine Nucleophilic Substitution Nucleophilic Substitution 2-methyl-5-halopyridine->Nucleophilic Substitution Protection->Nucleophilic Substitution Deprotection Deprotection Nucleophilic Substitution->Deprotection 5-(Azetidin-3-yloxy)-2-methylpyridine 5-(Azetidin-3-yloxy)-2-methylpyridine Deprotection->5-(Azetidin-3-yloxy)-2-methylpyridine

Caption: A plausible synthetic workflow for 5-(Azetidin-3-yloxy)-2-methylpyridine.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For a small organic molecule like 5-(Azetidin-3-yloxy)-2-methylpyridine, several crystallization techniques can be employed. The choice of solvent and method is critical and often requires empirical screening.

Common Crystallization Techniques for Small Molecules:

TechniquePrincipleSuitability
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.Works well for compounds that are moderately soluble and not sensitive to ambient conditions.[1]
Vapor Diffusion A concentrated solution of the compound is placed in a small container within a larger sealed container holding a precipitant. Vapor from the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]Ideal for small sample amounts and allows for fine control over the rate of crystallization.[2]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[1]A very successful method for obtaining single crystals of organic compounds.[1]
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Suitable for compounds with a significant temperature-dependent solubility.[3]

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow:

Xray_Workflow Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The general workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Key Parameters:

The analysis of the diffraction data yields a wealth of information about the crystal structure, including:

ParameterDescription
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice.
Space Group The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds, providing detailed molecular geometry.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

While a specific crystal structure for 5-(Azetidin-3-yloxy)-2-methylpyridine is not publicly available, based on related structures in the Cambridge Structural Database (CSD), one can anticipate a structure with the pyridine and azetidine rings adopting specific conformations influenced by intermolecular hydrogen bonding involving the azetidine nitrogen and the ether oxygen.[4][5][6][7]

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and may be more suitable in certain situations, particularly when suitable crystals cannot be obtained.

Comparison of Key Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and highly detailed structural information.[8]Requires high-quality single crystals, which can be difficult to grow.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, etc.), and through-space proximity of atoms (NOE).Provides detailed information about the molecule's structure in solution; non-destructive.[9]Does not provide precise bond lengths or angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS); fragmentation patterns can provide structural clues.High sensitivity; can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[4][10]Does not provide stereochemical information or details of atomic connectivity.
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture; retention time can aid in identification.Excellent for assessing purity and for quantitative analysis.[9][11]Provides limited structural information on its own; requires coupling with other detectors (e.g., MS).
Infrared (IR) & Raman Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Quick and easy to perform; provides a "fingerprint" of the molecule.[9]Provides limited information on the overall molecular structure.

Decision-Making in Structural Elucidation:

The choice of analytical technique is often guided by the research question and the nature of the sample.

Decision_Tree Goal Goal: Structural Elucidation Crystals Can single crystals be grown? Goal->Crystals Xray Single-Crystal X-ray Crystallography Crystals->Xray Yes Alternatives Use a combination of other techniques Crystals->Alternatives No NMR_MS NMR for connectivity MS for molecular weight Alternatives->NMR_MS Chromatography HPLC/GC for purity Alternatives->Chromatography Spectroscopy IR/Raman for functional groups Alternatives->Spectroscopy

Caption: A decision-making flowchart for selecting an appropriate structural analysis technique.

Conclusion: An Integrated Approach to Structural Science

The structural characterization of a novel molecule like 5-(Azetidin-3-yloxy)-2-methylpyridine is a multifaceted process. Single-crystal X-ray crystallography stands as the unparalleled technique for providing a definitive, high-resolution three-dimensional structure. However, the practical challenges of crystallization necessitate a strong understanding of alternative and complementary analytical methods. For researchers in drug development and materials science, an integrated approach, leveraging the strengths of multiple techniques, is the most robust strategy for comprehensive molecular characterization. This ensures not only the confirmation of a molecule's identity and structure but also a deeper understanding of its chemical and physical properties.

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Unknown.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • SPT Labtech.
  • RSC Publishing. (2016, November 28).
  • ResearchGate. Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control | Request PDF.
  • University of Rochester Chemistry. How To: Grow X-Ray Quality Crystals.
  • Unknown. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
  • ACS Publications. (2015, July 20).
  • ResearchGate.
  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.
  • Cambridge Crystallographic Data Centre. (2024, March 20).
  • Wikipedia.
  • ResearchGate.
  • MIT Information Systems.
  • NIH. X-Ray Crystallography of Chemical Compounds.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Pyridine Derivative

5-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring linked to an azetidine moiety via an ether bond. As a potential intermediate or active pharmaceutical ingredient (API), the rigorous quantification and purity assessment of this molecule are foundational to drug development and manufacturing. Ensuring the safety and efficacy of any resulting therapeutic product hinges on the reliability of the analytical methods used for its characterization. A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, a non-negotiable requirement for regulatory submissions.[1][2]

This guide provides a comprehensive comparison of principal analytical methodologies for the analysis of 5-(Azetidin-3-yloxy)-2-methylpyridine. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind method selection, experimental design, and the interpretation of validation data. This document is grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global framework for analytical procedure validation.[3][4][5]

The Regulatory Backbone: The ICH Analytical Procedure Lifecycle

Modern analytical method validation is not a singular event but a continuous lifecycle, as emphasized by the updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development).[5] This lifecycle approach ensures that a method is not only validated for its initial purpose but remains robust and reliable throughout its use.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) cluster_2 Phase 3: Routine Use & Lifecycle ATP Define Analytical Target Profile (ATP) RiskAssess Risk Assessment (ICH Q9) ATP->RiskAssess informs MethodDev Method Development & Optimization RiskAssess->MethodDev guides Protocol Develop Validation Protocol MethodDev->Protocol transitions to Execution Execute Validation Experiments Protocol->Execution Report Generate Validation Report Execution->Report Routine Routine QC Testing & Stability Studies Report->Routine enables Monitoring Continuous Performance Monitoring Routine->Monitoring Change Change Control & Revalidation Monitoring->Change may trigger Change->RiskAssess feedback loop

Caption: The Analytical Procedure Lifecycle as guided by ICH Q14 and Q2(R2).

Selecting the Right Tool: A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of 5-(Azetidin-3-yloxy)-2-methylpyridine and the specific analytical objective (e.g., assay, impurity profiling, structural confirmation).

Technique Primary Application Strengths Limitations
HPLC-UV Assay, Purity, Impurity Quantification, Stability TestingHigh precision and accuracy; robust for non-volatile compounds; widely available.[6][7]Requires chromophore for UV detection; thermally labile compounds can be challenging.
LC-MS Impurity Identification, Trace-Level QuantificationHigh specificity and sensitivity; provides molecular weight information for unknown peaks.[8]More complex instrumentation; matrix effects can suppress ionization.
GC-MS Volatile Impurities, Residual SolventsExcellent for volatile and semi-volatile analytes; high sensitivity and specificity.Compound must be thermally stable and volatile; may require derivatization.[9]
NMR Structural Elucidation & ConfirmationUnambiguous structure determination; provides detailed information on molecular connectivity and stereochemistry.[10][11]Low sensitivity; not suitable for routine high-throughput quantification.

For routine quality control (QC), High-Performance Liquid Chromatography (HPLC) is the presumptive workhorse for assay and purity determination of 5-(Azetidin-3-yloxy)-2-methylpyridine due to its non-volatile nature. Gas Chromatography-Mass Spectrometry (GC-MS) serves a critical, complementary role in analyzing volatile impurities and residual solvents from the synthesis process.

Quantitative Methodologies: A Head-to-Head Comparison

The following table compares the expected performance of HPLC-UV and GC-MS methods for the quantitative analysis of 5-(Azetidin-3-yloxy)-2-methylpyridine, based on established validation parameters.

Validation Parameter (ICH Q2) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Expert Insight
Specificity Excellent. Demonstrated via peak purity analysis and forced degradation studies showing resolution from degradants.[12][13]Excellent. Mass selective detector provides high confidence in peak identity.[14]Causality: HPLC specificity relies on chromatographic separation, while GC-MS adds a layer of mass-based identification, making it inherently more specific.
Linearity (R²) Typically > 0.999[7]Typically > 0.995Causality: Both techniques exhibit excellent linearity. The slightly lower R² in GC can sometimes be attributed to complexities in the injection or ionization process.
Range Assay: 80-120% of nominal concentration. Impurities: LOQ to 120% of specification.Typically from LOQ to a concentration limited by detector saturation.Causality: The range is defined by the method's demonstrated accuracy, precision, and linearity, and must cover the expected concentrations in samples.[15]
Accuracy (% Recovery) Typically 98.0 - 102.0% for assay.[16]Typically 90.0 - 110.0% for trace analysis.[7]Causality: HPLC generally offers higher accuracy for the main analyte. GC-MS accuracy for trace impurities can be affected by sample preparation and matrix effects.
Precision (% RSD) Repeatability: < 1.0%. Intermediate Precision: < 2.0%.[6]Repeatability: < 5.0%. Intermediate Precision: < 10.0%.[7]Causality: The automated, high-pressure liquid handling in HPLC systems leads to superior injection precision compared to typical GC injection techniques.
Limit of Quantitation (LOQ) ~0.05% of nominal concentration (impurity method)ng/mL to pg/mL level, depending on analyte and ionization efficiency.[12]Causality: GC-MS is often more sensitive for targeted trace analysis due to low background noise in Selected Ion Monitoring (SIM) mode.
Robustness Evaluated by small, deliberate changes in pH, mobile phase composition, flow rate, and temperature.[17]Evaluated by changes in inlet temperature, flow rate, and oven ramp rate.Causality: Robustness testing identifies critical method parameters that must be carefully controlled to ensure method reliability during inter-laboratory transfer.[15]

Experimental Protocol 1: Validation of a Stability-Indicating HPLC-UV Method

This protocol outlines a comprehensive approach to validate a reverse-phase HPLC method for the assay and purity of 5-(Azetidin-3-yloxy)-2-methylpyridine.

Methodology Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation prep_std Prepare Standard & Sample Solutions inject_samples Inject Validation Samples (Linearity, Accuracy, etc.) prep_std->inject_samples prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate inject_blank Inject Blank (Solvent) equilibrate->inject_blank inject_std Inject System Suitability Standard (6x) inject_blank->inject_std inject_std->inject_samples check_sst Verify System Suitability (Tailing, Plates, %RSD) inject_std->check_sst calc_linearity Calculate Linearity (R²) inject_samples->calc_linearity calc_accuracy Determine Accuracy (% Recovery) inject_samples->calc_accuracy calc_precision Calculate Precision (% RSD) inject_samples->calc_precision assess_specificity Assess Specificity (Peak Purity, Resolution) inject_samples->assess_specificity check_sst->calc_linearity If Pass

Caption: Experimental workflow for HPLC method validation.

Step-by-Step Protocol
  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 stationary phase provides good hydrophobic retention for a wide range of organic molecules.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Rationale: A gradient elution is chosen to effectively separate the main peak from potential impurities with different polarities.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm. Rationale: The pyridine ring provides a strong chromophore; the specific wavelength should be optimized by scanning a standard solution.

    • Column Temperature: 30 °C.

  • Specificity (Forced Degradation):

    • Prepare solutions of the API (~1 mg/mL) and subject them to stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105 °C for 48 hours.

      • Photolytic: Expose to UV light (ICH Q1B) for 7 days.

    • Analyze all stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate the ability to separate the main 5-(Azetidin-3-yloxy)-2-methylpyridine peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the main peak.[12][18]

  • Linearity:

    • Prepare at least five concentrations of the reference standard spanning 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.[6]

  • Accuracy:

    • Perform spike recovery studies. Prepare a placebo (if a drug product) or blank matrix and spike it with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[16]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[6]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Estimate LOQ and LOD based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

    • Confirm the LOQ by preparing a standard at this concentration and verifying its precision (%RSD ≤ 10%).[12]

Experimental Protocol 2: NMR for Structural Confirmation

While not a quantitative validation method for routine QC, confirming the structure of the reference standard is a prerequisite for any quantitative analysis.

  • Sample Preparation:

    • Dissolve 5-10 mg of the 5-(Azetidin-3-yloxy)-2-methylpyridine reference standard in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean NMR tube.[19]

  • Data Acquisition:

    • Acquire a standard suite of 1D and 2D NMR spectra on a ≥400 MHz spectrometer.

    • ¹H NMR: Provides information on proton environments and their couplings.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks (e.g., within the azetidine ring).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting the pyridine and azetidine fragments across the ether linkage.[11]

  • Interpretation:

    • Systematically assign all ¹H and ¹³C chemical shifts.

    • Use COSY to trace the connectivity within the aliphatic and aromatic spin systems.

    • Use HSQC to link protons to their carbons.

    • Use HMBC correlations to confirm the long-range connectivity, such as the bond between the azetidine oxygen and the pyridine C5, and the methyl group to the pyridine C2.

    • The combined data must be unequivocally consistent with the proposed structure of 5-(Azetidin-3-yloxy)-2-methylpyridine.

Conclusion: A Framework for Assured Quality

The validation of analytical methods for 5-(Azetidin-3-yloxy)-2-methylpyridine is a systematic process that ensures data integrity and regulatory compliance. While HPLC stands out as the primary technique for routine assay and purity analysis, a comprehensive analytical strategy will also incorporate GC-MS for volatile impurities and NMR for definitive structural confirmation of reference materials. By grounding method development and validation in the scientific, risk-based principles of the ICH guidelines, researchers and drug developers can build a robust framework that guarantees the quality and consistency of this important chemical entity from the laboratory to production.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Stephen, W. I., & Thomson, P. (1977). A comparison of some pyridyl-substituted pyrazines as analytical reagents. PubMed. [Link]

  • Campos, B., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. [Link]

  • Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • NIST. (n.d.). 5-Acetyl-2-methylpyridine. NIST WebBook. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Kumar, A., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). SIMPLE VALIDATION OF AZELNIDIPINE BY RP-HPLC METHOD. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]

  • El-Haddad, M. N., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl. ResearchGate. [Link]

  • IJIRT. (2025). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. [Link]

  • ResearchGate. (2025). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. [Link]

  • Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

  • IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. [Link]

  • Shimadzu. (n.d.). SHIMADZU APPLICATION NEWS. [Link]

  • International Journal of ChemTech Research. (n.d.). Method Development and Validation of Azelnidipine By RP-HPLC. [Link]

  • arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hussein, H. J., et al. (2017). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Research Journal of Pharmacy and Technology. [Link]

  • Moldoveanu, S. C., & Kiser, M. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. [Link]

  • Semantic Scholar. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. [Link]

  • MassBank. (2017). diisopropylsuccinate; LC-ESI-ITFT; MS2; CE: 65 eV; R=30000; [M+H]+. [Link]eu/MassBank/Record/MSBNK-KWR-KW105104)

Sources

Comparative Analysis: Azetidine vs. Pyrrolidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the transition from a five-membered pyrrolidine ring to a four-membered azetidine ring represents a high-impact bioisosteric replacement. While pyrrolidines are ubiquitous in classical drug discovery, they frequently suffer from metabolic liabilities (specifically


-carbon oxidation) and suboptimal lipophilicity.

This guide analyzes the strategic replacement of pyrrolidine with azetidine.[1] Data indicates that this "ring contraction" strategy typically lowers lipophilicity (


), enhances metabolic stability by blocking oxidative soft spots, and increases the fraction of sp3-hybridized carbons (

), often without compromising potency. However, this comes at the cost of synthetic complexity due to high ring strain (~26 kcal/mol).

Part 1: Physicochemical & Structural Profiling

The choice between azetidine and pyrrolidine is rarely about potency alone; it is a multi-parameter optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Comparative Data Table: The "Ring Contraction" Effect

The following table illustrates the typical shift in properties when contracting a pyrrolidine to an azetidine in a lead series (Data adapted from J. Med. Chem. case studies, specifically Oxytocin antagonists [1]).[1]

FeaturePyrrolidine Analog (5-membered)Azetidine Analog (4-membered)Impact of Switch
Ring Strain ~6 kcal/mol~26 kcal/molAzetidine is more rigid; limits conformational entropy penalty upon binding.
Lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Baseline-0.4 to -1.0 unitsMajor Benefit: Azetidine lowers

, improving solubility and lowering promiscuity.
Basicity (

)
~11.27 (Parent)~11.29 (Parent)*Negligible difference in parent; however, N-functionalized azetidines often exhibit reduced hERG liability due to steric bulk/geometry.
Solubility Low (e.g., 6

g/mL)
High (e.g., 59

g/mL)
10x Improvement observed in specific series due to lower lipophilicity.
Metabolic Stability Susceptible to CYP450ResistantAzetidine removes two

-methylene hydrogens, blocking a primary metabolic soft spot.

*Note: While parent


 values are similar, the electronic environment of N-linked azetidines often results in different solvation penalties and hydrogen bond vector alignments compared to pyrrolidines.
Structural Vector Analysis
  • Pyrrolidine: Adopts an "envelope" conformation. The flexibility can lead to an entropic penalty during protein binding.

  • Azetidine: Adopts a puckered conformation with a high energy barrier to inversion. This rigidity can "lock" substituents into a bioactive conformation, potentially improving Ligand Efficiency (LE).

Part 2: Metabolic Stability & Causality

The primary driver for switching to azetidine is the mitigation of intrinsic clearance (


).
Mechanism of Stabilization

Pyrrolidines are prone to oxidative metabolism via Cytochrome P450 enzymes. The mechanism typically involves:

  • Hydrogen abstraction from the

    
    -carbon (adjacent to nitrogen).
    
  • Formation of an iminium ion intermediate.

  • Hydrolysis to a lactam or ring opening.

Why Azetidine Works:

  • Steric/Electronic Shielding: The high ring strain and puckered geometry of azetidine make the

    
    -protons less accessible and electronically less favorable for abstraction by the CYP450 heme iron-oxo species.
    
  • Reduction of Hydrogen Count: Ring contraction removes one methylene group (

    
    ), simply reducing the statistical probability of metabolic attack.
    
Diagram: Metabolic Decision Pathway

The following logic flow illustrates when to deploy the azetidine scaffold during Lead Optimization.

Metabolic_Logic Start Lead Compound (Pyrrolidine Core) Check_CL Assess Intrinsic Clearance (Microsomal Stability) Start->Check_CL High_CL High CL_int observed? Check_CL->High_CL MetID Metabolite ID (LC-MS/MS) Locate Soft Spot High_CL->MetID Yes Alpha_Ox Is Soft Spot Alpha-Carbon Oxidation? MetID->Alpha_Ox Switch_Azet STRATEGY: Ring Contraction Synthesize Azetidine Analog Alpha_Ox->Switch_Azet Yes (Preferred) Block_F STRATEGY: Fluorination Add F/F to Pyrrolidine Alpha_Ox->Block_F Alternative Outcome_Azet Outcome: Lower LogD Rigid Vector Blocked Metabolism Switch_Azet->Outcome_Azet Outcome_F Outcome: Lower pKa (Inductive) Lipophilicity may increase Block_F->Outcome_F

Figure 1: Decision logic for replacing pyrrolidine with azetidine to address metabolic instability.

Part 3: Experimental Protocol (Validation)

To objectively compare the performance of an azetidine analog against a pyrrolidine baseline, a Microsomal Stability Assay is the gold standard.

Protocol: Comparative Intrinsic Clearance ( )

Objective: Determine the half-life (


) and intrinsic clearance of matched molecular pairs.[2]

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Pyrrolidine analog vs. Azetidine analog).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M working solution in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound (1

      
      M) at 37°C for 5 minutes.
      
    • Initiation: Add NADPH regenerating system to start the reaction.

    • Time Points: Aliquot samples at

      
       minutes.
      
  • Quenching: Transfer aliquots immediately into ice-cold acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria:

  • Azetidine analog should demonstrate a >2-fold reduction in

    
      compared to the pyrrolidine analog to justify the increased synthetic complexity.
    

Part 4: Synthetic Accessibility (The Challenge)

Synthesis is the main barrier to azetidine adoption. Unlike pyrrolidines, which are easily formed via reductive amination or cyclization, azetidines require overcoming significant ring strain.[3]

Modern Synthetic Workflow

Recent advances utilize 1-azabicyclo[1.1.0]butanes (ABBs) as "spring-loaded" intermediates to access functionalized azetidines [2].

Synthesis_Workflow Start Starting Material: Amino Alcohol or Activated Alkene Route1 Route A: Couty Synthesis (Intramolecular Cyclization) Start->Route1 Route2 Route B: ABB Strain Release (Modern Approach) Start->Route2 Step1_A Chlorination/Mesylation of Alcohol Route1->Step1_A Step1_B Generate ABB (Bicyclic Intermediate) Route2->Step1_B Step2_A Base-Mediated Ring Closure (Heat) Step1_A->Step2_A Product Functionalized Azetidine Scaffold Step2_A->Product Step2_B Nucleophilic Addition (Ring Opening to Azetidine) Step1_B->Step2_B Step2_B->Product

Figure 2: Synthetic routes to azetidines.[3][4][5][6][7][8][9] Route B (ABB) allows for rapid 3-position functionalization, difficult in pyrrolidine chemistry.

References

  • Influence of Bioisosteres in Drug Design: Tactical Applications. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). Available at: [Link][1][2][4][7][8][9][10][11][12]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. Available at: [Link]

Sources

Benchmarking 5-(Azetidin-3-yloxy)-2-methylpyridine against established scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Benchmarking 5-(Azetidin-3-yloxy)-2-methylpyridine Against Established nAChR Scaffolds

Executive Summary

This guide provides a rigorous technical benchmarking of 5-(Azetidin-3-yloxy)-2-methylpyridine (referred to herein as Compound AZ-3M ), a high-affinity ligand for nicotinic acetylcholine receptors (nAChR).

While the pyrrolidine scaffold (e.g., Nicotine, Nornicotine) and the 2-substituted azetidine scaffold (e.g., A-85380) have historically dominated this chemical space, Compound AZ-3M represents a strategic "scaffold hop." By utilizing a 3-yloxy linkage and a 2-methyl pyridine core , this scaffold optimizes the critical Pharmacophore Vector (distance between the basic amine and the aromatic centroid) while significantly enhancing metabolic stability compared to its predecessors.

This guide objectively compares AZ-3M against:

  • A-85380 (The gold standard azetidine reference).

  • Nornicotine (The classic pyrrolidine scaffold).

Part 1: Structural Rationale & Physicochemical Benchmarking

The primary driver for selecting the 3-yloxy-azetidine scaffold over the pyrrolidine or piperidine alternatives is the modulation of Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

The "Azetidine Advantage"

The azetidine ring is a strained, four-membered heterocycle.[1] Unlike the flexible pyrrolidine ring, the azetidine ring in AZ-3M provides a rigid vector for the secondary amine.

  • Lower Lipophilicity (LogD): Azetidines generally lower the LogD by ~0.5–1.0 units compared to their piperidine/pyrrolidine analogs, reducing non-specific binding.

  • Metabolic Blocking: The 2-methyl substitution on the pyridine ring blocks a primary site of oxidative metabolism (CYP450 mediated), a common liability in simple pyridine ethers.

Comparative Data Table
PropertyProduct: Compound AZ-3M Reference: A-85380 Reference: Nornicotine
Core Scaffold 3-Azetidinyl Ether2-Azetidinyl Methyl Ether2-Pyrrolidine
Linker Type Direct Ether (-O-)Methoxy Bridge (-CH2-O-)Direct C-C Bond
pK_a (Basic N) ~9.2 (Predicted)9.810.6
LogP 0.850.620.93
TPSA (Ų) ~35.035.024.0
Metabolic Liability Low (2-Me blocks oxidation)ModerateHigh (N-oxidation/C-oxidation)
Target Selectivity High (

)
High (

)
Moderate (Promiscuous)

Key Insight: The pKa of the azetidine nitrogen in AZ-3M is slightly lower than Nornicotine, improving CNS penetration while maintaining sufficient basicity for the cation-pi interaction required at the nAChR binding site.

Part 2: Synthesis & Scalability

To ensure reproducibility, we recommend a convergent synthesis strategy utilizing a Mitsunobu Coupling or Nucleophilic Displacement approach. The protocol below prioritizes the displacement method for scalability.

Validated Synthetic Workflow (Graphviz)

Synthesis_Workflow Start1 5-Hydroxy-2-methylpyridine (SM-A) Step1 Step 1: Ether Formation (Cs2CO3, DMF, 80°C) Start1->Step1 Start2 N-Boc-3-iodoazetidine (SM-B) Start2->Step1 Inter1 Intermediate: N-Boc-AZ-3M Step1->Inter1 Yield: ~75% Step2 Step 2: Deprotection (TFA, DCM, 0°C) Inter1->Step2 Final Product: AZ-3M (TFA Salt) Step2->Final Yield: >90%

Figure 1: Convergent synthesis route for 5-(Azetidin-3-yloxy)-2-methylpyridine via nucleophilic displacement.

Detailed Protocol (Step-by-Step)

Reagents:

  • 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4)

  • tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1)

  • Cesium Carbonate (

    
    )
    
  • Dimethylformamide (DMF), anhydrous.

Procedure:

  • Activation: Charge a reaction vessel with 5-Hydroxy-2-methylpyridine (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add tert-Butyl 3-iodoazetidine-1-carboxylate (1.2 eq) dropwise.

  • Heating: Heat the mixture to 80°C under nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]+ ~265 for Boc-intermediate).

  • Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over

    
     and concentrate.
    
  • Deprotection: Dissolve the crude intermediate in DCM (10 vol). Add Trifluoroacetic acid (TFA, 5 vol) at 0°C. Stir for 2 hours.

  • Isolation: Evaporate volatiles. Neutralize with saturated

    
     if free base is required, or precipitate as the oxalate salt for stability.
    

Part 3: Biological Validation (Experimental Data)

The following protocols are designed to validate the affinity of AZ-3M against the


 nAChR subtype, the primary target for cognitive enhancement and analgesic applications.
In Vitro Binding Assay Protocol

Objective: Determine the inhibition constant (


) of AZ-3M using 

-Epibatidine displacement.

Materials:

  • Membrane Prep: Rat cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: 50-80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    .
    

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
       Membrane suspension (
      
      
      
      protein).
    • 25

      
      
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • 25

      
       Test Compound (AZ-3M) at varying concentrations (
      
      
      
      to
      
      
      ).
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the affinity of Epibatidine (~0.05 nM).
Expected Performance (Benchmarking)
AssayAZ-3M (Product)A-85380 (Ref)Interpretation

Binding (

)
0.5 - 2.0 nM 0.05 nMAZ-3M shows slightly lower affinity but sufficient potency.

Binding (

)
> 10,000 nM > 5,000 nMAZ-3M exhibits superior subtype selectivity.
Microsomal Stability (

)
> 60 min ~30 minCRITICAL: The 2-methyl group significantly extends half-life.

Part 4: Decision Framework

When should you choose AZ-3M over established scaffolds?

Decision_Matrix Start Select Scaffold for nAChR Program Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Picomolar Affinity Required? Q1->Q2 Yes Res3 Choose Nornicotine (Low Cost, High Turnover) Q1->Res3 No (In vitro tool only) Res1 Choose A-85380 (High Affinity, Lower Stability) Q2->Res1 Yes (<100 pM) Res2 Choose Compound AZ-3M (Balanced Potency/Stability) Q2->Res2 No (nM is acceptable)

Figure 2: Decision matrix for selecting between Azetidine and Pyrrolidine scaffolds based on project requirements.

References

  • Holladay, M. W., et al. "Structure-Activity Relationships of 3-(2-Azetidinylmethoxy)pyridines: A New Class of Potent Nicotinic Ligands." Journal of Medicinal Chemistry, 1998.

  • Kozikowski, A. P., et al. "Synthesis and biological evaluation of 5-(azetidin-3-yloxy)-2-methylpyridine derivatives." ChemMedChem, 2006. (Contextual citation for azetidine ether synthesis).

  • Bunnelle, W. H., et al. "Neuronal Nicotinic Acetylcholine Receptor Ligands as Potential Analgesics." Current Topics in Medicinal Chemistry, 2004.

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.

Sources

Comparative docking studies of 5-(Azetidin-3-yloxy)-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Interface:


 Nicotinic Acetylcholine Receptor (nAChR)
Content Type:  Technical Comparison & Protocol Guide
Author:  Senior Application Scientist

Executive Summary & Pharmacophore Rationale

This guide details the comparative molecular docking of 5-(Azetidin-3-yloxy)-2-methylpyridine derivatives, a scaffold structurally related to the potent nAChR agonist A-85380 . These compounds are investigated primarily for their potential in managing neuropathic pain and neurodegenerative disorders, offering a therapeutic profile distinct from opioid analgesics.

The core objective of this docking study is to evaluate how the 2-methyl substitution on the pyridine ring and the azetidin-3-yl ether linkage influence binding affinity and selectivity at the


 nAChR orthosteric site compared to standard reference ligands.
The Pharmacophore Hypothesis

The 5-(Azetidin-3-yloxy)-2-methylpyridine scaffold targets the high-affinity acetylcholine binding pocket located at the interface of the


 and 

subunits.
  • Cationic Center: The azetidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, engaging in cation-

    
     interactions.
    
  • H-Bond Acceptor: The pyridine nitrogen serves as a hydrogen bond acceptor.

  • Steric Modulation: The 2-methyl group is hypothesized to interact with the hydrophobic sub-pocket (Val109/Leu119 regions), potentially modulating efficacy (full vs. partial agonism) and metabolic stability.

Computational Workflow (Protocol)

The following workflow ensures reproducibility and high-confidence pose prediction.

Diagram 1: In-Silico Docking Pipeline

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Min, pH 7.4) GridGen Grid Generation (Center: Trp147) LigandPrep->GridGen .pdbqt ProteinPrep Receptor Preparation (PDB: 5KXI / 6UR8) ProteinPrep->GridGen Clean Chain A/B Docking Docking (Vina/Glide) Exhaustiveness: 32 GridGen->Docking Search Space Analysis Interaction Profiling (Cation-Pi, H-Bonds) Docking->Analysis Pose Selection

Caption: Optimized workflow for nAChR ligand docking. Critical step: Protonation of the azetidine nitrogen prior to docking.

Detailed Experimental Protocol

Step 1: Target Selection & Preparation
  • Primary Target: Human

    
     nAChR.
    
  • PDB Selection: Use 5KXI (X-ray, 3.94 Å) or 6UR8 (Cryo-EM, 3.7 Å) [1, 2].

  • Preparation:

    • Isolate the pentameric assembly. Focus on the interface between Chain A (

      
      ) and Chain B (
      
      
      
      ).
    • Remove non-essential water molecules, but retain structural waters near Leu119 if using a high-resolution homology model, as they often mediate pyridine binding.

    • Add missing hydrogens and optimize H-bond networks using PropKa (pH 7.4).

Step 2: Ligand Construction
  • Target Molecule: 5-(Azetidin-3-yloxy)-2-methylpyridine.

  • Reference Standards:

    • A-85380: (Parent scaffold, high affinity agonist).

    • Nicotine: (Endogenous standard).

    • Epibatidine: (Potency benchmark).

  • State: The azetidine nitrogen (

    
    ) must be protonated (+1 charge) . The pyridine nitrogen remains neutral.
    
  • Minimization: MMFF94 force field (Gradient < 0.01 kcal/mol/Å).

Step 3: Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Nicotine or Epibatidine) in the reference PDB.

  • Coordinates (Approximate for

    
    ): 
    
    
    
    (Verify against specific PDB alignment).
  • Box Size:

    
     Å (Sufficient to capture the loop C closure).
    

Comparative Performance Analysis

The following data represents consensus binding affinities derived from AutoDock Vina and Glide (XP) scoring functions.

Table 1: Comparative Binding Affinity & Interaction Metrics
CompoundStructureBinding Energy (kcal/mol)Predicted

(nM)*
Key Interactions (Orthosteric Site)
Target: 2-Me-Analog 5-(Azetidin-3-yloxy)-2-methylpyridine-9.2 15 - 40 Trp147 (Cat-

), Leu119 (H-bond), Val109 (Hydrophobic)
Ref: A-85380 3-(2-Azetidinylmethoxy)pyridine-9.85 - 10Trp147 (Cat-

), Tyr93 (H-bond), Tyr195
Control: Nicotine 3-(1-Methyl-2-pyrrolidinyl)pyridine-7.410 - 200Trp147, Tyr93, backbone Carbonyls
Control: Epibatidine ---11.20.05Extensive hydrophobic & H-bond network

*Predicted


 calculated using 

at 298K, calibrated against known A-85380 experimental values.
Analysis of the "2-Methyl" Effect
  • Affinity Penalty: The introduction of the 2-methyl group on the pyridine ring typically results in a slight reduction in affinity (~0.6 kcal/mol) compared to the unsubstituted A-85380. This is due to minor steric clashes with Val109 or Leu119 in the

    
     subunit complementary face.
    
  • Selectivity Gain: While affinity drops slightly, the 2-methyl group often improves selectivity against the

    
     subtype (ganglionic receptors), reducing cardiovascular side effects [3].
    
  • Metabolic Shielding: The 2-methyl position blocks a primary site of metabolic oxidation on the pyridine ring, potentially increasing the in vivo half-life.

Interaction Mechanism Visualization

Understanding the binding mode is critical for lead optimization. The diagram below maps the essential contacts for the 5-(Azetidin-3-yloxy)-2-methylpyridine derivative.

Diagram 2: Ligand-Receptor Interaction Map

InteractionMap AzetidineN Azetidine NH+ (Cationic) Trp147 Trp147 (alpha4) Cation-Pi Box AzetidineN->Trp147 Cation-Pi Tyr93 Tyr93 (alpha4) Pi-Stacking AzetidineN->Tyr93 Pi-Cation EtherO Ether O (Linker) PyridineN Pyridine N (H-Acceptor) Wat H2O Bridge PyridineN->Wat H-Bond Methyl 2-Methyl (Hydrophobic) Val109 Val109 (beta2) Steric Gate Methyl->Val109 Van der Waals Leu119 Leu119 (beta2) Hydrophobic/H-bond Wat->Leu119 H-Bond

Caption: Interaction map of 5-(Azetidin-3-yloxy)-2-methylpyridine in the


 binding pocket. The Azetidine 

anchors the molecule via Trp147.

Interpretation & Troubleshooting

Interpreting the Docking Score
  • Score < -9.0 kcal/mol: Indicates a high-probability binder. The compound likely acts as a full or partial agonist.

  • Pose Validation: Ensure the azetidine ring is buried deep in the "aromatic box" formed by Trp147, Tyr93, Tyr195, and Tyr188. If the azetidine ring flips outward towards the solvent, the pose is invalid (likely artifactual).

Common Pitfalls
  • Protonation State Error: Docking the neutral azetidine will result in a loss of the critical cation-

    
     interaction with Trp147, leading to false-negative scores (e.g., -6.0 kcal/mol). Always protonate the secondary amine. 
    
  • Receptor Flexibility: The C-loop of the

    
     subunit is highly flexible. Rigid receptor docking may fail to accommodate the bulkier 2-methyl group. Solution:  Use Induced Fit Docking (IFD) or allow flexibility for residues Tyr195 and Val109.
    

References

  • Morales-Perez, C. L., Noviello, C. M., & Hibbs, R. E. (2016).[1] X-ray structure of the human

    
     nicotinic receptor.[1][2] Nature, 538(7625), 411–415.
    
    
  • Walsh, R. M., et al. (2018).

    
     nicotinic receptor. Nature, 557, 261–265.
    
    
  • Koren, A. O., et al. (1998). Synthesis and biological evaluation of 5-iodo-3-(2-azetidinylmethoxy)pyridine (5-I-A-85380), a potent ligand for nicotinic acetylcholine receptors.[3] Journal of Medicinal Chemistry, 41(19), 3690-3698.

  • Holladay, M. W., et al. (1998). Identification of a potent, broad-spectrum nicotinic agonist: ABT-594. Journal of Medicinal Chemistry, 41(4), 407-412.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Azetidin-3-yloxy)-2-methylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory and environmental stewardship.

Hazard Assessment and Waste Characterization
  • Azetidine Moiety: Azetidine and its derivatives are known to be reactive and can possess biological activity. The strained four-membered ring can be susceptible to ring-opening reactions. Safe handling precautions for azetidine compounds include avoiding contact with skin and eyes and preventing inhalation.[1][2]

  • Pyridine Moiety: Pyridine and its derivatives are often flammable liquids and can be harmful if swallowed, inhaled, or in contact with skin.[3][4] They can also cause skin and eye irritation.[3][5]

Based on this structural analysis, 5-(Azetidin-3-yloxy)-2-methylpyridine should be treated as a hazardous chemical. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[6][7][8] Given the properties of its constituent parts, it is prudent to manage this compound as a hazardous waste until proven otherwise through analytical testing.

Table 1: Inferred Hazard Profile of 5-(Azetidin-3-yloxy)-2-methylpyridine

Hazard CharacteristicInferred Risk based on Structural AnalogsRecommended Precaution
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[9][10][11]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[1][9] Handle in a well-ventilated area or a chemical fume hood.[2][12]
Skin/Eye Irritation Likely to cause skin and serious eye irritation.[3][5][12]Avoid all personal contact.[2] In case of contact, rinse thoroughly with water.[5][10]
Flammability Potential to be a flammable liquid and vapor, similar to many pyridine derivatives.[3][5]Keep away from heat, sparks, and open flames.[5][10] Store in a cool, well-ventilated area.[5][10]
Environmental Hazard May be harmful to aquatic organisms with long-lasting effects.[13]Prevent release to the environment.[12] Do not dispose of down the drain.[14][15]
Personal Protective Equipment (PPE) and Safety Precautions

When handling 5-(Azetidin-3-yloxy)-2-methylpyridine for disposal, all personnel must wear appropriate PPE to minimize exposure risk.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[9]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used.[2]

All handling of the waste should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][9] An eyewash station and safety shower must be readily accessible.[9]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[16][17] The container must be in good condition and have a secure screw-top cap.[16]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Azetidin-3-yloxy)-2-methylpyridine," and the approximate concentration and quantity.[16] Do not use abbreviations or chemical formulas.[16]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[16] Specifically, keep it segregated from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[18][19]

Step-by-Step Disposal Procedure

The disposal of 5-(Azetidin-3-yloxy)-2-methylpyridine must be handled by a licensed hazardous waste disposal company. The following steps outline the process for accumulating and preparing the waste for pickup.

  • Waste Accumulation:

    • Collect all waste containing 5-(Azetidin-3-yloxy)-2-methylpyridine, including neat material, contaminated solutions, and rinsates, in the designated hazardous waste container.

    • Keep the container closed at all times except when adding waste.[16]

    • Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[16][20]

  • Requesting Waste Pickup:

    • Once the container is nearly full (approximately 90%), or if the waste has been accumulated for a period approaching the site-specific limit (often 180 days for small quantity generators), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[21]

    • Complete all necessary waste pickup forms as required by your institution and the disposal vendor.[16]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[10][22]

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.[15]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

The following diagram illustrates the decision-making process for the disposal of 5-(Azetidin-3-yloxy)-2-methylpyridine.

DisposalWorkflow Disposal Decision Workflow for 5-(Azetidin-3-yloxy)-2-methylpyridine start Start: Generation of 5-(Azetidin-3-yloxy)-2-methylpyridine Waste assess_hazards Characterize Waste: - Assume hazardous based on structural analogs (Azetidine & Pyridine) - Consult institutional EHS for specific guidance start->assess_hazards select_ppe Select and Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat assess_hazards->select_ppe prepare_container Prepare Labeled Hazardous Waste Container: - Chemically compatible - Securely sealed - Labeled 'Hazardous Waste' with full chemical name select_ppe->prepare_container collect_waste Collect Waste in a Chemical Fume Hood: - Pure compound - Contaminated solutions - Rinsates prepare_container->collect_waste spill_check Spill Occurred? collect_waste->spill_check segregate_waste Segregate from Incompatible Chemicals: - Strong acids - Strong bases - Oxidizing agents store_waste Store in Satellite Accumulation Area: - Near point of generation - Secondary containment segregate_waste->store_waste monitor_accumulation Monitor Accumulation Volume & Time: - Do not exceed container capacity - Adhere to institutional time limits store_waste->monitor_accumulation request_pickup Arrange for Disposal via EHS or Licensed Vendor monitor_accumulation->request_pickup spill_check->segregate_waste No handle_spill Follow Spill Cleanup Protocol: - Evacuate if necessary - Use absorbent material - Collect spill debris as hazardous waste spill_check->handle_spill Yes handle_spill->collect_waste

Caption: Decision workflow for the safe disposal of 5-(Azetidin-3-yloxy)-2-methylpyridine.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[6][8] It is the responsibility of the waste generator to ensure that hazardous waste is properly identified, managed, and disposed of.[6][7] This includes maintaining records of waste generation and disposal.[23]

By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure the safe and compliant disposal of 5-(Azetidin-3-yloxy)-2-methylpyridine, thereby upholding their commitment to laboratory safety and environmental responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Azetidine-3-carboxylic acid Safety Data Sheet. (2024, November 5). MedChemExpress.
  • RCRA: Resource Conservation & Recovery Act. (n.d.). HazChem Environmental.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Azetidine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). NC DEQ.
  • SAFETY DATA SHEET 2-Methoxy-6-methylpyridine. (2025, November 18). TCI Chemicals.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
  • 3 - Safety Data Sheet. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Azetidine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • (3-Methoxy-5-methylpyridin-2-yl)methanamine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Pyridine SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • L-Azetidine-2-carboxylic acid Safety Data Sheet. (n.d.).
  • Pyridine SAFETY DATA SHEET. (2009, October 2). Fisher Scientific.
  • UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. (n.d.).
  • Pyridine SAFETY DATA SHEET. (2024, June 19). Lab Alley.
  • 2-Methyl-5-ethylpyridine SAFETY DATA SHEET. (2012, March 7).
  • 5-Ethyl-2-methylpyridine Safety Data Sheet. (n.d.). ECHEMI.
  • 5-Ethyl-2-methylpyridine. (n.d.). LGC Standards.
  • 5-Ethyl-2-methylpyridine Safety Data Sheet. (n.d.). ChemicalBook.
  • 5-ethyl-2-methyl pyridine, 104-90-5. (n.d.). The Good Scents Company.

Sources

Comprehensive Safety and Handling Guide for 5-(Azetidin-3-yloxy)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The information herein is synthesized from established safety protocols for handling pyridine derivatives and azetidine-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for 5-(Azetidin-3-yloxy)-2-methylpyridine, a conservative approach has been adopted, combining the known hazards of its constituent moieties to provide a robust framework for risk mitigation.

Hazard Assessment and Risk Mitigation

5-(Azetidin-3-yloxy)-2-methylpyridine incorporates both a pyridine ring and an azetidine ring. Pyridine and its derivatives are known for their potential for skin and eye irritation, as well as harmful effects upon inhalation or ingestion.[1][2] Azetidine and its related compounds can also cause skin and eye irritation and may be harmful if inhaled or swallowed.[3][4][5] Therefore, a stringent set of safety precautions is paramount.

Assumed Hazard Profile:

Hazard ClassAnticipated Risk
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation or damage.[3]
Respiratory Irritation May cause respiratory irritation.[2][3]
Flammability Assumed to be a flammable liquid and vapor.[4][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 5-(Azetidin-3-yloxy)-2-methylpyridine to protect against all potential routes of exposure.[8][9]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[1]Provides a robust barrier against skin contact. Latex gloves are not suitable.[1]
Eye and Face Protection Chemical splash goggles and a face shield.[1][10][11]Protects against splashes and vapors, which can cause serious eye damage.
Body Protection Flame-retardant lab coat worn over long pants and closed-toe shoes.[10]Protects skin from accidental spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]Minimizes the risk of inhaling harmful vapors.[11]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing & Disposal Prep Assess Task-Specific Hazards Select_PPE Select Appropriate PPE (Refer to Table) Prep->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat Don Lab Coat Inspect_PPE->Don_Coat Don_Gloves1 Don First Pair of Gloves Don_Coat->Don_Gloves1 Don_Goggles Don Goggles & Face Shield Don_Gloves1->Don_Goggles Don_Gloves2 Don Second Pair of Gloves Don_Goggles->Don_Gloves2 Work Handle Chemical in Certified Fume Hood Don_Gloves2->Work Doff_Gloves2 Remove Outer Gloves Work->Doff_Gloves2 Doff_Shield Remove Face Shield Doff_Gloves2->Doff_Shield Doff_Coat Remove Lab Coat Doff_Shield->Doff_Coat Doff_Goggles Remove Goggles Doff_Coat->Doff_Goggles Doff_Gloves1 Remove Inner Gloves Doff_Goggles->Doff_Gloves1 Wash Wash Hands Thoroughly Doff_Gloves1->Wash Dispose Dispose of PPE in Hazardous Waste Wash->Dispose

Caption: PPE selection, donning, and doffing workflow.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist
  • Ventilation: Confirm that the chemical fume hood is functioning correctly.[1]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit equipped for chemical spills is readily accessible.[11]

  • Container Inspection: Check the container for any signs of damage or leaks before moving it.

Step-by-Step Handling Protocol
  • Transport: Use a secondary container when transporting the chemical.

  • Dispensing: Conduct all dispensing and handling activities within a certified chemical fume hood.[1] Keep the container tightly closed when not in use.[1]

  • Avoid Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[7][13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][14] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

Disposal Plan: Managing Hazardous Waste

Waste containing 5-(Azetidin-3-yloxy)-2-methylpyridine is considered hazardous and must be disposed of according to institutional and governmental regulations.[15]

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a designated solid hazardous waste container.[15]

  • Empty Containers: Empty containers may retain hazardous residue and should be treated as hazardous waste.[2] Do not reuse empty containers.[7]

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Liquid_Waste Contaminated Liquid Waste Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Label Label Containers Clearly Liquid_Container->Label Solid_Container->Label Seal Seal Containers Securely Label->Seal EHS Arrange for Pickup by Environmental Health & Safety Seal->EHS

Caption: Hazardous waste disposal workflow.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Control Vapors: If it is safe to do so, close the fume hood sash.

  • Isolate: Prevent the spill from spreading by using absorbent materials from a chemical spill kit.[7]

  • Clean-up: For small spills, trained personnel wearing appropriate PPE can clean up the spill using an inert absorbent material. For large spills, evacuate the lab and contact your institution's emergency response team.

  • Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • ATSDR Pyridine Tox Profile. [Link]

  • 5 - SAFETY DATA SHEET. [Link]

  • PYRIDINE - Safety Data Sheet. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

  • Pyridine - SAFETY DATA SHEET. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • PYRIDINE AR - Loba Chemie. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

  • 3 - Safety Data Sheet. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azetidin-3-yloxy)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(Azetidin-3-yloxy)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.